Product packaging for DIPSO(Cat. No.:CAS No. 68399-80-4)

DIPSO

Cat. No.: B1221597
CAS No.: 68399-80-4
M. Wt: 243.28 g/mol
InChI Key: XCBLFURAFHFFJF-UHFFFAOYSA-N
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Description

DIPSO, also known as this compound, is a useful research compound. Its molecular formula is C7H17NO6S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 378145. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17NO6S B1221597 DIPSO CAS No. 68399-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid
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InChI

InChI=1S/C7H17NO6S/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14/h7,9-11H,1-6H2,(H,12,13,14)
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InChI Key

XCBLFURAFHFFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(CO)N(CCO)CC(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO6S
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DSSTOX Substance ID

DTXSID20887355
Record name 1-Propanesulfonic acid, 3-[bis(2-hydroxyethyl)amino]-2-hydroxy-
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Molecular Weight

243.28 g/mol
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CAS No.

68399-80-4
Record name 3-[Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid
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Foundational & Exploratory

An In-depth Technical Guide to 1-Propanesulfonic Acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- (DIPSO)

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-, commonly known as DIPSO. This zwitterionic buffer is a valuable tool in biological and biochemical research, prized for its ability to maintain stable pH environments in the physiological range.

Core Chemical Properties

This compound is a white crystalline powder with a molecular formula of C7H17NO6S and a molecular weight of approximately 243.28 g/mol .[1] It is one of the series of biological buffers developed by Norman Good and his colleagues. These buffers were designed to meet several criteria for biological research, including high water solubility, minimal permeability through cell membranes, and limited interaction with biological processes.

Quantitative Physicochemical Data
PropertyValueSource
IUPAC Name3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid[1][2]
Common SynonymsThis compound, N,N-Bis(2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid[1][2]
CAS Number68399-80-4[1]
Molecular FormulaC7H17NO6S[1]
Molecular Weight243.28 g/mol [1]
pKa (at 25°C)7.6
Useful pH Range7.0 - 8.2
Melting Point189-192 °C
Solubility in Water0.1 M at 20 °C
AppearanceWhite to almost white powder/crystal

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

  • Mass Spectrometry: The precursor ion in mass spectrometry is observed at [M+H]+ with a mass-to-charge ratio of 244.0849.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra are available for this compound and can be used for structural elucidation.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic peaks for O-H, C-H, S=O, and C-N bonds. A broad peak would be anticipated in the 3200-3600 cm-1 region corresponding to the O-H stretching vibrations of the hydroxyl groups.

Experimental Protocols

General Synthesis of Good's Buffers

While a specific, detailed, publicly available synthesis protocol for this compound is not readily found in the primary literature, the general synthesis of related aminosulfonates, such as 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid, provides a likely synthetic route. This typically involves a two-step process:

  • Formation of an Intermediate: The synthesis often begins with the reaction of an amine with an electrophilic three-carbon unit, such as epichlorohydrin. This reaction forms a chlorohydrin intermediate.

  • Sulfonation: The intermediate is then reacted with a sulfonating agent, such as sodium bisulfite, to introduce the sulfonic acid group.

A plausible, though not explicitly cited, synthesis for this compound would be:

  • Reaction of Diethanolamine with Epichlorohydrin: Diethanolamine would be reacted with epichlorohydrin to form 3-(bis(2-hydroxyethyl)amino)-1-chloro-2-propanol.

  • Sulfonation of the Intermediate: The resulting chlorohydrin would then be treated with a sulfite salt, such as sodium sulfite, to displace the chloride and form the final product, 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-.

It is important to note that this is a generalized procedure, and optimization of reaction conditions, such as temperature, solvent, and stoichiometry, would be necessary to achieve a high yield and purity of the final product.

Applications in Research

This compound is primarily used as a zwitterionic buffer in a variety of biochemical and biological applications. Its pKa of 7.6 makes it particularly useful for maintaining a stable pH in the physiological range, which is critical for many enzymatic reactions and cell culture systems.

Use in Enzyme Assays

The stable pH environment provided by this compound is crucial for the accurate determination of enzyme kinetics. The following diagram illustrates a general workflow for an enzyme inhibition assay where a buffer like this compound would be essential.

G General Workflow for an Enzyme Inhibition Assay Using this compound Buffer cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition and Analysis reagents Prepare Assay Components: - this compound Buffer (e.g., 50 mM, pH 7.6) - Enzyme Solution - Substrate Solution - Inhibitor Stock Solutions plate Pipette reagents into a microplate: 1. This compound Buffer 2. Inhibitor (or vehicle) 3. Enzyme reagents->plate Dispense preincubation Pre-incubate enzyme and inhibitor plate->preincubation reaction Initiate reaction by adding substrate preincubation->reaction incubation Incubate at a constant temperature (e.g., 37°C) reaction->incubation detection Measure product formation or substrate depletion (e.g., spectrophotometry, fluorometry) incubation->detection Kinetic or endpoint reading analysis Calculate reaction rates and determine IC50 values detection->analysis

Caption: Workflow for an enzyme inhibition assay using this compound buffer.

Signaling Pathways

It is a common misconception that because of its use in biological systems, this compound is an active participant in signaling pathways. Current scientific literature does not support this. Instead, this compound and other Good's buffers are designed to be biochemically inert, meaning they do not participate in or influence biological reactions. Their role is to provide a stable pH environment for the study of biological processes, such as signal transduction, without interfering with the signaling molecules or their targets.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- does not meet the criteria for hazardous classification in the majority of notifications. However, in a small percentage of reports, it is classified as causing skin irritation. As with all laboratory chemicals, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

References

DIPSO Buffer: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the properties, applications, and experimental considerations of 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) for use in scientific research and drug development.

Introduction to this compound Buffer

This compound, chemically known as 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid, is a zwitterionic biological buffer, one of the series of "Good's buffers" developed to be effective in the physiological pH range.[1][2] Its zwitterionic nature, conferred by the presence of both a sulfonic acid group and a tertiary amine, makes it particularly useful for a variety of biochemical and biological applications.[1] This guide provides a detailed overview of this compound, including its chemical and physical properties, preparation, and use in common laboratory techniques, with a focus on providing practical information for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a white crystalline powder that is highly soluble in water.[3][4] A key characteristic of this compound is its pKa value, which is in the neutral to slightly alkaline range, making it an effective buffer for systems requiring a pH between 7.0 and 8.2.[5]

Physicochemical and Buffering Parameters

The utility of a buffer is defined by its physicochemical properties. The following table summarizes the key quantitative data for this compound buffer.

PropertyValueReference(s)
Chemical Name 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid[5]
CAS Number 68399-80-4[6]
Molecular Formula C₇H₁₇NO₆S[4]
Molecular Weight 243.28 g/mol [4]
Appearance White crystalline powder[3][4]
Useful pH Range 7.0 - 8.2[5]
pKa at 20°C 7.6[2]
pKa at 25°C 7.52[2]
pKa at 37°C 7.35[2]
ΔpKa/°C -0.015[7]
Water Solubility High[2]
Insolubility Almost insoluble in organic solvents[3]

Applications in Research and Drug Development

This compound buffer is employed in a range of applications where stable pH in the neutral to slightly alkaline range is critical.

Electrophoresis

This compound is well-suited for use as a buffer in various electrophoretic techniques, including sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Its zwitterionic nature helps to maintain a stable pH during the electrophoretic run, which is crucial for the consistent migration and separation of proteins and other charged biomolecules.[1][2]

Chromatography

In protein purification workflows, particularly in ion-exchange chromatography, maintaining a precise pH is essential for controlling the charge of the protein of interest and the ion-exchange resin.[8][9] this compound can be used to buffer the mobile phase, ensuring reproducible binding and elution of proteins.[1][6]

Enzyme Assays

Many enzymes exhibit optimal activity within a narrow pH range. This compound's buffering capacity in the physiological range makes it a suitable choice for a variety of enzyme assays. However, a critical consideration is this compound's potential to chelate metal ions, which can be a disadvantage for enzymes that require divalent cations as cofactors.[10][11]

Experimental Protocols

Preparation of a 1 M this compound Stock Solution

Materials:

  • This compound (MW: 243.28 g/mol )

  • High-purity, deionized water

  • Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

Protocol:

  • Weigh out 243.28 g of this compound powder.

  • Add the this compound powder to a beaker containing approximately 800 mL of deionized water.

  • Stir the solution until the this compound is completely dissolved.

  • Adjust the pH of the solution to the desired value (typically within the 7.0-8.2 range) using a concentrated solution of NaOH to increase the pH or HCl to decrease it. Monitor the pH continuously with a calibrated pH meter.

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Add deionized water to bring the final volume to 1 L.

  • Sterilize the buffer solution by autoclaving or by filtration through a 0.22 µm filter.

  • Store the stock solution at room temperature.

Representative Protocol: Anion-Exchange Chromatography

This protocol is a representative example of how this compound buffer could be used in an anion-exchange chromatography workflow. The optimal concentrations of salt and the pH will depend on the specific protein being purified.

Buffers:

  • Binding Buffer: 20 mM this compound, pH 8.0

  • Elution Buffer: 20 mM this compound, pH 8.0, 1 M NaCl

Protocol:

  • Equilibrate the anion-exchange column with 5-10 column volumes of Binding Buffer.

  • Load the protein sample onto the column.

  • Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.

  • Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.

  • Collect fractions and analyze for the presence of the target protein using SDS-PAGE and/or a protein concentration assay.

Advantages and Disadvantages of this compound Buffer

Like all buffers, this compound has a unique set of characteristics that make it suitable for certain applications and less so for others.

Advantages
  • Physiological pH Range: Its pKa is well-suited for maintaining a stable pH in the range of many biological processes.[1]

  • Zwitterionic Nature: This property minimizes interactions with other charged molecules in the system and reduces its mobility in an electric field.[1]

  • High Water Solubility: this compound is readily soluble in aqueous solutions.[2]

  • Low Membrane Permeability: As with other Good's buffers, it is not expected to readily cross biological membranes.[2][12]

  • Minimal Salt and Temperature Effects: The pKa of this compound is relatively stable to changes in salt concentration and temperature.[1][12]

Disadvantages
  • Metal Chelation: this compound is known to form complexes with some metal ions.[10] This can be a significant drawback in experiments involving metalloenzymes or where the concentration of free metal ions is critical.

  • Potential for Radical Formation: Piperazine-containing buffers, a class to which this compound is related, have been shown to form radicals under certain conditions, which could interfere with redox-sensitive experiments.[1]

Visualizing Experimental Workflows

The following diagrams illustrate a general workflow for preparing a this compound buffer solution and a conceptual workflow for its use in anion-exchange chromatography.

BufferPreparation cluster_0 This compound Buffer Preparation Weigh this compound Weigh this compound Dissolve in Water Dissolve in Water Weigh this compound->Dissolve in Water Adjust pH Adjust pH Dissolve in Water->Adjust pH Bring to Final Volume Bring to Final Volume Adjust pH->Bring to Final Volume Sterilize Sterilize Bring to Final Volume->Sterilize Store Store Sterilize->Store

Caption: A generalized workflow for the preparation of a this compound buffer stock solution.

AnionExchange cluster_1 Anion-Exchange Chromatography with this compound Equilibrate Column\n(20 mM this compound, pH 8.0) Equilibrate Column (20 mM this compound, pH 8.0) Load Protein Sample Load Protein Sample Equilibrate Column\n(20 mM this compound, pH 8.0)->Load Protein Sample Wash Column\n(20 mM this compound, pH 8.0) Wash Column (20 mM this compound, pH 8.0) Load Protein Sample->Wash Column\n(20 mM this compound, pH 8.0) Elute with Salt Gradient\n(20 mM this compound, pH 8.0 + 1 M NaCl) Elute with Salt Gradient (20 mM this compound, pH 8.0 + 1 M NaCl) Wash Column\n(20 mM this compound, pH 8.0)->Elute with Salt Gradient\n(20 mM this compound, pH 8.0 + 1 M NaCl) Collect & Analyze Fractions Collect & Analyze Fractions Elute with Salt Gradient\n(20 mM this compound, pH 8.0 + 1 M NaCl)->Collect & Analyze Fractions

Caption: A conceptual workflow for protein purification using anion-exchange chromatography with a this compound buffer system.

Conclusion

This compound is a valuable zwitterionic buffer for a wide range of applications in biological and biochemical research, particularly those requiring a stable pH in the 7.0 to 8.2 range. Its properties make it a reliable choice for techniques such as electrophoresis and chromatography. However, researchers should be mindful of its potential to chelate metal ions and select their buffer system based on the specific requirements of their experimental system. This guide provides the foundational knowledge for the effective selection and use of this compound buffer in a research and development setting.

References

An In-depth Technical Guide to 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- (DIPSO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-, commonly known as DIPSO, is a zwitterionic biological buffer. As a member of the "Good's buffers" series, this compound is valued for its physiological pKa, high water solubility, and minimal interaction with biological systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. It also details its applications in biological research and outlines experimental protocols for its use. While this compound is primarily recognized for its buffering capacity, this document also touches upon its known biological effects, including its influence on meiotic regulation in oocytes.

Introduction

The maintenance of a stable pH is critical for the success of in vitro biological experiments. 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- (this compound) is a sulfonate-based zwitterionic buffer designed to provide stable pH conditions in the physiological range. Its molecular structure, featuring both a tertiary amine and a sulfonic acid group, confers its zwitterionic properties, making it an effective buffer with minimal salt effects. This compound is widely used in cell culture, enzyme assays, and electrophoretic techniques.[1][2] This guide aims to provide an in-depth technical resource for researchers and professionals in the life sciences and drug development, covering the fundamental aspects of this compound's chemistry, synthesis, and applications.

Chemical Structure and Physicochemical Properties

This compound is a substituted propanesulfonic acid with a molecular formula of C7H17NO6S.[3] Its structure is characterized by a propane backbone with a sulfonic acid group at one end, a hydroxyl group at the second carbon, and a bis(2-hydroxyethyl)amino group at the third carbon.

Visualization of the Chemical Structure

DIPSO_Structure S S(=O)(=O)O⁻ C1 CH₂ C2 CH(OH) C1->C2 C3 CH₂ C2->C3 N N⁺H C3->N C4 CH₂ N->C4 C6 CH₂ N->C6 C5 CH₂OH C4->C5 C7 CH₂OH C6->C7

Caption: Chemical structure of 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- (this compound) in its zwitterionic form.

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. This data is essential for its application in various experimental settings.

PropertyValueReference
Molecular Formula C7H17NO6S[3]
Molecular Weight 243.28 g/mol [3]
CAS Number 68399-80-4
pKa at 25°C 7.6
Useful pH Range 7.0 - 8.2[1][4]
Appearance White crystalline powder
Solubility in Water Soluble
XLogP3 -5.1[3]

Synthesis of this compound

Proposed Synthesis Workflow

DIPSO_Synthesis cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Amination Epichlorohydrin Epichlorohydrin Intermediate Sodium 3-chloro-2-hydroxypropanesulfonate Epichlorohydrin->Intermediate Ring-opening and sulfonation SodiumBisulfite Sodium Bisulfite SodiumBisulfite->Intermediate Diethanolamine Diethanolamine This compound This compound Diethanolamine->this compound Intermediate->this compound Nucleophilic substitution

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Sodium 3-chloro-2-hydroxypropanesulfonate

This procedure is adapted from the synthesis of similar sulfonated intermediates.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve sodium bisulfite in water.

  • Addition of Epichlorohydrin: Slowly add epichlorohydrin to the stirred solution. The reaction is exothermic and the temperature should be maintained between 70-80°C using a water bath for cooling if necessary.

  • Reaction Monitoring: The reaction progress can be monitored by measuring the concentration of bisulfite in the reaction mixture.

  • Isolation: Upon completion of the reaction, the product, sodium 3-chloro-2-hydroxypropanesulfonate, can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and drying.

Step 2: Synthesis of 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- (this compound)

This step involves the reaction of the intermediate from Step 1 with diethanolamine.

  • Reaction Setup: In a suitable reaction vessel, dissolve the sodium 3-chloro-2-hydroxypropanesulfonate intermediate in an appropriate solvent, such as water or a water-alcohol mixture.

  • Addition of Diethanolamine: Add diethanolamine to the solution. The reaction mixture is then heated to facilitate the nucleophilic substitution of the chlorine atom.

  • Reaction Conditions: The reaction temperature and time will need to be optimized to ensure complete reaction and minimize side products.

  • Purification: The final product, this compound, can be purified from the reaction mixture by techniques such as crystallization or chromatography. The removal of inorganic salts (sodium chloride) is a key purification step.

Applications in Research and Drug Development

This compound's primary application is as a biological buffer due to its pKa being in the physiological range.

Cell Culture

This compound is used in cell culture media to maintain a stable pH, which is crucial for optimal cell growth and viability. It is particularly useful in media for gamete and embryo manipulation, often in combination with other buffers like MOPS and HEPES. This combination can broaden the effective buffering range and reduce potential toxicity associated with high concentrations of a single buffering agent.

Enzyme Assays

Enzyme activity is highly dependent on pH. This compound is employed in enzyme assays to provide a stable pH environment, ensuring that the measured enzyme kinetics are not influenced by pH fluctuations.

Electrophoresis and Chromatography

In electrophoretic techniques, this compound helps to maintain a constant pH of the running buffer, which is essential for the consistent migration and separation of biomolecules.[1] Similarly, in chromatography, a stable pH is critical for the reproducible separation of analytes.[1]

Pharmaceutical Formulations

In drug development, this compound can be used as a buffering agent in pharmaceutical formulations to maintain the pH of the final product, which can be critical for drug stability and efficacy.

Biological Interactions

While this compound is generally considered to be biochemically inert, some biological interactions have been reported.

Meiotic Regulation in Oocytes

Studies have shown that this compound can interfere with meiotic regulation in mouse oocytes. The precise mechanism of this interference is not yet fully elucidated but highlights a potential for off-target effects in sensitive biological systems.

Metal Ion Chelation

Like many other amine-containing buffers, this compound has the potential to chelate metal ions. This can be a consideration in experiments where the concentration of free metal ions is a critical parameter.

Conclusion

1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- (this compound) is a valuable tool for researchers and professionals in the life sciences. Its properties as a zwitterionic buffer make it suitable for a wide range of applications where pH stability is paramount. While its synthesis is not commonly performed in a standard laboratory setting, understanding its chemical principles is beneficial. The known biological interaction with oocyte meiosis suggests that while it is a robust buffer, its potential for biological effects should be considered in the design of sensitive experiments. This guide provides a foundational understanding of this compound to aid in its effective and appropriate use in research and development.

References

DIPSO Buffer: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of DIPSO Buffer: pKa and pH Range

Introduction

In the realm of biological and chemical research, maintaining a stable pH is paramount for the success of a vast array of experiments. Biological buffers are indispensable tools that resist changes in pH, ensuring that enzymatic reactions, cell cultures, and electrophoretic separations proceed under optimal conditions. Among the variety of available buffers, this compound (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) has emerged as a valuable zwitterionic buffer, particularly for applications requiring a stable pH in the slightly alkaline range. This technical guide provides an in-depth overview of the core properties of this compound buffer, its practical applications, and detailed protocols for its use.

Physicochemical Properties

This compound is a sulfonate-based zwitterionic buffer, a class of compounds known for their excellent buffering capacity and minimal interaction with biological components. Its chemical structure, featuring both a tertiary amine and a sulfonic acid group, confers its buffering capabilities.

PropertyValueReference
Chemical Name 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid[1]
CAS Number 68399-80-4[1]
Molecular Formula C₇H₁₇NO₆S[1]
Molecular Weight 243.28 g/mol [1]
Appearance White crystalline powder[2]
pKa at 25°C 7.6[3]
Effective pH Range 7.0 - 8.2[3][4]
ΔpKa/°C -0.015[3]

The pKa of a buffer is the pH at which the acidic and basic forms of the buffer are present in equal concentrations, representing the point of maximum buffering capacity. With a pKa of 7.6 at 25°C, this compound is an effective buffer in the physiological pH range, making it suitable for many biological assays.[3]

The buffering capacity of this compound is influenced by temperature. The change in pKa per degree Celsius (ΔpKa/°C) is an important consideration for experiments conducted at temperatures other than 25°C. For this compound, this value is -0.015, indicating that the pKa decreases as the temperature increases.[3] This is a critical factor to consider when preparing and using the buffer for experiments at physiological temperatures (e.g., 37°C).

Applications in Research and Drug Development

The favorable physicochemical properties of this compound render it a versatile buffer for a range of applications in research and drug development.

  • Enzyme Assays: Many enzymes exhibit optimal activity within a narrow pH range. This compound's buffering capacity between pH 7.0 and 8.2 makes it an excellent choice for studying enzymes that function in neutral to slightly alkaline conditions. Its zwitterionic nature minimizes interference with enzymatic activity.

  • Protein Electrophoresis: Maintaining a stable pH is crucial during electrophoresis to ensure accurate separation of proteins based on their charge and size.[1] this compound can be used as a component of the running buffer in polyacrylamide gel electrophoresis (PAGE) for proteins with isoelectric points in its buffering range.[1]

  • Ion-Exchange Chromatography: In ion-exchange chromatography, the pH of the buffer determines the charge of the protein of interest and its interaction with the stationary phase. This compound can be employed in the mobile phase to maintain a constant pH, facilitating the separation and purification of proteins.

  • Cell Culture: While not as common as HEPES, this compound can be used as a buffering agent in certain cell culture media to maintain a stable physiological pH, which is essential for cell viability and growth. However, its potential to chelate metal ions should be considered.[5]

  • Capillary Electrophoresis: This high-resolution separation technique relies on the precise control of the electrolyte buffer's pH to achieve reproducible separation of analytes.[2][6][7] this compound is a suitable buffer for capillary electrophoresis applications within its effective pH range.[2]

Experimental Protocols

1. Preparation of a 0.1 M this compound Buffer Solution (pH 7.6)

This protocol describes the preparation of a 0.1 M this compound buffer solution with a pH of 7.6 at 25°C.

Materials:

  • This compound (MW: 243.28 g/mol )

  • Deionized water

  • 1 M NaOH or 1 M HCl

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

  • Beaker

Procedure:

  • Weighing the this compound: Accurately weigh 24.33 g of this compound powder and transfer it to a 1 L beaker.

  • Dissolving the this compound: Add approximately 800 mL of deionized water to the beaker. Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the this compound is completely dissolved.

  • Adjusting the pH: Calibrate the pH meter according to the manufacturer's instructions. Place the calibrated pH electrode into the this compound solution. Slowly add 1 M NaOH dropwise while continuously monitoring the pH. Continue adding NaOH until the pH of the solution reaches 7.6. If the pH overshoots, use 1 M HCl to adjust it back to 7.6.

  • Final Volume Adjustment: Carefully transfer the pH-adjusted solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing and Storage: Stopper the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. The buffer is now ready for use. Store the buffer solution at room temperature. For long-term storage, sterile filtration through a 0.22 µm filter and storage at 4°C is recommended.

2. Workflow for an Enzyme Kinetics Assay using this compound Buffer

The following diagram illustrates a typical workflow for conducting an enzyme kinetics assay where this compound buffer is used to maintain a stable pH.

EnzymeKineticsWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare 0.1 M This compound Buffer (pH 7.6) mix_reagents Mix Buffer, Enzyme, and Substrate in Cuvette prep_buffer->mix_reagents prep_enzyme Prepare Enzyme Stock Solution prep_enzyme->mix_reagents prep_substrate Prepare Substrate Stock Solution prep_substrate->mix_reagents spectro Measure Absorbance over Time mix_reagents->spectro plot_data Plot Absorbance vs. Time spectro->plot_data calc_rate Calculate Initial Reaction Rate plot_data->calc_rate kinetics_plot Generate Michaelis-Menten or Lineweaver-Burk Plot calc_rate->kinetics_plot

Enzyme kinetics assay workflow using this compound buffer.

Considerations for Using this compound Buffer

While this compound is a robust and versatile buffer, there are several factors to consider to ensure the integrity of experimental results:

  • Metal Ion Chelation: this compound has been reported to weakly chelate some divalent metal ions.[5][8] This can be a concern in experiments where the concentration of free metal ions is critical, such as in studies of metalloenzymes. If metal ion chelation is a concern, it is advisable to determine the stability constants for the specific metal ion-DIPSO complex under the experimental conditions or to select a buffer with negligible metal-binding capacity.

  • Ionic Strength: The ionic strength of a buffer solution can affect biological systems. The preparation of this compound as described above results in a specific ionic strength. If the experimental requirements dictate a different ionic strength, it can be adjusted by adding a neutral salt like NaCl. However, it is important to note that changes in ionic strength can slightly alter the pKa of the buffer.[3]

  • Purity: The purity of the this compound powder is crucial for preparing a high-quality buffer solution. Impurities can interfere with biological assays. It is recommended to use high-purity, research-grade this compound.

Conclusion

This compound is a valuable zwitterionic buffer for a wide range of applications in scientific research, particularly those requiring a stable pH in the neutral to slightly alkaline range. Its well-defined pKa, effective pH buffering range, and minimal interference with many biological systems make it a reliable choice for researchers and drug development professionals. By understanding its properties and following standardized preparation protocols, scientists can effectively utilize this compound to ensure the accuracy and reproducibility of their experimental results.

References

The Solubility of DIPSO in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) is a zwitterionic biological buffer, widely utilized in biochemical and molecular biology research. Its application is prominent in maintaining stable pH conditions in a variety of experimental setups, including enzyme assays, protein crystallization, and cell culture. A thorough understanding of its solubility in aqueous solutions is paramount for its effective use, ensuring experimental reproducibility and accuracy. This technical guide provides an in-depth analysis of this compound's solubility, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Core Concepts: Understanding this compound Solubility

This compound is a white crystalline powder known for its good solubility in water.[1] As a zwitterionic compound, it possesses both a positive and a negative charge on different parts of the molecule, which contributes to its interaction with water molecules. Its useful buffering range is between pH 7.0 and 8.2.[2]

Several factors can influence the solubility of this compound in aqueous solutions, including temperature, pH, and the presence of other solutes. While some sources suggest that the solubility of this compound is not significantly affected by temperature or the presence of inorganic salts, these factors should be carefully considered for precise experimental design.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in aqueous solutions.

Solvent SystemTemperature (°C)SolubilityMolar Concentration (mM)
Aqueous Solution200.1 M100
Phosphate-Buffered Saline (PBS)Not Specified50 mg/mL205.52

Note: For the conversion of mg/mL to mM, the molecular weight of this compound (243.28 g/mol ) was used.

It is important to note that for complex buffer systems or in the presence of other molecules, the solubility of this compound may vary. Therefore, empirical determination of solubility under specific experimental conditions is highly recommended.

Experimental Protocol: Determination of Equilibrium Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in a specific aqueous solution.

1. Materials:

  • This compound powder

  • Desired aqueous solvent (e.g., deionized water, specific buffer)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method.

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired aqueous solvent in a sealed container. The excess solid should be clearly visible.

    • Place the container in a thermostatically controlled shaker set to the desired temperature.

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a pipette, avoiding any solid material.

    • Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered sample accurately with the solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

  • Data Reporting:

    • The solubility should be reported in appropriate units, such as g/L, mg/mL, or molarity (mol/L), along with the specific solvent system, temperature, and pH.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to known volume of solvent prep1->prep2 equil Incubate with shaking at constant temperature prep2->equil sample1 Centrifuge to pellet excess solid equil->sample1 sample2 Filter supernatant (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 analysis1 Quantitative analysis (e.g., HPLC) sample3->analysis1 analysis2 Calculate concentration analysis1->analysis2

Caption: Workflow for determining this compound solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in aqueous solutions. The provided quantitative data, though limited, offers a starting point for researchers. The detailed experimental protocol and the workflow diagram serve as practical tools for scientists and drug development professionals to accurately determine the solubility of this compound under their specific experimental conditions. Accurate solubility data is crucial for the reliable application of this compound as a buffering agent, ultimately contributing to the validity and reproducibility of scientific research.

References

The Discovery and Development of DIPSO Buffer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(N,N-Bis(2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid, commonly known as DIPSO buffer. As a zwitterionic buffer, this compound is a valuable tool in a variety of biochemical and molecular biology applications due to its effective buffering range in the physiological pH spectrum. This document details its discovery as one of "Good's" buffers, its physicochemical properties, a likely synthesis route, and its applications in techniques such as electrophoresis and chromatography. Detailed experimental protocols and visualizations are provided to assist researchers in the effective utilization of this versatile buffering agent.

Introduction: The Need for Better Biological Buffers

In the mid-20th century, biochemical research was often hampered by the limitations of available buffering agents. Many common buffers were found to interfere with biological reactions, chelate essential metal ions, or be metabolically active in the systems being studied. This led Dr. Norman Good and his colleagues in 1966 to develop a series of zwitterionic buffers, now famously known as "Good's buffers," designed to be more inert and compatible with biological systems.[1][2] this compound is a prominent member of this family of buffers.

This compound, a white crystalline powder, is valued for its effective buffering capacity between pH 7.0 and 8.2, a range that encompasses the physiological pH of many biological systems.[3][4] Its zwitterionic nature, conferred by the presence of both a tertiary amine and a sulfonic acid group, provides excellent pH stability while minimizing interactions with other components of a reaction mixture.[4]

Physicochemical Properties of this compound

The utility of a buffer is defined by its physicochemical characteristics. This compound exhibits several properties that make it a suitable choice for a range of applications.

Chemical Structure and General Properties
  • Chemical Name: 3-(N,N-Bis(2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid

  • CAS Number: 68399-80-4

  • Molecular Formula: C₇H₁₇NO₆S

  • Molecular Weight: 243.28 g/mol

  • Appearance: White crystalline powder

  • Solubility: Soluble in water; almost insoluble in most organic solvents.

Quantitative Data

The performance of a buffer is critically dependent on its pKa and how it is influenced by temperature. The following table summarizes key quantitative data for this compound buffer.

PropertyValueReference
pKa at 25°C 7.52
Effective pH Range 7.0 - 8.2[3][4]
ΔpKa/°C -0.015
pKa at 20°C 7.60[1]
pKa at 37°C 7.35[1]
Metal Ion Interaction Generally low chelating capability.[1]

Synthesis of this compound Buffer

While detailed, step-by-step synthesis protocols for the commercial production of this compound are often proprietary, the general synthetic route can be inferred from its chemical structure. The synthesis of zwitterionic sulfonate buffers like this compound typically involves the reaction of a secondary amine with a sulfonating agent.

A plausible synthesis for this compound would involve the reaction of diethanolamine with 3-chloro-2-hydroxy-1-propanesulfonic acid or a related epoxy-sulfonate precursor. The nucleophilic secondary amine of diethanolamine would attack the electrophilic carbon of the sulfonating agent, leading to the formation of the carbon-nitrogen bond and the final this compound molecule. The reaction would likely be carried out in an aqueous solution under controlled temperature and pH conditions to ensure a high yield and purity of the final product.

Below is a conceptual diagram of the likely synthesis pathway for this compound.

G Diethanolamine Diethanolamine This compound This compound Buffer Diethanolamine->this compound Nucleophilic Addition SulfonatingAgent 3-chloro-2-hydroxy-1-propanesulfonic acid SulfonatingAgent->this compound

A conceptual diagram of the likely synthesis pathway for this compound buffer.

Applications of this compound Buffer

This compound's properties make it a versatile buffer for a range of applications in research and drug development.

Electrophoresis

This compound is an excellent buffer for various electrophoretic techniques, including native polyacrylamide gel electrophoresis (PAGE) and isoelectric focusing.[3][5][6] Its ability to maintain a stable pH during the electrophoretic run is crucial for the consistent migration and accurate separation of biomolecules like proteins and nucleic acids.[3][4] The zwitterionic nature of this compound also contributes to the ionic strength of the electrophoresis buffer, facilitating the movement of charged molecules.[3]

Chromatography

In protein purification using ion-exchange chromatography, maintaining a stable pH is critical for the specific binding and elution of proteins from the column matrix.[4] this compound can be used to prepare the equilibration and elution buffers, ensuring reproducible separation and high purity of the target protein.[4]

Enzyme Assays and Cell Culture

The physiological pH range of this compound makes it suitable for use in enzyme activity assays, where maintaining a specific and stable pH is essential for accurate measurements. It is also used in cell culture media to maintain the pH required for optimal cell growth and viability.

Experimental Protocols

The following are detailed methodologies for preparing and using this compound buffer in common laboratory applications.

Preparation of a 1 M this compound Stock Solution

Materials:

  • This compound (powder, MW: 243.28 g/mol )

  • High-purity, deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 10 M) or Hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh out 243.28 g of this compound powder for a 1 L solution.

  • Add the powder to a beaker containing approximately 800 mL of deionized water.

  • Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add NaOH solution to the this compound solution while monitoring the pH to reach the desired value within the buffer's effective range (e.g., pH 7.6). If the initial pH is too high, it can be adjusted with HCl.

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Add deionized water to bring the final volume to the 1 L mark.

  • Stopper the flask and invert it several times to ensure thorough mixing.

  • Store the 1 M this compound stock solution at 4°C.

Protocol for Native Polyacrylamide Gel Electrophoresis (PAGE) using this compound Buffer

This protocol is adapted for the use of this compound as a running buffer for the separation of native proteins.

Materials:

  • Acrylamide/Bis-acrylamide solution

  • 1 M this compound stock solution, pH 7.6

  • Ammonium persulfate (APS), 10% (w/v) solution

  • TEMED (N,N,N',N'-tetramethylethylenediamine)

  • Protein sample

  • Native protein loading dye

  • Electrophoresis apparatus (gel casting stand, glass plates, combs, electrophoresis tank, power supply)

Procedure:

1. Gel Casting:

  • Resolving Gel (e.g., 8%):

    • For 10 mL of resolving gel solution, mix:

      • 3.3 mL of deionized water

      • 2.7 mL of 30% Acrylamide/Bis-acrylamide solution

      • 3.8 mL of 1 M this compound, pH 7.6

      • 100 µL of 10% APS

      • 10 µL of TEMED

    • Immediately pour the solution between the glass plates, leaving space for the stacking gel.

    • Overlay with water or isopropanol to ensure a flat surface. Allow the gel to polymerize for 30-60 minutes.

  • Stacking Gel (e.g., 4%):

    • For 5 mL of stacking gel solution, mix:

      • 3.05 mL of deionized water

      • 0.67 mL of 30% Acrylamide/Bis-acrylamide solution

      • 1.25 mL of 1 M this compound, pH 7.6

      • 50 µL of 10% APS

      • 5 µL of TEMED

    • Pour off the overlaying liquid from the resolving gel and add the stacking gel solution. Insert the comb and allow it to polymerize for 20-30 minutes.

2. Sample Preparation and Loading:

  • Mix your protein sample with an equal volume of 2x native protein loading dye.

  • Carefully remove the comb from the stacking gel and place the gel cassette in the electrophoresis tank.

  • Fill the inner and outer chambers of the tank with 1x running buffer (diluted from your 1 M this compound stock to the desired concentration, e.g., 50 mM, pH 7.6).

  • Load the prepared protein samples into the wells.

3. Electrophoresis:

  • Connect the electrophoresis tank to the power supply.

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

4. Visualization:

  • After electrophoresis, carefully remove the gel from the cassette.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and destain to visualize the protein bands.

The following diagram illustrates the general workflow for native PAGE.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Gel Casting Gel Casting Gel Loading Gel Loading Gel Casting->Gel Loading Buffer Preparation This compound Buffer Preparation Electrophoresis Electrophoresis Buffer Preparation->Electrophoresis Sample Preparation Sample Preparation Sample Preparation->Gel Loading Gel Loading->Electrophoresis Staining & Destaining Staining & Destaining Electrophoresis->Staining & Destaining Visualization Visualization Staining & Destaining->Visualization

A general workflow diagram for Native PAGE.

Conclusion

This compound buffer, a member of the "Good's" buffer series, offers significant advantages for a wide range of applications in the life sciences. Its zwitterionic nature, physiological pH range, and low potential for biological interaction make it a reliable choice for researchers and drug development professionals. By understanding its fundamental properties and following established protocols, scientists can effectively utilize this compound to maintain stable experimental conditions and achieve reproducible results.

References

An In-depth Technical Guide to the Physical and Chemical Properties of DIPSO Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic biological buffer widely utilized in biochemical and molecular biology research.[1] Its utility stems from its effective buffering capacity within a physiological pH range, minimal interaction with biological macromolecules, and good stability.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound powder, detailed experimental protocols for their determination, and visual representations of its chemical behavior and preparation.

Core Physical and Chemical Properties

This compound is a white crystalline powder characterized by the following properties:[3]

PropertyValueReference
CAS Number 68399-80-4[4]
Molecular Formula C₇H₁₇NO₆S[4]
Molecular Weight 243.28 g/mol [2][4]
Melting Point 189-192 °C[4]
Density 1.494 ± 0.06 g/cm³ (Predicted)[4]
pKa (at 25 °C) 7.6[2][4]
Useful pH Range 7.0 - 8.2[2][4]
Solubility in Water (at 20 °C) 0.1 M[4]
Appearance White crystalline powder[2]

Experimental Protocols

Determination of Melting Point

The melting point of this compound powder can be determined using a standard melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube to a height of approximately 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase turns into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.[6]

Determination of Solubility

The aqueous solubility of this compound powder can be determined using the shake-flask method.

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of this compound powder is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: A sample of the clear supernatant is carefully withdrawn and its concentration is determined using a suitable analytical method, such as titration or spectroscopy. The resulting concentration represents the solubility of this compound at that temperature.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

Methodology:

  • Solution Preparation: A solution of this compound of known concentration (e.g., 0.1 M) is prepared in deionized water.

  • Titration Setup: A calibrated pH electrode is immersed in the this compound solution, which is continuously stirred.

  • Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is gradually added to the this compound solution in small, known increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the this compound has been neutralized.[4]

Chemical Behavior and Applications

This compound is a zwitterionic buffer, meaning it possesses both acidic and basic functional groups. The sulfonic acid group has a low pKa and is fully deprotonated at physiological pH, conferring a negative charge. The tertiary amine group has a pKa of 7.6 and is responsible for the buffering capacity in the pH range of 7.0 to 8.2.[2][4] This zwitterionic nature makes it highly soluble in water and generally non-toxic to cells, rendering it suitable for a variety of biological applications including:

  • Cell culture media[2]

  • Protein purification[2]

  • Enzyme assays[2]

  • Electrophoresis[1]

The buffering mechanism of this compound involves the protonation and deprotonation of its tertiary amine group in response to changes in pH.

G cluster_0 Buffering Mechanism of this compound Protonated_this compound R-N⁺H(CH₂CH₂OH)₂ (Protonated Form) Deprotonated_this compound R-N(CH₂CH₂OH)₂ (Deprotonated Form) Protonated_this compound->Deprotonated_this compound + OH⁻ Deprotonated_this compound->Protonated_this compound + H⁺

Caption: Zwitterionic Buffering Mechanism of this compound.

Preparation of a this compound Buffer Solution

The following workflow outlines the general steps for preparing a this compound buffer solution of a specific pH and concentration.

G start Start calculate Calculate mass of This compound powder needed start->calculate weigh Weigh the calculated amount of this compound powder calculate->weigh dissolve Dissolve this compound powder in ~80% of the final volume of deionized water weigh->dissolve adjust_pH Adjust pH to the desired value using NaOH or HCl dissolve->adjust_pH final_volume Add deionized water to reach the final volume adjust_pH->final_volume mix Mix thoroughly final_volume->mix end End mix->end

References

Methodological & Application

Preparation of a 0.2M DIPSO Buffer Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of a 0.2M DIPSO buffer solution, a zwitterionic buffer commonly utilized in biochemical and biological research. Its effective buffering range of pH 7.0 to 8.2 makes it suitable for a variety of applications, including enzyme assays, chromatography, and electrophoresis.[1][2][3][4]

Key Specifications of this compound

A summary of the essential quantitative data for 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid (this compound) is presented below.

ParameterValueReferences
Molecular Formula C₇H₁₇NO₆S[2]
Molecular Weight ~243.28 g/mol [1]
pKa at 25°C 7.4 - 7.8[5][6]
Useful pH Range 7.0 - 8.2[1][2][3][4][5]
Appearance White crystalline powder[5][7]

Experimental Protocol: Preparation of 1 L of 0.2M this compound Buffer Solution

This protocol outlines the step-by-step procedure for preparing 1 liter of a 0.2M this compound buffer solution at a desired pH.

Materials and Equipment:
  • This compound (3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid) powder

  • High-purity water (e.g., deionized, distilled, or Milli-Q)

  • 1N Sodium Hydroxide (NaOH) or 1N Hydrochloric Acid (HCl) for pH adjustment

  • Beaker (1 L or larger)

  • Graduated cylinder (1 L)

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Weighing scale

  • Spatula

  • Volumetric flask (1 L)

  • Sterile filtration unit (0.22 µm filter) (optional)

  • Sterile storage bottles

Procedure:
  • Calculate the required mass of this compound:

    • To prepare a 0.2M solution, the required mass of this compound is calculated using its molecular weight (~243.28 g/mol ).

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.2 mol/L x 1 L x 243.28 g/mol = 48.656 g

  • Dissolve the this compound powder:

    • Measure approximately 800 mL of high-purity water into a 1 L beaker.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Carefully weigh out 48.656 g of this compound powder and add it to the water while stirring.

    • Continue stirring until the powder is completely dissolved.

  • Adjust the pH:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Immerse the pH electrode in the this compound solution.

    • Slowly add 1N NaOH dropwise to increase the pH or 1N HCl to decrease the pH until the desired value within the buffering range (7.0 - 8.2) is reached. Monitor the pH reading continuously.

  • Final volume adjustment:

    • Once the desired pH is achieved, carefully transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.

    • Add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Sterilization and Storage (Optional but Recommended):

    • For applications requiring sterile conditions, filter the buffer solution through a 0.22 µm sterile filter into a sterile storage bottle.

    • Label the bottle clearly with the buffer name (0.2M this compound), the final pH, and the date of preparation.

    • Store the solution at room temperature for short-term use. For long-term storage, it is recommended to store the solution at -20°C or -80°C.[1]

Workflow for 0.2M this compound Buffer Preparation

The following diagram illustrates the logical flow of the preparation protocol.

DIPSO_Buffer_Preparation start Start calculate Calculate Mass of this compound (48.656 g for 1 L) start->calculate weigh Weigh 48.656 g of this compound calculate->weigh dissolve Dissolve in ~800 mL of High-Purity Water weigh->dissolve adjust_ph Adjust pH with NaOH or HCl dissolve->adjust_ph final_volume Bring to Final Volume (1 L) in Volumetric Flask adjust_ph->final_volume mix Mix Thoroughly final_volume->mix sterilize Sterile Filter (0.22 µm) (Optional) mix->sterilize store Store Appropriately sterilize->store end_node End store->end_node

Caption: Workflow for the preparation of a 0.2M this compound buffer solution.

References

Application of DIPSO Buffer in Protein Electrophoresis: A Theoretical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) is a zwitterionic biological buffer valued for its stable pH range, particularly between pH 7.0 and 8.2.[1] This characteristic makes it a potential candidate for use in various biochemical applications, including protein electrophoresis. In theory, a stable pH environment during electrophoresis is crucial for consistent and reproducible separation of proteins based on their size and charge.[1] Fluctuations in pH can alter the charge of proteins, leading to inconsistent migration and inaccurate results.[1] This document provides a theoretical overview of the potential applications of this compound buffer in protein electrophoresis, summarizes its key properties, and outlines hypothetical protocols.

Properties of this compound Buffer

A summary of the key properties of this compound buffer relevant to its potential use in protein electrophoresis is presented below.

PropertyValue/CharacteristicReference
Chemical Name3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid[2]
CAS Number68399-80-4[1]
Molecular FormulaC7H17NO6S[2]
Molecular Weight243.28 g/mol [2]
pKa at 25°C~7.6[3]
Useful pH Range7.0 - 8.2[1]
AppearanceWhite crystalline powder[1]
Key FeaturesZwitterionic nature, maintains stable pH.[1]

Theoretical Applications in Protein Electrophoresis

This compound's zwitterionic nature and buffering range suggest its potential as a component in various protein electrophoresis techniques.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

In SDS-PAGE, a consistent pH is important for the proper stacking of proteins in the stacking gel and their subsequent separation in the resolving gel. Theoretically, this compound could be used to prepare both the stacking and resolving gel buffers, as well as the running buffer.

Native Polyacrylamide Gel Electrophoresis (Native PAGE)

For native PAGE, where the native charge and structure of the protein are maintained, a stable pH is even more critical. This compound could potentially provide a suitable buffering environment for the separation of proteins in their native state.

Isoelectric Focusing (IEF)

In the first dimension of two-dimensional gel electrophoresis (2D-PAGE), isoelectric focusing separates proteins based on their isoelectric point (pI) in a pH gradient. While ampholytes are typically used to create this gradient, the overall buffering of the system is important. This compound's pH range could make it a candidate for inclusion in the equilibration buffers used after the first dimension and before the second dimension (SDS-PAGE).

Hypothetical Experimental Protocols

Disclaimer: The following protocols are hypothetical and have not been validated. They are provided as a starting point for researchers wishing to explore the use of this compound buffer in protein electrophoresis. Optimization will be required.

Hypothetical SDS-PAGE Protocol with this compound Buffer

1. Stock Solutions:

  • 30% Acrylamide/Bis-acrylamide (29:1) solution

  • 1 M this compound, pH 7.6: Dissolve 24.33 g of this compound in 80 mL of deionized water. Adjust the pH to 7.6 with NaOH. Bring the final volume to 100 mL.

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS): Prepare fresh.

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • 5X Running Buffer (Hypothetical): 250 mM this compound, 1.25 M Glycine, 0.5% (w/v) SDS.

2. Gel Preparation (for a 10 mL resolving gel and 5 mL stacking gel):

Component10% Resolving Gel4% Stacking Gel
30% Acrylamide/Bis3.33 mL0.67 mL
1 M this compound, pH 7.63.75 mL1.25 mL
Deionized Water2.82 mL3.03 mL
10% SDS100 µL50 µL
10% APS50 µL25 µL
TEMED5 µL5 µL

3. Electrophoresis:

  • Assemble the gel cassette and pour the resolving gel. Overlay with water or isopropanol.

  • After polymerization, pour off the overlay and add the stacking gel. Insert the comb.

  • After the stacking gel polymerizes, place the gel in the electrophoresis tank and fill with 1X running buffer.

  • Load protein samples prepared in a suitable sample buffer.

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

Data Presentation: A Call for Empirical Data

A core requirement for the adoption of a new buffer system is the availability of quantitative data demonstrating its performance relative to established systems. Unfortunately, there is a lack of published data directly comparing the performance of this compound buffer with standard buffers like Tris-Glycine in protein electrophoresis.

To properly evaluate this compound, the following quantitative metrics would need to be systematically measured and compared:

Performance MetricDescriptionDesired Outcome with this compound
Resolution (R) The degree of separation between adjacent protein bands.Higher R value indicating better separation.
Band Sharpness The width of the protein bands.Narrower bands for better resolution.
Run Time The time required for the dye front to migrate the length of the gel.Comparable or faster run times.
Protein Integrity The degree of protein degradation or modification during electrophoresis.Minimal degradation.
Reproducibility The consistency of results between different runs.High reproducibility.

Researchers are encouraged to perform such comparative studies and publish their findings to enrich the knowledge base for the scientific community.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for performing a comparative analysis of different buffer systems in protein electrophoresis, a necessary step to validate the use of a novel buffer like this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer_Prep Prepare Buffer Systems (e.g., this compound-based vs. Tris-Glycine) Gel_Casting Cast Polyacrylamide Gels Buffer_Prep->Gel_Casting Electrophoresis Perform Electrophoresis Gel_Casting->Electrophoresis Sample_Prep Prepare Protein Samples Sample_Prep->Electrophoresis Staining Stain and Image Gels Electrophoresis->Staining Data_Analysis Quantitative Analysis (Resolution, Band Sharpness, etc.) Staining->Data_Analysis Comparison Compare Performance Metrics Data_Analysis->Comparison

Caption: Workflow for comparing electrophoresis buffer systems.

Conclusion

This compound buffer possesses chemical properties that theoretically make it a suitable candidate for applications in protein electrophoresis, primarily due to its zwitterionic nature and its buffering capacity in the neutral to slightly alkaline pH range.[1] However, the lack of established and validated protocols in the scientific literature prevents the provision of detailed application notes. The hypothetical protocols provided herein are intended to serve as a foundation for researchers to develop and optimize their own this compound-based electrophoresis systems. Rigorous quantitative comparison with standard buffer systems is essential to validate the performance and potential advantages of using this compound in protein separation.

References

Application Notes and Protocols for DIPSO Buffer in Ion Exchange Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion exchange chromatography (IEX) is a powerful technique for the separation and purification of biomolecules based on their net surface charge. The choice of buffer is critical to the success of IEX, as it dictates the pH of the mobile phase and, consequently, the charge of the target molecule and the stationary phase. DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic biological buffer with a pKa of 7.6 at 25°C, providing a buffering range of 7.0-8.2. Its zwitterionic nature and buffering capacity in the physiological pH range make it a suitable candidate for use in ion exchange chromatography of proteins and other biomolecules.

These application notes provide detailed protocols for the use of this compound buffer in both anion and cation exchange chromatography, along with key performance parameters and workflow diagrams.

Key Properties of this compound Buffer

PropertyValueReference
pKa (25°C)7.6[1]
Buffering pH Range7.0 - 8.2[1]
Molecular Weight253.28 g/mol N/A
AppearanceWhite crystalline powderN/A

Advantages of Using this compound in Ion Exchange Chromatography

  • Stable pH Control: this compound effectively maintains a stable pH within its buffering range, which is crucial for consistent and reproducible separation in ion exchange chromatography.[1]

  • Zwitterionic Nature: As a zwitterionic buffer, this compound has both positive and negative charges, which can minimize non-specific interactions with the ion exchange resin.

  • Physiological pH Range: Its buffering range is well-suited for the purification of many proteins that are stable and active at or near physiological pH.

Experimental Protocols

Anion Exchange Chromatography (AEC) Protocol Using this compound Buffer

This protocol is designed for the separation of a protein with a pI below 7.0 on a strong anion exchange column.

Materials:

  • This compound buffer substance

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Strong anion exchange column (e.g., Q-Sepharose)

  • Chromatography system

  • Protein sample with a known isoelectric point (pI < 7.0)

Buffer Preparation:

  • Binding Buffer (Buffer A): Prepare a 20 mM this compound buffer solution. Dissolve the appropriate amount of this compound in deionized water to a final volume. Adjust the pH to 7.6 with HCl or NaOH.

  • Elution Buffer (Buffer B): Prepare a 20 mM this compound buffer solution containing 1 M NaCl. Dissolve the appropriate amount of this compound and NaCl in deionized water. Adjust the pH to 7.6.

Chromatography Procedure:

  • Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes (CV) of Binding Buffer (Buffer A) until the pH and conductivity of the eluate are stable.

  • Sample Preparation and Loading:

    • Ensure the protein sample is in the Binding Buffer, either by dialysis or buffer exchange.

    • The ionic strength of the sample should be low to ensure binding.

    • Load the prepared sample onto the equilibrated column.

  • Wash: Wash the column with 5-10 CV of Binding Buffer to remove any unbound proteins.

  • Elution: Elute the bound protein using a linear gradient of Elution Buffer (Buffer B) from 0% to 100% over 20 CV.

  • Regeneration: Regenerate the column by washing with 5 CV of 1 M NaCl solution, followed by re-equilibration with Binding Buffer for future use.

Quantitative Parameters for AEC with this compound Buffer:

ParameterRecommended Value
Buffer Concentration20 - 50 mM
Binding pHpI of protein + 0.5-1.5 pH units
ElutionLinear or step gradient of NaCl (0 - 1 M)
Flow RateColumn dependent, typically 1-5 mL/min for lab scale
Cation Exchange Chromatography (CEC) Protocol Using this compound Buffer

This protocol is suitable for the separation of a protein with a pI above 8.0 on a strong cation exchange column.

Materials:

  • This compound buffer substance

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Strong cation exchange column (e.g., SP-Sepharose)

  • Chromatography system

  • Protein sample with a known isoelectric point (pI > 8.0)

Buffer Preparation:

  • Binding Buffer (Buffer A): Prepare a 20 mM this compound buffer solution. Adjust the pH to 7.2 with HCl or NaOH.

  • Elution Buffer (Buffer B): Prepare a 20 mM this compound buffer solution containing 1 M NaCl. Adjust the pH to 7.2.

Chromatography Procedure:

  • Column Equilibration: Equilibrate the cation exchange column with 5-10 CV of Binding Buffer (Buffer A) until the pH and conductivity of the eluate are stable.

  • Sample Preparation and Loading:

    • Perform buffer exchange to ensure the protein sample is in the Binding Buffer.

    • The low ionic strength of the buffer facilitates binding.

    • Load the sample onto the column.

  • Wash: Wash the column with 5-10 CV of Binding Buffer to remove unbound molecules.

  • Elution: Elute the bound protein using a linear gradient of Elution Buffer (Buffer B) from 0% to 100% over 20 CV.

  • Regeneration: Wash the column with 5 CV of 1 M NaCl solution and then re-equilibrate with Binding Buffer.

Quantitative Parameters for CEC with this compound Buffer:

ParameterRecommended Value
Buffer Concentration20 - 50 mM
Binding pHpI of protein - 0.5-1.5 pH units
ElutionLinear or step gradient of NaCl (0 - 1 M)
Flow RateColumn dependent, typically 1-5 mL/min for lab scale

Visualizations

Ion_Exchange_Chromatography_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis Buffer_Prep Buffer Preparation (this compound) Equilibration Column Equilibration Buffer_Prep->Equilibration Sample_Prep Sample Preparation (Buffer Exchange) Loading Sample Loading Sample_Prep->Loading Equilibration->Loading Wash Wash Unbound Loading->Wash Elution Elution Wash->Elution Regeneration Regeneration Elution->Regeneration Collection Fraction Collection Elution->Collection Analysis Analysis (e.g., SDS-PAGE) Collection->Analysis

Caption: General workflow for ion exchange chromatography.

Buffer_Selection_Principle cluster_aec Anion Exchange Chromatography cluster_cec Cation Exchange Chromatography AEC_Principle Protein pI < Buffer pH (Protein is negatively charged) AEC_Resin Positively Charged Resin (e.g., Q-Sepharose) AEC_Principle->AEC_Resin binds to CEC_Principle Protein pI > Buffer pH (Protein is positively charged) CEC_Resin Negatively Charged Resin (e.g., SP-Sepharose) CEC_Principle->CEC_Resin binds to Protein Protein with known pI Protein->AEC_Principle Protein->CEC_Principle This compound This compound Buffer (pH 7.0-8.2) This compound->AEC_Principle This compound->CEC_Principle

Caption: Principle of buffer selection in IEX.

References

Application Notes: The Use of DIPSO in Enzyme Kinetics Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) is a zwitterionic biological buffer that is increasingly recognized for its utility in a variety of biochemical and biological research applications. Its properties make it a suitable choice for maintaining a stable pH environment in enzyme kinetics assays, which are crucial for elucidating enzyme mechanisms and for the development of novel therapeutics.

Physicochemical Properties of this compound

This compound is a white crystalline powder with a useful pH buffering range of 7.0 to 8.2.[1] This range is physiologically relevant and aligns with the optimal pH for many enzymatic reactions. As a zwitterionic buffer, it possesses both a positive and a negative charge, which contributes to its high polarity and water solubility. A key advantage of this compound is that its solubility is not significantly affected by changes in temperature.[2] Furthermore, it is nearly insoluble in organic solvents, which can be beneficial in assays where organic solvents might interfere with the reaction.[2]

Advantages of this compound in Enzyme Kinetics Assays

The use of this compound as a buffer in enzyme kinetics assays offers several advantages:

  • pH Stability: this compound provides stable pH control within its buffering range, which is critical for maintaining the native conformation and activity of enzymes.[1]

  • Minimal Interaction with Biomolecules: As a zwitterionic buffer, this compound is less likely to interact with enzyme active sites or other components of the assay, such as metal ions, compared to some other common buffers.

  • Suitability for Various Assay Formats: this compound can be employed in a range of enzyme assay formats, including spectrophotometric and fluorometric assays.

Below is a table summarizing the key physicochemical properties of this compound relevant to its application in enzyme kinetics assays.

PropertyValueReference
Chemical Name 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid[3]
CAS Number 68399-80-4[3]
Molecular Formula C7H17NO6S[3]
Molecular Weight 243.28 g/mol [3]
Appearance White crystalline powder[2]
Useful pH Range 7.0 - 8.2[1]
pKa (25 °C) 7.6
Solubility in Water Soluble
Solubility in Organic Solvents Almost insoluble[2]

Protocols: Alkaline Phosphatase Activity Assay Using this compound Buffer

This protocol describes a colorimetric assay for determining the activity of alkaline phosphatase (ALP) using p-nitrophenyl phosphate (pNPP) as a substrate and this compound as the buffering agent. The principle of the assay is the enzymatic hydrolysis of pNPP to p-nitrophenol (pNP), which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[1][4][5]

Materials and Reagents

  • This compound buffer (1 M stock solution, pH 7.6)

  • Magnesium chloride (MgCl2) (1 M stock solution)

  • p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM)

  • Alkaline phosphatase (enzyme) solution of unknown concentration

  • Sodium hydroxide (NaOH) (3 M) as a stop solution[6]

  • Purified water

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Experimental Protocol

  • Preparation of this compound Assay Buffer (100 mM this compound, 1 mM MgCl2, pH 7.6):

    • To prepare 10 ml of assay buffer, mix 1 ml of 1 M this compound stock solution (pH 7.6) with 10 µl of 1 M MgCl2 stock solution.

    • Add purified water to a final volume of 10 ml.

    • Verify the pH and adjust if necessary.

  • Preparation of Working pNPP Substrate Solution:

    • Prepare a 10 mM solution of pNPP in the this compound assay buffer. This solution should be prepared fresh before each experiment.

  • Enzyme Reaction Setup:

    • In a 96-well microplate, add 50 µl of the sample containing alkaline phosphatase.

    • Include a blank control for each sample containing 50 µl of the sample buffer without the enzyme.

    • Pre-incubate the plate at 37°C for 5 minutes to bring all components to the reaction temperature.

  • Initiation of the Enzymatic Reaction:

    • To each well, add 50 µl of the pre-warmed 10 mM pNPP substrate solution to start the reaction.

    • Mix the contents of the wells gently by tapping the plate.

  • Incubation:

    • Incubate the plate at 37°C for a suitable time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Termination of the Reaction:

    • Stop the reaction by adding 50 µl of 3 M NaOH to each well.[6] The addition of NaOH also enhances the yellow color of the p-nitrophenol product.

  • Measurement of Absorbance:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from the absorbance of the corresponding sample wells.

    • The concentration of the p-nitrophenol produced can be calculated using a standard curve of known p-nitrophenol concentrations.

    • The enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

Visualizations

Below is a diagram illustrating the general workflow for conducting an enzyme kinetics assay.

EnzymeKineticsWorkflow General Workflow for an Enzyme Kinetics Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis ReagentPrep Reagent Preparation (Buffer, Substrate, Enzyme) SerialDilutions Serial Dilutions (Substrate/Inhibitor) ReagentPrep->SerialDilutions ReactionSetup Reaction Setup (Enzyme, Buffer, Substrate) SerialDilutions->ReactionSetup Incubation Incubation (Controlled Temperature & Time) ReactionSetup->Incubation ReactionStop Reaction Termination (e.g., Stop Solution) Incubation->ReactionStop Measurement Signal Measurement (e.g., Absorbance, Fluorescence) ReactionStop->Measurement DataProcessing Data Processing (Background Subtraction) Measurement->DataProcessing KineticAnalysis Kinetic Analysis (e.g., Michaelis-Menten Plot) DataProcessing->KineticAnalysis

Caption: General workflow for an enzyme kinetics assay.

The following diagram illustrates the basic principle of a typical enzyme-catalyzed reaction, which forms the basis of enzyme kinetics studies.

EnzymeReaction Principle of an Enzyme-Catalyzed Reaction E Enzyme (E) S Substrate (S) ES Enzyme-Substrate Complex (ES) E->ES E:e->ES:w k1 S->ES ES->E k-1 P Product (P) ES->P k2 ES:e->P:w

Caption: Principle of an enzyme-catalyzed reaction.

References

DIPSO Buffer: Application Notes and Protocols for Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable physiological pH is critical for the successful in vitro cultivation of mammalian cells. Fluctuations in pH can significantly impact cell viability, proliferation, and function, thereby affecting the reliability and reproducibility of experimental results. While the bicarbonate-carbon dioxide (HCO₃⁻/CO₂) buffering system is the primary method for pH control in cell culture, it is often supplemented with non-volatile, zwitterionic biological buffers to provide additional buffering capacity, especially when cells are handled outside of a CO₂ incubator.

DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic buffer with a pKa of 7.6 at 25°C, making it an effective buffer in the physiological pH range of 7.0 to 8.2.[1][2] Its characteristics as a white crystalline powder, low solubility in organic solvents, and temperature-independent solubility make it a stable component in cell culture media formulations.[2] This document provides detailed application notes and protocols for the use of this compound buffer in cell culture media.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's properties is essential for its effective application.

PropertyValueReference
Molecular Formula C₇H₁₇NO₆S[1]
Molecular Weight 243.28 g/mol
pKa (25°C) 7.6[1]
Useful pH Range 7.0 - 8.2[1][2]
Appearance White crystalline powder[2]
Solubility in Water Soluble
Solubility in Organic Solvents Almost insoluble[2]

Applications in Cell Culture

This compound serves as a reliable buffering agent in a variety of cell culture applications, including:

  • Maintaining pH stability: this compound provides robust pH control in the physiological range, crucial for optimal cell growth and metabolism.

  • Use in CO₂-independent environments: Similar to HEPES, this compound's buffering capacity is not dependent on CO₂ concentration, making it ideal for maintaining pH during procedures outside of a CO₂ incubator, such as microscopy, cell counting, and media changes.[3][4]

  • Reducing pH fluctuations: The addition of this compound to bicarbonate-buffered media minimizes pH swings caused by cellular metabolism and environmental changes.

Data Presentation: Comparative Performance of Buffers

While direct comparative studies for this compound against other buffers in cell culture are not extensively available in public literature, the following table presents representative data illustrating the expected performance of a well-formulated this compound-buffered medium compared to a standard HEPES-buffered medium and a medium relying solely on the bicarbonate buffering system. This data is intended for illustrative purposes to highlight the potential benefits of using a zwitterionic buffer.

Buffer SystemCell Viability (%) (48h)Cell Proliferation (Fold Change) (48h)pH Stability (ΔpH over 24h in 5% CO₂)pH Stability (ΔpH over 1h in ambient air)
Bicarbonate only85 ± 51.8 ± 0.20.4 ± 0.10.8 ± 0.15
25 mM HEPES95 ± 32.5 ± 0.30.2 ± 0.050.1 ± 0.05
20 mM this compound 94 ± 4 2.4 ± 0.3 0.2 ± 0.05 0.1 ± 0.05

Experimental Protocols

Protocol 1: Preparation of 1L of this compound-Buffered DMEM

This protocol details the preparation of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 20 mM this compound.

Materials:

  • DMEM powder (for 1L)

  • This compound (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid)

  • Sodium Bicarbonate (NaHCO₃)

  • 1 N Hydrochloric Acid (HCl)

  • 1 N Sodium Hydroxide (NaOH)

  • Cell culture grade water

  • Sterile 1L graduated cylinder

  • Sterile 1L mixing vessel (e.g., beaker or bottle)

  • Sterile magnetic stir bar and stir plate

  • Calibrated pH meter

  • 0.22 µm sterile filter unit

Procedure:

  • To a sterile mixing vessel, add approximately 800 mL of cell culture grade water.

  • With gentle stirring, add the DMEM powder and stir until completely dissolved.

  • Add 4.86 g of this compound (for a final concentration of 20 mM) to the solution and continue stirring until it is fully dissolved.

  • Add 3.7 g of sodium bicarbonate and stir until dissolved.[5]

  • Adjust the volume to approximately 950 mL with cell culture grade water.

  • Measure the pH of the solution using a calibrated pH meter.

  • Adjust the pH to the desired level (typically 7.2-7.4) by adding 1 N HCl or 1 N NaOH dropwise while continuously stirring. Be cautious not to overshoot the target pH.

  • Once the desired pH is reached, bring the final volume to 1L with cell culture grade water.

  • Sterilize the medium immediately by passing it through a 0.22 µm sterile filter into a sterile storage bottle.[6][7][8][9]

  • Store the prepared medium at 2-8°C, protected from light.

Protocol 2: Sterilization of this compound-Containing Solutions

For optimal cell culture outcomes, all solutions, including buffer stocks, must be sterile.

Method 1: Sterile Filtration (Recommended)

  • Prepare the this compound buffer solution at the desired concentration in cell culture grade water.

  • Pass the solution through a 0.22 µm pore size sterile filter into a sterile container.[10][11] This method is preferred as it avoids potential degradation of the buffer that may occur with heat.

Method 2: Autoclaving (Use with Caution)

While some buffers can be autoclaved, it is crucial to verify the heat stability of the specific buffer. For this compound, sterile filtration is the recommended method. If autoclaving is necessary, it should be validated to ensure no degradation of the buffer occurs, which could impact its buffering capacity and potentially be toxic to cells.

  • Prepare the this compound solution in a loosely capped, autoclave-safe bottle.

  • Autoclave at 121°C for 15-20 minutes.[10]

  • Allow the solution to cool to room temperature before use.

Mandatory Visualizations

Signaling Pathway: pH Regulation of Glycolysis and Notch Signaling

Changes in intracellular pH (pHi) can act as a signaling mechanism, influencing key cellular pathways such as glycolysis and Notch signaling.[12][13] An increase in pHi has been shown to upregulate glycolytic enzymes and enhance Notch1 signaling.[12]

pH_Signaling cluster_extracellular Extracellular Environment cluster_cell Cell cluster_glycolysis Glycolysis cluster_notch Notch Signaling Extracellular_pH Extracellular pH Ion_Transporters Ion Transporters (e.g., NHE1) Extracellular_pH->Ion_Transporters influences Intracellular_pH Intracellular pH (pHi) Ion_Transporters->Intracellular_pH regulates Glycolytic_Enzymes Upregulation of Glycolytic Enzymes (e.g., HK, PFK) Intracellular_pH->Glycolytic_Enzymes upregulates at higher pHi Notch1_Activation Notch1 Receptor Activation Intracellular_pH->Notch1_Activation enhances at higher pHi Lactate_Production Increased Lactate Production Glycolytic_Enzymes->Lactate_Production NICD_Release NICD Release Notch1_Activation->NICD_Release Target_Gene_Expression Target Gene Expression (Cell Proliferation, Differentiation) NICD_Release->Target_Gene_Expression

Caption: Intracellular pH as a regulator of cellular pathways.

Experimental Workflow: Preparation of this compound-Buffered Cell Culture Medium

This workflow outlines the key steps for preparing a sterile, this compound-buffered cell culture medium.

Workflow A 1. Dissolve Media Powder in Cell Culture Grade Water B 2. Add this compound and Sodium Bicarbonate A->B C 3. Adjust pH with HCl or NaOH B->C D 4. Adjust to Final Volume C->D E 5. Sterile Filter (0.22 µm filter) D->E F 6. Aseptically Add Supplements (e.g., Serum, Antibiotics) E->F G 7. Store at 2-8°C F->G

References

Application Notes and Protocols for the Use of DIPSO in Northern Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Northern blotting is a cornerstone technique in molecular biology for the detection and size characterization of specific RNA molecules within a complex sample. The integrity of the RNA and the resolution of its separation during electrophoresis are critical for obtaining reliable results. While 3-(N-morpholino)propanesulfonic acid (MOPS) is the most commonly used buffer for denaturing RNA agarose gel electrophoresis, other biological buffers with suitable properties can be considered.

This document provides a detailed protocol for the use of 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) as an alternative buffer system for the electrophoresis step in Northern blotting. This compound is a zwitterionic buffer with a pKa of 7.6 at 25°C, providing an effective buffering range from pH 7.0 to 8.2.[1][2] Its properties suggest it may offer excellent pH stability during the electrophoretic run. As there is no standardized, widely published protocol for this compound in this application, the following protocol is an adaptation of the well-established MOPS-based method.

Data Presentation: Comparison of Electrophoresis Buffers

The choice of buffer for RNA electrophoresis is critical for maintaining RNA integrity and achieving optimal separation. The following table compares the key physicochemical properties of this compound and the traditionally used MOPS buffer.

PropertyThis compoundMOPS
Full Chemical Name 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid3-(N-morpholino)propanesulfonic acid
CAS Number 68399-80-41132-61-2
Molecular Weight 243.28 g/mol 209.26 g/mol [3]
pKa (at 25°C) 7.6[4]7.2[3][5][6]
Effective pH Range 7.0 – 8.2[1][2]6.5 – 7.9[5][7]
Metal Ion Interaction Can form complexes with some metal ions.[1]Generally considered a non-coordinating buffer with most metal ions.[8]
Autoclaving Not recommended; sterile filter instead.Not recommended as it can degrade and turn yellow; sterile filter instead.[8]
Solubility in Water GoodExcellent (1000 g/L at 20°C)[8]

Experimental Protocols

This section details the complete methodology for performing a Northern blot, with a specific focus on the use of a this compound-based buffer system for the electrophoresis stage.

Materials
  • This compound (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid)

  • Sodium Acetate

  • EDTA (Ethylenediaminetetraacetic acid)

  • Agarose (molecular biology grade)

  • Formaldehyde (37% v/v solution)

  • Formamide (deionized)

  • Total RNA or mRNA samples

  • RNA molecular weight markers

  • Nylon membrane (positively charged)

  • 20X SSC or SSPE buffer

  • Prehybridization and Hybridization buffer (e.g., ULTRAhyb™)

  • Labeled probe specific to the RNA of interest

  • DEPC-treated sterile water

  • Standard laboratory glassware and equipment for gel electrophoresis and blotting.

Protocol Steps

1. Preparation of this compound-Based Buffers

  • 10X this compound Running Buffer (0.2 M this compound, 50 mM Sodium Acetate, 10 mM EDTA, pH 7.6)

    • To prepare 1 Liter, dissolve 48.66 g of this compound in ~800 mL of DEPC-treated water.

    • Add 4.10 g of sodium acetate.

    • Add 20 mL of 0.5 M EDTA (pH 8.0).

    • Adjust the pH to 7.6 with NaOH.

    • Bring the final volume to 1 Liter with DEPC-treated water.

    • Sterilize by filtration through a 0.22 µm filter. Store at room temperature in the dark.

  • 1X this compound Running Buffer

    • Dilute the 10X stock solution 1:10 with DEPC-treated water.

2. Preparation of the Denaturing Agarose Gel

  • For a 1.2% agarose gel (50 mL), add 0.6 g of agarose to 36 mL of DEPC-treated water in a flask.

  • Microwave until the agarose is completely dissolved.[9][10]

  • Allow the solution to cool to about 60°C.

  • In a fume hood, add 5 mL of 10X this compound Running Buffer and 9 mL of 37% formaldehyde.

  • Swirl gently to mix and immediately pour the gel into a casting tray with the appropriate comb.

  • Allow the gel to solidify for at least 30 minutes at room temperature.

3. Sample Preparation

  • For each sample, mix up to 10 µg of total RNA with DEPC-treated water to a final volume of 5 µL.

  • Add 10 µL of RNA loading buffer (containing formamide, formaldehyde, 1X this compound buffer, and a tracking dye like bromophenol blue).

  • Incubate the samples at 65°C for 15 minutes to denature the RNA.

  • Immediately place the tubes on ice for at least 1 minute to prevent re-annealing.

  • Briefly centrifuge the tubes to collect the contents.

4. Gel Electrophoresis

  • Place the solidified gel in the electrophoresis tank and submerge it in 1X this compound Running Buffer.

  • Carefully remove the comb and load the denatured RNA samples and RNA markers into the wells.

  • Run the gel at a constant voltage (e.g., 5-7 V/cm) until the bromophenol blue dye has migrated approximately two-thirds to three-quarters of the way down the gel.

5. RNA Transfer to Nylon Membrane (Capillary Transfer)

  • After electrophoresis, remove the gel and rinse it several times in DEPC-treated water to remove most of the formaldehyde.

  • Soak the gel in 10X SSC or SSPE for at least 20 minutes.

  • Cut a piece of positively charged nylon membrane and Whatman 3MM paper to the exact dimensions of the gel.

  • Wet the membrane in DEPC-treated water and then equilibrate it in 10X SSC/SSPE for 5-10 minutes.

  • Set up the capillary transfer apparatus as shown in the workflow diagram below. Ensure there are no air bubbles between the gel and the membrane.

  • Allow the transfer to proceed overnight (16-24 hours).

6. RNA Immobilization

  • After transfer, carefully disassemble the blotting stack. Mark the well positions on the membrane with a pencil.

  • Rinse the membrane briefly in 2X SSC/SSPE.

  • Place the damp membrane on a clean piece of filter paper and immobilize the RNA by either:

    • UV Cross-linking: Use an auto-crosslink setting on a UV transilluminator.

    • Baking: Bake at 80°C for 2 hours in a vacuum oven.

7. Prehybridization and Hybridization

  • Place the membrane in a hybridization bottle or bag.

  • Add a sufficient volume of prehybridization buffer (e.g., ULTRAhyb™ Buffer) to cover the membrane.

  • Incubate at the appropriate hybridization temperature (e.g., 42°C for formamide-containing buffers) for at least 1-2 hours with constant agitation.

  • Denature the radiolabeled or non-radiolabeled probe by heating at 95-100°C for 5-10 minutes, followed by immediate chilling on ice.

  • Add the denatured probe directly to the prehybridization buffer.

  • Incubate overnight at the hybridization temperature with constant agitation.

8. Washing and Detection

  • Remove the hybridization solution.

  • Perform a series of washes to remove non-specifically bound probe. A typical washing procedure is as follows:

    • 2 washes with 2X SSC, 0.1% SDS for 15 minutes each at room temperature.

    • 2 washes with 0.1X SSC, 0.1% SDS for 15 minutes each at the hybridization temperature (or higher for increased stringency).

  • Wrap the damp membrane in plastic wrap and expose it to X-ray film (for radioactive probes) or proceed with the appropriate detection chemistry for non-radioactive probes.

Mandatory Visualizations

Diagram 1: Northern Blotting Experimental Workflow

Northern_Blotting_Workflow cluster_electrophoresis RNA Electrophoresis (this compound Buffer) cluster_transfer RNA Transfer cluster_detection Hybridization & Detection Gel_Prep 1. Prepare Formaldehyde- Agarose Gel with 1X this compound Buffer Sample_Prep 2. Denature RNA Samples (65°C for 15 min) Electrophoresis 3. Run Gel in 1X this compound Buffer Transfer_Setup 4. Set up Capillary Transfer to Nylon Membrane (10X SSC/SSPE) Electrophoresis->Transfer_Setup Immobilize 5. UV Cross-link or Bake Membrane Transfer_Setup->Immobilize Prehyb 6. Prehybridize Membrane Immobilize->Prehyb Hyb 7. Hybridize with Labeled Probe Prehyb->Hyb Wash 8. Perform Stringency Washes Hyb->Wash Detect 9. Expose to Film or Perform Chemiluminescent Detection Wash->Detect

Caption: Workflow for Northern blotting using a this compound-based electrophoresis buffer.

Diagram 2: Logic for this compound-Formaldehyde Gel Preparation

Gel_Preparation cluster_reagents Stock Reagents cluster_steps Preparation Steps Agarose Agarose Powder Mix_Heat 1. Mix Agarose & H2O 2. Microwave to Dissolve Agarose->Mix_Heat DEPC_H2O DEPC-Treated H2O DEPC_H2O->Mix_Heat DIPSO_10X 10X this compound Running Buffer Add_Buffers 4. Add 10X this compound Buffer & Formaldehyde (in Fume Hood) DIPSO_10X->Add_Buffers Formaldehyde 37% Formaldehyde Formaldehyde->Add_Buffers Cool 3. Cool to ~60°C Mix_Heat->Cool Cool->Add_Buffers Pour 5. Mix Gently & Pour Gel Add_Buffers->Pour

Caption: Preparation of a denaturing agarose gel with this compound buffer.

References

DIPSO as a Buffer in Capillary Electrophoresis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillary electrophoresis (CE) is a powerful and versatile analytical technique widely employed in pharmaceutical and biotechnological research for the separation and analysis of a broad range of molecules, from small ions to large proteins. The choice of background electrolyte (BGE), or running buffer, is a critical parameter in CE method development, as it significantly influences separation selectivity, efficiency, and resolution. An ideal buffer maintains a constant pH, carries current, and minimizes solute-capillary wall interactions.

DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic biological buffer that has gained attention for its potential use in capillary electrophoresis. Its zwitterionic nature, possessing both positive and negative charges, can be advantageous in minimizing the adsorption of charged analytes, particularly proteins, to the negatively charged surface of fused-silica capillaries. This property can lead to improved peak shapes and enhanced separation efficiency. With a useful pH range of 7.0 to 8.2, this compound is well-suited for the analysis of biomolecules that require physiological or near-neutral pH conditions to maintain their native structure and activity.

This document provides detailed application notes and protocols for the use of this compound as a buffer in capillary electrophoresis, with a focus on applications relevant to researchers, scientists, and drug development professionals.

Properties of this compound Buffer

This compound is a "Good's" buffer, one of a series of buffers developed by Dr. Norman Good and his colleagues to meet the needs of biochemical and biological research. Key properties of this compound relevant to its use in capillary electrophoresis are summarized in the table below.

PropertyValueReference
Chemical Name3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid
CAS Number68399-80-4[1]
pKa at 25 °C7.6
Useful pH Range7.0 - 8.2[1]
Molecular Weight243.28 g/mol
AppearanceWhite crystalline powder

Applications of this compound in Capillary Electrophoresis

While the use of more common buffers like phosphate and borate is extensively documented in capillary electrophoresis literature, zwitterionic buffers such as this compound offer specific advantages, particularly in the analysis of proteins and peptides. The primary application of this compound and other zwitterionic buffers in CE is to mitigate the problematic interaction between analytes and the capillary wall.

Protein and Peptide Analysis

The inner surface of a fused-silica capillary is populated with silanol groups (Si-OH), which are deprotonated at pH values above 3, resulting in a negatively charged surface. Positively charged analytes, such as proteins and peptides below their isoelectric point (pI), can adsorb to this negatively charged surface through electrostatic interactions. This adsorption leads to peak broadening, reduced separation efficiency, and in severe cases, complete loss of the analyte peak.

Zwitterionic buffers like this compound can help to create a "dynamic coating" on the capillary wall. The zwitterions in the buffer can interact with the charged silanol groups, effectively shielding the negative charges and reducing the electrostatic attraction of cationic analytes. This results in sharper peaks, improved resolution, and better reproducibility.

Experimental Protocols

The following section provides a general protocol for the preparation and use of a this compound-based background electrolyte in capillary electrophoresis. It is important to note that the optimal conditions will be analyte-dependent and may require further method development and optimization.

Protocol 1: General Purpose this compound Buffer for Capillary Zone Electrophoresis (CZE)

This protocol describes the preparation of a basic this compound buffer suitable for the analysis of a variety of analytes at a near-neutral pH.

Materials:

  • This compound (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid)

  • Sodium hydroxide (NaOH), 1 M solution

  • Hydrochloric acid (HCl), 1 M solution

  • Deionized water (18.2 MΩ·cm)

  • pH meter

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Buffer Preparation (for a 50 mM this compound buffer, pH 7.6):

  • Weigh out the appropriate amount of this compound to prepare a 50 mM solution in the desired final volume. For 100 mL of buffer, this would be 1.216 g of this compound (MW = 243.28 g/mol ).

  • Dissolve the this compound in approximately 80% of the final volume of deionized water in a volumetric flask.

  • Adjust the pH of the solution to 7.6 using a 1 M NaOH solution. Monitor the pH carefully with a calibrated pH meter. If the pH overshoots, it can be adjusted back with 1 M HCl, although it is best to add the base dropwise to avoid this.

  • Once the desired pH is reached, bring the solution to the final volume with deionized water.

  • Filter the buffer solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the capillary.

  • Degas the buffer by sonication or vacuum filtration before use to prevent bubble formation in the capillary during the run.

Capillary Electrophoresis Operating Conditions:

The following are typical starting conditions. Optimization of parameters such as voltage, capillary dimensions, and temperature will be necessary for specific applications.

ParameterRecommended Starting Condition
CapillaryFused-silica, 50 µm I.D., 360 µm O.D.
Effective Capillary Length40-60 cm
Background Electrolyte50 mM this compound, pH 7.6
Applied Voltage15-25 kV (Normal or Reverse Polarity)
Capillary Temperature25 °C
InjectionHydrodynamic (e.g., 50 mbar for 5 s)
DetectionUV-Vis (wavelength dependent on analyte)

Workflow for a Typical CZE Experiment:

The logical flow of a capillary zone electrophoresis experiment using a this compound buffer is outlined below.

CZE_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_buffer Prepare 50 mM this compound Buffer (pH 7.6) fill_vials Fill Inlet/Outlet Vials with BGE prep_buffer->fill_vials prep_sample Prepare Analyte Sample inject_sample Inject Sample prep_sample->inject_sample prep_capillary Condition Capillary prep_capillary->fill_vials fill_vials->inject_sample apply_voltage Apply Separation Voltage inject_sample->apply_voltage detect_analytes Detect Analytes apply_voltage->detect_analytes generate_electropherogram Generate Electropherogram detect_analytes->generate_electropherogram data_analysis Data Analysis (Peak Integration, etc.) generate_electropherogram->data_analysis

Caption: Workflow for a CZE experiment using this compound buffer.

Data Presentation

Currently, there is a lack of published, detailed quantitative data specifically for the use of this compound as a primary running buffer in the capillary electrophoresis of small molecule drugs. Most of the available literature focuses on the use of zwitterionic additives in general to improve protein separations. The table below is a template for how such data should be presented once generated through experimental work.

Table 1: Hypothetical Performance Data for this compound Buffer in the CZE Separation of a Model Pharmaceutical Compound

AnalyteBuffer CompositionApplied Voltage (kV)Migration Time (min)Peak Efficiency (Plates/meter)Resolution (Rs)
Model Drug A50 mM this compound, pH 7.6205.2150,000N/A
Model Drug B50 mM this compound, pH 7.6206.8135,0002.5 (vs. Impurity 1)
Model Drug C25 mM this compound, pH 7.2254.5180,0003.1 (vs. Impurity 2)

Signaling Pathways and Logical Relationships

In the context of drug development, understanding the mechanism of action often involves elucidating signaling pathways. While this compound itself is not directly involved in signaling, capillary electrophoresis is a valuable tool for analyzing components of these pathways, such as proteins and metabolites. The following diagram illustrates a generic signaling pathway that could be studied using CE with a suitable buffer like this compound for protein analysis.

Signaling_Pathway Ligand Ligand Receptor Membrane Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A generic signaling cascade.

Conclusion

This compound is a promising zwitterionic buffer for use in capillary electrophoresis, particularly for the analysis of proteins and peptides where analyte-wall interactions are a significant challenge. Its buffering capacity in the neutral pH range makes it suitable for maintaining the integrity of biological molecules. While detailed application data for small molecule drug analysis is currently limited in the public domain, the general principles and protocols outlined in this document provide a solid foundation for researchers to explore the use of this compound in their specific CE applications. Further method development and validation will be essential to establish robust and reliable analytical methods using this buffer.

References

Application Notes and Protocols for DIPSO-Based Running Buffer in Polyacrylamide Gel Electrophoresis (PAGE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique for the separation of proteins based on their molecular weight. The composition of the running buffer is critical for achieving optimal resolution and reproducibility. While traditional buffer systems like Tris-glycine are widely used, alternative buffers can offer advantages in specific applications. This document provides detailed application notes and a theoretical protocol for the formulation and use of a running buffer containing 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid (DIPSO) for PAGE.

This compound is a zwitterionic biological buffer with a pKa of 7.6 at 25°C, providing an effective buffering range from pH 7.0 to 8.2.[1][2] Its zwitterionic nature helps maintain a stable pH and contributes to the ionic strength of the electrophoresis buffer, facilitating the consistent migration of biomolecules.[1] The use of a this compound-based running buffer may be particularly beneficial for applications requiring near-neutral pH conditions during electrophoresis.

Disclaimer: The following protocol is a theoretically derived starting point based on the known properties of this compound and standard PAGE principles. Optimization will likely be required to achieve desired separation characteristics for specific proteins of interest.

Data Presentation

As no established quantitative data for this compound-based running buffers in PAGE is readily available, the following table outlines the formulation of a proposed this compound-based running buffer alongside a standard Tris-Glycine buffer for comparison. This serves as a foundational guide for experimentation.

ComponentProposed 10X this compound Running BufferStandard 10X Tris-Glycine Running Buffer
Buffering Agent This compoundTris Base
Trailing Ion GlycineGlycine
Detergent Sodium Dodecyl Sulfate (SDS)Sodium Dodecyl Sulfate (SDS)
Concentration (10X) 250 mM this compound250 mM Tris Base
1.92 M Glycine1.92 M Glycine
1% (w/v) SDS1% (w/v) SDS
pH (1X Solution) ~7.6 (unadjusted)~8.3 (unadjusted)

Experimental Protocols

I. Preparation of a 10X this compound Running Buffer Stock Solution

This protocol describes the preparation of 1 liter of a 10X concentrated this compound running buffer.

Materials:

  • This compound (3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid), M.W. 243.28 g/mol

  • Glycine, M.W. 75.07 g/mol

  • Sodium Dodecyl Sulfate (SDS)

  • Deionized water (ddH₂O)

  • Magnetic stirrer and stir bar

  • Graduated cylinder

  • Volumetric flask (1 L)

  • pH meter

Procedure:

  • To prepare 1 L of 10X this compound running buffer, add approximately 800 mL of deionized water to a 1 L beaker.

  • Add 60.82 g of this compound (to a final concentration of 250 mM).

  • Add 144.13 g of Glycine (to a final concentration of 1.92 M).

  • Add 10 g of SDS (to a final concentration of 1% w/v).

  • Stir the solution on a magnetic stirrer until all components are completely dissolved. Gentle heating (up to 37°C) may be required to fully dissolve the SDS.

  • Transfer the solution to a 1 L volumetric flask.

  • Bring the final volume to 1 L with deionized water.

  • The pH of the 1X solution should be in the buffering range of this compound (around 7.6). If adjustment is necessary, use concentrated HCl or NaOH.

  • Store the 10X stock solution at room temperature. If SDS precipitates out of solution during storage, gently warm the buffer to redissolve it before use.

II. Polyacrylamide Gel Preparation

The formulation of the stacking and resolving gels can follow standard Laemmli system protocols, with the potential for slight modifications to the buffer pH to be compatible with the this compound running buffer.

A. Resolving Gel (Example for a 10% Gel):

ComponentVolume for 10 mL
Deionized Water4.0 mL
30% Acrylamide/Bis-acrylamide (29:1)3.3 mL
1.5 M Tris-HCl, pH 8.82.5 mL
10% (w/v) SDS100 µL
10% (w/v) Ammonium Persulfate (APS)100 µL
TEMED10 µL

B. Stacking Gel (4%):

ComponentVolume for 5 mL
Deionized Water3.05 mL
30% Acrylamide/Bis-acrylamide (29:1)0.65 mL
0.5 M Tris-HCl, pH 6.81.25 mL
10% (w/v) SDS50 µL
10% (w/v) Ammonium Persulfate (APS)50 µL
TEMED5 µL
III. Sample Preparation

Protein samples should be prepared in a standard Laemmli sample buffer.

2X Laemmli Sample Buffer Formulation:

  • 4% SDS

  • 20% Glycerol

  • 10% 2-Mercaptoethanol (or 50 mM DTT)

  • 0.004% Bromophenol Blue

  • 125 mM Tris-HCl, pH 6.8

Procedure:

  • Mix your protein sample with an equal volume of 2X Laemmli sample buffer.

  • Heat the mixture at 95-100°C for 5 minutes to denature the proteins.

  • Centrifuge the samples briefly to pellet any insoluble material.

IV. Electrophoresis

Procedure:

  • Assemble the electrophoresis apparatus according to the manufacturer's instructions.

  • Prepare 1X this compound running buffer by diluting the 10X stock solution 1:10 with deionized water (e.g., 100 mL of 10X buffer + 900 mL of deionized water).

  • Fill the inner and outer chambers of the electrophoresis tank with 1X this compound running buffer.

  • Carefully load the prepared protein samples into the wells of the stacking gel.

  • Connect the electrophoresis unit to the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the resolving gel. The optimal voltage and run time should be determined empirically.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Post-Electrophoresis A Prepare 10X this compound Running Buffer E Fill with 1X this compound Running Buffer A->E B Cast Polyacrylamide Gel (Stacking & Resolving) D Assemble Electrophoresis Apparatus B->D C Prepare Protein Samples (with Laemmli Buffer) F Load Samples C->F D->E E->F G Run Gel F->G H Stain Gel (e.g., Coomassie) G->H I Destain Gel H->I J Visualize & Analyze Protein Bands I->J

Figure 1. Experimental workflow for PAGE using a this compound-based running buffer.

Discontinuous_Buffer_System Buffer Cathode Buffer (Running Buffer) pH ~7.6 (this compound-Glycine-SDS) Gel Stacking Gel pH 6.8 (Tris-HCl) Resolving Gel pH 8.8 (Tris-HCl) Buffer->Gel:stack Protein Entry & Stacking Gel:stack->Gel:resolve Separation by Size Anode Anode Buffer (Running Buffer) pH ~7.6 (this compound-Glycine-SDS) Gel:resolve->Anode

References

Troubleshooting & Optimization

DIPSO Buffer Technical Support Center: Navigating Metal Ion Chelation in Your Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) buffer. This resource provides essential guidance on a critical aspect of using this popular zwitterionic buffer: its potential to chelate metal ions and how to troubleshoot related experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and what is its effective pH range?

A1: this compound is a zwitterionic biological buffer, one of the series of "Good's" buffers. It is favored in many biological and biochemical applications for its pH buffering capacity in the physiological range. Its effective buffering range is typically between pH 7.0 and 8.2.

Q2: I've heard this compound can chelate metal ions. What does this mean?

A2: Chelation is the process where a molecule, in this case, this compound, binds to a central metal ion at two or more points. This compound contains a dihydroxyethylamine group which can form complexes with various metal ions. This binding can effectively sequester the metal ions, reducing their free concentration in the solution.

Q3: Which metal ions are known to interact with this compound and related buffers?

A3: Buffers containing a bis(2-hydroxyethyl)amino group, like this compound and Bicine, are known to form complexes with divalent cations. This includes biologically important metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), manganese (Mn²⁺), cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), and zinc (Zn²⁺).

Q4: When should I be concerned about this compound's metal chelation properties?

A4: You should be particularly cautious when your experiment's outcome is dependent on the precise concentration of free metal ions. This is critical for:

  • Enzyme assays: Many enzymes, such as kinases, phosphatases, and ATPases, require specific metal ions (e.g., Mg²⁺, Mn²⁺) as cofactors for their activity.

  • Cell culture: The growth and metabolism of cells can be affected by the availability of essential metal ions in the culture medium.

  • Protein stability and interaction studies: Metal ions can be crucial for the structural integrity and binding interactions of certain proteins.

  • PCR and other molecular biology techniques: The activity of DNA polymerase is highly dependent on the concentration of Mg²⁺.

Q5: Can the chelation of metal ions by this compound lead to precipitation?

A5: Yes, the formation of this compound-metal complexes can sometimes result in precipitation, especially if the concentration of the buffer and/or the metal ion is high. This can lead to a visible cloudiness or precipitate in your solution, which can interfere with spectrophotometric readings and other measurements.

Troubleshooting Guide

Issue 1: Lower-than-expected enzyme activity in a metal-dependent assay.
Possible Cause Troubleshooting Steps
Metal Ion Sequestration by this compound: The this compound buffer is chelating the essential metal cofactor, reducing its availability to the enzyme.1. Increase Metal Ion Concentration: Titrate in additional metal cofactor and monitor for a restoration of enzyme activity. Be cautious of exceeding the optimal concentration range for your enzyme. 2. Switch to a Non-Chelating Buffer: Consider using a buffer with negligible metal-binding capacity, such as HEPES or PIPES, if it is suitable for the pH range of your assay. 3. Determine Optimal Buffer and Metal Concentrations: Perform a matrix experiment to determine the concentrations of this compound and the metal cofactor that provide adequate buffering without inhibiting the enzyme.
Incorrect pH of the Buffer: The pH of the this compound buffer may not be at the optimal level for your enzyme.1. Verify pH: Always check the pH of your final reaction mixture at the experimental temperature. 2. Adjust pH: Carefully adjust the pH of the buffer stock solution as needed.
Issue 2: Precipitation or turbidity observed in the reaction mixture.
Possible Cause Troubleshooting Steps
Formation of Insoluble this compound-Metal Complexes: High concentrations of this compound and/or divalent cations are leading to the formation of a precipitate.1. Reduce Component Concentrations: Lower the concentration of the this compound buffer and/or the metal ion to a level that does not result in precipitation. 2. Change Buffer: Switch to a buffer with lower or no metal-binding affinity, such as HEPES or MOPS.
Temperature Effects on Solubility: The solubility of the this compound-metal complex may be temperature-dependent.1. Adjust Temperature: If possible, modify the experimental temperature and observe if the precipitation is resolved.

Quantitative Data: Metal Ion Stability Constants

Metal IonBicine log K₁Bicine log K₂
Ca²⁺2.8-
Mg²⁺3.2-
Mn²⁺4.83.5
Co²⁺6.24.6
Ni²⁺7.45.8
Cu²⁺8.36.2
Zn²⁺6.04.8

Note: This data is for Bicine and should be used as a qualitative guide to the potential chelating strength of this compound. The actual stability constants for this compound may vary.

Experimental Protocols

Protocol: Assessing the Impact of this compound on a Magnesium-Dependent ATPase Assay

This protocol describes a method to determine if this compound buffer is inhibiting a generic ATPase enzyme by chelating the essential Mg²⁺ cofactor.

1. Reagents and Buffers:

  • ATPase enzyme

  • ATP substrate

  • This compound buffer stock (1 M, pH 7.5)

  • HEPES buffer stock (1 M, pH 7.5, as a non-chelating control)

  • MgCl₂ stock solution (1 M)

  • Malachite green reagent for phosphate detection

  • Purified water

2. Experimental Procedure:

  • Prepare Reaction Buffers: Prepare two sets of reaction buffers at the desired final concentration (e.g., 50 mM): one with this compound and one with HEPES, both at pH 7.5.

  • Set up Reactions: In a 96-well plate, set up the following reactions:

    • Control Reactions (HEPES buffer): A series of wells with 50 mM HEPES, a fixed concentration of ATPase, a fixed concentration of ATP, and varying concentrations of MgCl₂ (e.g., 0, 1, 2, 5, 10 mM).

    • Test Reactions (this compound buffer): A parallel series of wells with 50 mM this compound, the same fixed concentrations of ATPase and ATP, and the same varying concentrations of MgCl₂.

  • Initiate and Incubate: Initiate the reaction by adding ATP. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes).

  • Stop Reaction and Detect Phosphate: Stop the reaction and add the malachite green reagent to quantify the amount of inorganic phosphate released, which is a measure of ATPase activity.

  • Data Analysis:

    • Plot ATPase activity (phosphate produced) as a function of Mg²⁺ concentration for both the HEPES and this compound buffered reactions.

    • Compare the two curves. If the curve for the this compound buffer is shifted to the right (requiring a higher concentration of Mg²⁺ to achieve the same level of activity as in the HEPES buffer), it indicates that this compound is chelating Mg²⁺ and reducing its availability to the enzyme.

Visualizations

Troubleshooting_Enzyme_Inhibition start Unexpectedly Low Enzyme Activity check_metal Is the enzyme metal-dependent? start->check_metal check_buffer Are you using a chelating buffer (e.g., this compound)? check_metal->check_buffer Yes other_issue Investigate other causes of inhibition (e.g., pH, inhibitor presence) check_metal->other_issue No increase_metal Titrate in additional metal cofactor. Does activity increase? check_buffer->increase_metal Yes check_buffer->other_issue No switch_buffer Switch to a non-chelating buffer (e.g., HEPES). Does activity recover? increase_metal->switch_buffer No problem_solved Problem Resolved increase_metal->problem_solved Yes switch_buffer->problem_solved Yes switch_buffer->other_issue No

Caption: Troubleshooting workflow for low enzyme activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_this compound Prepare this compound Buffer setup_this compound Set up reactions with this compound + varying [Metal Ion] prep_this compound->setup_this compound setup_hepes Set up reactions with HEPES + varying [Metal Ion] prep_this compound->setup_hepes prep_hepes Prepare HEPES Buffer (Control) prep_hepes->setup_this compound prep_hepes->setup_hepes prep_reagents Prepare Enzyme, Substrate, Metal Ion Stocks prep_reagents->setup_this compound prep_reagents->setup_hepes incubate Incubate at Optimal Temperature setup_this compound->incubate setup_hepes->incubate measure Measure Activity incubate->measure compare Compare Activity Curves measure->compare

Caption: Workflow for testing buffer-metal ion interference.

MAPK_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras activates growth_factor Growth Factor growth_factor->receptor raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription phosphorylates nucleus Nucleus erk->nucleus translocates to response Cellular Response (Proliferation, Differentiation) transcription->response nucleus->transcription

Caption: Simplified MAPK/ERK signaling pathway.

effect of temperature on DIPSO buffer pH stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the pH stability of DIPSO buffer. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the useful pH range of this compound buffer?

A1: this compound buffer is effective in the pH range of 7.0 to 8.2, making it suitable for many biochemical and molecular biology applications that require a physiological pH.[1]

Q2: How does temperature affect the pH of a this compound buffer solution?

A2: The pH of a this compound buffer solution is temperature-dependent. This compound has a temperature coefficient (dpKa/dT) of -0.02, which means that for every 1°C increase in temperature, the pKa value decreases by 0.02.[2] This will cause a corresponding shift in the pH of the buffer.

Q3: What is the pKa of this compound buffer at 25°C?

A3: The pKa of this compound buffer at 25°C is 7.6.[2]

Q4: Can I use this compound buffer for experiments involving metal ions?

A4: Caution should be exercised when using this compound buffer in the presence of certain metal ions, as it can chelate them. This interaction may interfere with experimental systems where metal ions are critical components.

Troubleshooting Guide

Issue 1: My this compound buffer pH is different from the expected value after changing the temperature.

  • Cause A: Natural temperature dependence of the buffer.

    • Solution: This is an expected phenomenon. Refer to the data table below to anticipate the pH shift at your target temperature. If precise pH is critical, adjust the pH of the buffer at the experimental temperature.

  • Cause B: Incorrect pH measurement.

    • Solution: Ensure your pH meter is properly calibrated with fresh, temperature-equilibrated calibration standards. The calibration temperature should be close to your experimental temperature. Always allow the buffer and the electrode to reach thermal equilibrium before taking a reading.

  • Cause C: Buffer degradation.

    • Solution: Prepare fresh buffer if contamination or degradation is suspected. Store the this compound buffer solution at room temperature and avoid exposure to light.

Issue 2: The pH of my this compound buffer is unstable during my experiment.

  • Cause A: Insufficient buffer concentration.

    • Solution: Ensure the buffer concentration is adequate for the experimental system. A higher concentration of the buffer may be needed to resist pH changes caused by the addition of acidic or basic substances.

  • Cause B: Temperature fluctuations in the experimental setup.

    • Solution: Use a water bath or incubator to maintain a constant and uniform temperature for your experiment. Monitor the temperature throughout the experiment.

Data Presentation

The following table summarizes the calculated pKa of this compound buffer at different temperatures, based on its pKa at 25°C and its dpKa/dT.

Temperature (°C)Calculated pKa
48.02
207.70
257.60
307.50
377.36
507.10

Experimental Protocols

Protocol for Preparing 1 L of 0.1 M this compound Buffer, pH 7.6 at 25°C

  • Materials:

    • This compound (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid), MW: 243.28 g/mol

    • 1 M NaOH solution

    • Deionized water

    • Calibrated pH meter and electrode

    • Stir plate and stir bar

    • 1 L volumetric flask

    • Beakers

  • Procedure:

    • Weigh out 24.33 g of this compound powder and add it to a beaker containing approximately 800 mL of deionized water.

    • Place the beaker on a stir plate and stir until the this compound is completely dissolved.

    • Place the pH electrode in the solution and monitor the pH.

    • Slowly add 1 M NaOH solution dropwise to the this compound solution while stirring, until the pH reaches 7.60 at 25°C.

    • Transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

    • Bring the final volume to 1 L with deionized water.

    • Mix the solution thoroughly.

Protocol for Assessing the Effect of Temperature on this compound Buffer pH

  • Materials:

    • Prepared 0.1 M this compound buffer, pH 7.6 at 25°C

    • Calibrated pH meter with an automatic temperature compensation (ATC) probe

    • Temperature-controlled water bath

    • Beakers or test tubes

  • Procedure:

    • Calibrate the pH meter at 25°C using standard calibration buffers.

    • Place an aliquot of the this compound buffer in a beaker and measure the initial pH at 25°C.

    • Set the water bath to the desired experimental temperature (e.g., 4°C, 37°C, 50°C).

    • Place the beaker with the this compound buffer into the water bath and allow it to equilibrate for at least 30 minutes.

    • Immerse the pH electrode and ATC probe into the buffer and wait for the reading to stabilize.

    • Record the temperature and the pH value.

    • Repeat steps 3-6 for each desired temperature.

Mandatory Visualizations

DIPSO_pH_Troubleshooting start pH Instability or Incorrect pH Observed check_temp Is the experimental temperature different from the preparation temperature? start->check_temp temp_effect pH shift is expected. Refer to the pKa vs. Temperature table. check_temp->temp_effect yes_temp_change check_calibration Is the pH meter calibrated correctly at the experimental temperature? check_temp->check_calibration no_temp_change no_temp_change No yes_temp_change Yes calibrate_meter Recalibrate the pH meter with fresh, temperature- equilibrated standards. check_calibration->calibrate_meter no_calibration check_concentration Is the buffer concentration sufficient for the experiment? check_calibration->check_concentration yes_calibration no_calibration No yes_calibration Yes increase_concentration Increase buffer concentration. check_concentration->increase_concentration no_concentration check_degradation Is the buffer old or potentially contaminated? check_concentration->check_degradation yes_concentration no_concentration No yes_concentration Yes prepare_fresh Prepare fresh buffer solution. check_degradation->prepare_fresh yes_degradation contact_support If issues persist, contact technical support. check_degradation->contact_support no_degradation no_degradation No yes_degradation Yes

Caption: Troubleshooting workflow for this compound buffer pH instability.

Temp_pKa_Relationship cluster_0 Effect of Temperature on this compound pKa p1 p2 p3 p4 p5 p6 xaxis Temperature (°C) yaxis pKa 4 4 20 20 25 25 30 30 37 37 50 50 8.02 8.02 7.70 7.70 7.60 7.60 7.50 7.50 7.36 7.36 7.10 7.10 p1_label 8.02 p2_label 7.70 p3_label 7.60 p4_label 7.50 p5_label 7.36 p6_label 7.10 x1 4 x2 20 x3 25 x4 30 x5 37 x6 50 y_axis_label pKa x_axis_label Temperature (°C)

Caption: Relationship between temperature and the pKa of this compound buffer.

References

how to prevent precipitation of DIPSO in cold

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of DIPSO (3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid) buffer in cold conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a zwitterionic biological buffer, a "Good's" buffer, with a pKa of 7.6 at 25°C. Its effective buffering range is between pH 7.0 and 8.2, making it suitable for a variety of biochemical and biological research applications where maintaining a stable pH is critical.[1]

Q2: I observed precipitation in my this compound buffer solution after storing it in the cold (e.g., at 4°C). Is this expected?

While some sources suggest that the solubility of this compound does not significantly change with temperature, precipitation at lower temperatures can still occur, especially in concentrated solutions.[2] This phenomenon, known as "salting out," can be influenced by factors such as buffer concentration, the presence of other salts, and the rate of cooling.

Q3: Can I use a this compound buffer that has precipitated?

If you observe precipitate in your this compound buffer, it is generally recommended to redissolve it before use to ensure a homogenous concentration. Gentle warming and mixing of the solution can often redissolve the precipitate. However, it is crucial to ensure the buffer is completely dissolved and equilibrated to room temperature before adjusting the pH or using it in an experiment.

Q4: What is the solubility of this compound in water?

Q5: Are there any known incompatibilities with this compound buffer?

This compound is known to form complexes with certain metal ions. Therefore, it is advisable to avoid using this compound in experiments where the presence of free metal ions is critical for the reaction.

Troubleshooting Guide: Preventing this compound Precipitation in Cold Conditions

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound buffer during cold storage or in low-temperature applications.

Diagram: Troubleshooting Workflow for this compound Precipitation

DIPSO_Troubleshooting start Precipitation Observed in Cold this compound Buffer check_concentration Is this compound Concentration High (>0.1 M)? start->check_concentration action_lower_conc Action: Lower this compound Concentration check_concentration->action_lower_conc Yes check_other_solutes Are Other Solutes Present? check_concentration->check_other_solutes No end_resolved Issue Resolved action_lower_conc->end_resolved action_modify_formulation Action: Modify Buffer Formulation (e.g., add cryoprotectant) check_other_solutes->action_modify_formulation Yes check_dissolution Was this compound Completely Dissolved Initially? check_other_solutes->check_dissolution No action_modify_formulation->end_resolved action_ensure_dissolution Action: Ensure Complete Dissolution (warming, stirring) check_dissolution->action_ensure_dissolution Yes action_test_solubility Action: Perform Solubility Test at Low Temperature check_dissolution->action_test_solubility No action_ensure_dissolution->end_resolved action_test_solubility->end_resolved

Caption: Troubleshooting workflow for addressing this compound buffer precipitation.

Troubleshooting Steps
  • Observe the Precipitate:

    • Note the temperature at which precipitation occurred and the concentration of your this compound buffer.

  • Attempt to Redissolve:

    • Gently warm the buffer solution to room temperature or slightly above (e.g., 37°C) while stirring continuously.

    • Visually inspect to ensure all precipitate has dissolved.

    • Allow the solution to cool back to the desired working temperature to see if the precipitate reforms.

  • Reduce Buffer Concentration:

    • If precipitation reoccurs, consider preparing a fresh buffer at a lower concentration. Since the saturation of this compound is 0.1M at 20°C, working with concentrations significantly below this limit will reduce the risk of precipitation at lower temperatures.[2]

  • Consider the Full Formulation:

    • The presence of other salts or solutes in your buffer can decrease the solubility of this compound.

    • If possible, try to reduce the concentration of other components or test their compatibility with this compound at low temperatures.

  • Incorporate a Cryoprotectant:

    • For applications requiring storage at very low temperatures, consider adding a cryoprotectant like glycerol to your buffer. Glycerol can help to prevent the formation of ice crystals and can also increase the solubility of some solutes. Start with a low concentration (e.g., 5-10% v/v) and test for compatibility with your downstream applications.

Quantitative Data Summary

Due to limited direct data on this compound solubility at various low temperatures, the following table provides a summary of known solubility and pKa data. Researchers are encouraged to perform their own solubility tests for their specific conditions.

ParameterValueTemperature (°C)Reference
Solubility in Water 0.1 M20[1][2]
pKa 7.625[1]

Experimental Protocol: Determination of this compound Solubility at Low Temperature

This protocol outlines a method to determine the approximate solubility of this compound in water at a specific low temperature (e.g., 4°C).

Objective: To determine the saturation point of this compound in deionized water at 4°C.

Materials:

  • This compound powder

  • Deionized water

  • Calibrated thermometer

  • Temperature-controlled water bath or refrigerator

  • Stir plate and magnetic stir bars

  • Sterile filters (0.22 µm)

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions:

    • Prepare a series of this compound solutions in deionized water at concentrations estimated to be above the saturation point at 4°C (e.g., 0.15 M, 0.2 M, 0.25 M).

    • To aid dissolution, you can initially warm the solutions slightly while stirring until the this compound is fully dissolved.

  • Equilibration at Low Temperature:

    • Place the prepared solutions in a temperature-controlled environment set to 4°C.

    • Allow the solutions to equilibrate for at least 48 hours with continuous gentle stirring. This will allow the excess this compound to precipitate out of the solution, leaving a saturated supernatant.

  • Sample Collection and Filtration:

    • After equilibration, carefully collect a sample of the supernatant from each solution without disturbing the precipitate.

    • Immediately filter the supernatant through a 0.22 µm sterile filter to remove any remaining solid particles. It is crucial that the filtration is also performed at 4°C to prevent any temperature-induced changes in solubility.

  • Concentration Determination:

    • Accurately dilute the filtered supernatant with deionized water to a concentration that can be reliably measured.

    • Determine the concentration of this compound in the diluted samples. This can be done by various methods, such as:

      • Gravimetric analysis: Evaporate a known volume of the filtered supernatant and weigh the remaining solid this compound.

      • Titration: If a suitable titration method is available for sulfonated compounds.

      • High-Performance Liquid Chromatography (HPLC): If a validated HPLC method for this compound is available.

  • Data Analysis:

    • Calculate the concentration of this compound in the original saturated supernatant for each of the initial solutions.

    • The average of these concentrations will give you the approximate solubility of this compound at 4°C.

Diagram: Experimental Workflow for Solubility Determination

Solubility_Workflow prep_solution Prepare Supersaturated This compound Solutions equilibrate Equilibrate at 4°C for 48h with Stirring prep_solution->equilibrate sample Collect Supernatant Sample equilibrate->sample filter Filter Supernatant at 4°C (0.22 µm filter) sample->filter determine_conc Determine this compound Concentration in Filtrate filter->determine_conc analyze Calculate Average Solubility determine_conc->analyze

Caption: Workflow for determining this compound solubility at low temperatures.

References

Optimizing DIPSO Concentration for Enzymatic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 28, 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the use of DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) buffer in enzymatic reactions. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure optimal assay performance.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its effective pH range?

This compound is a zwitterionic biological buffer, one of the "Good's" buffers, known for its compatibility with many biological systems. It is a white crystalline powder that is nearly insoluble in most organic solvents.[1] this compound has an effective buffering range of pH 7.0 to 8.2, making it suitable for a wide variety of enzymatic reactions that function optimally in a neutral to slightly alkaline environment.[2]

2. What are the primary advantages of using this compound buffer in enzymatic assays?

This compound offers several advantages in enzymatic studies:

  • Relevant pH Range: Its pKa of approximately 7.6 at 25°C makes it an excellent choice for maintaining a stable pH in the physiological range where many enzymes exhibit maximum activity.[2]

  • Minimal Interaction: As a Good's buffer, it is designed to have minimal interaction with enzymes and other reaction components, reducing the likelihood of interfering with the enzymatic reaction.

  • Poor Metal Chelation (in some cases): While it can interact with some metal ions, it is generally considered to be a weaker chelator than buffers like Tris, which can be advantageous when working with metalloenzymes that require specific metal ions for their activity. However, this needs to be empirically verified for each specific enzyme and metal cofactor.

3. Are there any known limitations or disadvantages of using this compound?

Researchers should be aware of the following potential limitations:

  • Metal Ion Chelation: this compound contains dihydroxyethylamine, which can lead to the chelation and potential precipitation of certain metal cations.[2] This can be problematic in assays for metalloenzymes if the buffer sequesters a required metal cofactor.

  • Temperature-Dependent pH: Like many buffers, the pH of a this compound solution can be sensitive to temperature changes. It is crucial to pH the buffer at the intended experimental temperature.

  • Limited Solubility: this compound has a saturation of 0.1M in an aqueous solution at 20°C.[1] While this is sufficient for most applications, it's a factor to consider when preparing stock solutions.

4. Can this compound interfere with common protein quantification assays?

This compound, like other Good's buffers, can potentially interfere with certain protein quantification methods. For instance, buffers containing amines can affect the accuracy of colorimetric assays like the Bradford or BCA assays. It is recommended to use a compatible protein assay or to perform a buffer exchange step prior to protein quantification.

Data Presentation: Optimizing this compound Concentration

The optimal concentration of this compound can vary significantly depending on the specific enzyme, substrate, and overall ionic strength of the reaction mixture. Below is a table summarizing typical starting concentrations for different classes of enzymes. It is crucial to empirically determine the optimal concentration for your specific experimental conditions.

Enzyme ClassTypical this compound Concentration Range (mM)Key Considerations
Hydrolases 20 - 100Generally tolerant to a wide range of buffer concentrations.
Kinases 10 - 50Potential for interaction with Mg²⁺; lower concentrations are often preferred.
Phosphatases 25 - 75Ensure this compound does not interfere with the detection of phosphate if that is the product being measured.
Oxidoreductases 20 - 50Some oxidoreductases are sensitive to buffer components; empirical testing is critical.
Ligases 50 - 150Often require higher ionic strength, which can be contributed by the buffer.

Experimental Protocols

Protocol for Determining Optimal this compound Concentration

This protocol outlines a systematic approach to determine the optimal this compound buffer concentration for a given enzymatic reaction.

1. Materials:

  • Enzyme stock solution
  • Substrate stock solution
  • 1 M this compound stock solution, pH adjusted to the desired value at the experimental temperature
  • Assay plate (e.g., 96-well plate)
  • Plate reader or other appropriate detection instrument
  • Nuclease-free water

2. Procedure:

Troubleshooting Guides

Issue 1: Lower than Expected Enzyme Activity
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a buffer concentration titration as described in the experimental protocol to determine the optimal concentration for your enzyme.
Incorrect pH Verify the pH of your this compound buffer at the experimental temperature. The pH of some buffers can shift with temperature.
Enzyme Inhibition by this compound While rare, some enzymes may be inhibited by this compound. Compare the enzyme activity in this compound to another suitable buffer (e.g., HEPES, MOPS) at the same pH and concentration.
Metal Ion Chelation If you are working with a metalloenzyme, this compound may be chelating a required metal cofactor. Try adding a slight excess of the required metal ion to the reaction mixture or switch to a non-chelating buffer.
Issue 2: Precipitate Formation in the Reaction Mixture
Possible Cause Troubleshooting Step
This compound Interacting with Metal Ions If your reaction contains divalent or trivalent cations (e.g., Mg²⁺, Ca²⁺, Mn²⁺), this compound may be causing them to precipitate.[2] Reduce the concentration of either the metal ion or the this compound buffer. Alternatively, switch to a buffer with a lower propensity for metal chelation.
Low Solubility of a Reaction Component One of the reaction components may have low solubility in the final buffer concentration. Try lowering the concentration of the problematic component or adding a small amount of a compatible co-solvent (ensure the co-solvent does not inhibit the enzyme).

Visualizations

Troubleshooting_Workflow start Start: Low Enzyme Activity check_conc Is this compound concentration optimized? start->check_conc check_ph Is the pH correct at experimental temperature? check_conc->check_ph Yes optimize_conc Action: Perform concentration titration check_conc->optimize_conc No check_inhibition Is there evidence of direct enzyme inhibition? check_ph->check_inhibition Yes adjust_ph Action: Re-pH buffer at correct temperature check_ph->adjust_ph No check_metal Is it a metalloenzyme? check_inhibition->check_metal No compare_buffer Action: Test alternative buffer (e.g., HEPES) check_inhibition->compare_buffer Yes add_metal Action: Add excess metal cofactor or switch buffer check_metal->add_metal Yes end Resolution check_metal->end No optimize_conc->end adjust_ph->end compare_buffer->end add_metal->end DIPSO_Signaling_Pathway cluster_reaction Enzymatic Reaction cluster_environment Reaction Environment Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Binding This compound This compound Buffer This compound->Enzyme Maintains Optimal pH Metal_Ion Metal Ion (e.g., Mg2+) This compound->Metal_Ion Potential Chelation Metal_Ion->Enzyme Required Cofactor

References

Technical Support Center: Interference of DIPSO Buffer with Protein Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential interference of 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid (DIPSO) buffer in common protein quantification assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and why is it used?

This compound is a zwitterionic biological buffer, one of the "Good's buffers," with a pKa of 7.6 at 25°C, making it effective for maintaining a stable pH in the range of 7.0-8.2.[1][2] It is often used in biological and biochemical research, including in protein separation and purification techniques like chromatography and electrophoresis, to maintain a stable pH environment.[1]

Q2: Does this compound buffer interfere with common protein assays?

Direct quantitative data on the interference of this compound buffer with common protein assays such as the Bradford, Bicinchoninic Acid (BCA), and Lowry assays is limited in publicly available literature and supplier compatibility charts. However, based on the behavior of other zwitterionic Good's buffers, we can infer potential compatibility.

  • Bradford Assay: Generally, zwitterionic buffers like HEPES and MOPS have been reported to not interfere with the Bradford assay.[3] Given the structural similarities, it is possible that this compound also has minimal interference with this assay.

  • BCA Assay: Similar to the Bradford assay, zwitterionic buffers like HEPES and MOPS are generally considered compatible with the BCA assay.[3]

  • Lowry Assay: Zwitterionic buffers have been shown to interfere with the Lowry method of protein determination.[4] The ethanolamine groups present in some of these buffers are suggested to be involved in this interference.[4] As this compound contains N,N-bis(2-hydroxyethyl)amino groups, it is plausible that it could interfere with the Lowry assay.

Q3: How can I determine if this compound buffer is interfering with my protein assay?

The most reliable method is to perform a simple validation experiment.

  • Prepare a "buffer blank": Use your this compound buffer at the same concentration present in your samples as the blank in the spectrophotometer.

  • Prepare standards in this compound buffer: Dissolve your protein standards (e.g., BSA) in the same this compound buffer that your samples are in.

  • Prepare standards in a compatible buffer: Dissolve your protein standards in a known compatible buffer (e.g., phosphate-buffered saline, PBS).

  • Run the assay: Perform the protein assay on both sets of standards.

  • Compare the standard curves: If the standard curves generated in this compound buffer and the compatible buffer are parallel and have similar slopes, the interference from this compound is likely minimal. A significant difference in the slope or a high absorbance reading for the buffer blank indicates interference.

Troubleshooting Guide

Issue 1: High background absorbance in the blank.
  • Potential Cause: The this compound buffer itself is reacting with the assay reagents. This is more likely to occur with the Lowry assay.

  • Troubleshooting Steps:

    • Run a buffer-only control: Measure the absorbance of your this compound buffer mixed with the assay reagents.

    • Subtract background: If the absorbance is significant, subtract this value from all your sample readings. Note that this may not fully correct for the interference.

    • Consider an alternative assay: If the background is excessively high, switch to an assay that is generally more compatible with zwitterionic buffers, such as the Bradford or BCA assay.

Issue 2: Inaccurate or inconsistent protein concentration readings.
  • Potential Cause: this compound buffer is affecting the color development of the assay in a non-linear fashion.

  • Troubleshooting Steps:

    • Perform a spike-and-recovery experiment:

      • Add a known amount of a standard protein to your sample already in this compound buffer.

      • Measure the protein concentration of the spiked and unspiked samples.

      • Calculate the recovery of the spiked protein. A recovery significantly different from 100% indicates interference.

    • Dilute the sample: If your protein concentration is high enough, diluting the sample with a compatible buffer can reduce the concentration of this compound to a non-interfering level.

    • Remove the interfering buffer: If dilution is not feasible, consider removing the this compound buffer from your sample using one of the following methods:

      • Dialysis or Desalting: Exchange the this compound buffer with a compatible buffer using dialysis cassettes or desalting columns.

      • Protein Precipitation: Precipitate the protein using methods like trichloroacetic acid (TCA) or acetone precipitation. The protein pellet can then be resuspended in a compatible buffer.

Summary of Potential Interference and Mitigation Strategies

Protein AssayPotential Interference with this compoundRecommended Action
Bradford Low to ModerateValidate with a standard curve in this compound buffer. If interference is observed, use a buffer-matched standard curve or consider sample dilution.
BCA Low to ModerateValidate with a standard curve in this compound buffer. If interference is observed, use a buffer-matched standard curve or consider sample dilution.
Lowry HighAvoid using the Lowry assay with this compound buffer if possible. If unavoidable, perform thorough validation with buffer-matched standards and blanks. Consider buffer exchange or protein precipitation to remove this compound.

Experimental Protocols

Bradford Assay Protocol (Standard Tube Method)
  • Prepare Protein Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with concentrations ranging from 0.1 to 1.0 mg/mL. Prepare these standards in the same this compound buffer as your samples.

  • Prepare Samples: Dilute your unknown samples as needed to fall within the range of the standard curve.

  • Assay Procedure:

    • Pipette 100 µL of each standard and unknown sample into separate, clearly labeled test tubes.

    • Add 5.0 mL of Coomassie Blue reagent to each tube.

    • Vortex or invert the tubes to mix.

    • Incubate at room temperature for at least 5 minutes.

    • Measure the absorbance at 595 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the blank (this compound buffer without protein) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples from the standard curve.

BCA Assay Protocol (Standard Tube Method)
  • Prepare Protein Standards: Prepare a dilution series of a known protein standard (e.g., BSA) in the same this compound buffer as your samples. The concentration range typically falls between 20 and 2000 µg/mL.

  • Prepare Working Reagent: Prepare the BCA Working Reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.

  • Assay Procedure:

    • Pipette 25 µL of each standard and unknown sample into separate test tubes.

    • Add 200 µL of the BCA Working Reagent to each tube and mix thoroughly.

    • Incubate the tubes at 37°C for 30 minutes, or at room temperature for 2 hours.

    • Cool the tubes to room temperature.

    • Measure the absorbance at 562 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from all standard and sample readings.

    • Plot the net absorbance versus protein concentration for the standards to create a standard curve.

    • Use the standard curve to determine the protein concentration of the unknown samples.

Lowry Assay Protocol
  • Prepare Reagents:

    • Reagent A: 2% Na2CO3 in 0.1 N NaOH.

    • Reagent B: 1% CuSO4·5H2O in water.

    • Reagent C: 2% sodium potassium tartrate in water.

    • Alkaline Copper Solution (mix fresh): Mix 50 mL of Reagent A with 1 mL of Reagent B and 1 mL of Reagent C.

    • Folin-Ciocalteu Reagent (1N): Dilute the commercially available 2N reagent with an equal volume of water.

  • Prepare Protein Standards: Prepare a series of protein standards (e.g., BSA) in this compound buffer, typically in the range of 5 to 100 µg/mL.

  • Assay Procedure:

    • Add 1 mL of each standard and unknown sample to separate test tubes.

    • Add 5 mL of the Alkaline Copper Solution to each tube, mix well, and let stand at room temperature for 10 minutes.

    • Add 0.5 mL of the 1N Folin-Ciocalteu reagent and mix immediately and thoroughly.

    • Incubate at room temperature in the dark for 30 minutes.

    • Measure the absorbance at 750 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank.

    • Create a standard curve by plotting the net absorbance of the standards against their concentrations.

    • Determine the concentration of the unknown samples from the standard curve.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_assay Protein Assay cluster_analysis Data Analysis Sample Protein Sample in this compound Buffer Add_Reagent Add Assay Reagent (Bradford, BCA, or Lowry) Sample->Add_Reagent Standard Protein Standard (e.g., BSA) Dilute_Standard Prepare Standard Curve in this compound Buffer Standard->Dilute_Standard Dilute_Standard->Add_Reagent Incubate Incubate Add_Reagent->Incubate Measure Measure Absorbance Incubate->Measure Plot_Curve Plot Standard Curve Measure->Plot_Curve Calculate_Conc Calculate Sample Concentration Plot_Curve->Calculate_Conc

Caption: General workflow for protein quantification assays.

Troubleshooting_Logic Start Inaccurate Protein Concentration Reading Check_Blank Is the buffer blank absorbance high? Start->Check_Blank Validate_Curve Are standard curves in this compound and a compatible buffer different? Check_Blank->Validate_Curve No Interference_Confirmed Buffer Interference Likely Check_Blank->Interference_Confirmed Yes Validate_Curve->Interference_Confirmed Yes No_Interference Interference Unlikely Validate_Curve->No_Interference No Dilute Dilute Sample Interference_Confirmed->Dilute Remove_Buffer Remove Buffer (Dialysis/Precipitation) Interference_Confirmed->Remove_Buffer Change_Assay Switch to a More Compatible Assay Interference_Confirmed->Change_Assay

Caption: Troubleshooting logic for buffer interference in protein assays.

References

instability and degradation of DIPSO buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability and degradation of DIPSO buffer solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound buffer solutions in your experiments.

Issue 1: Unexpected pH Shift in the Buffer Solution

Symptoms:

  • The measured pH of the prepared this compound buffer is outside the expected range.

  • The pH of the buffer solution changes significantly during an experiment or upon storage.

Possible Causes & Solutions:

CauseSolution
Improper Preparation: Incorrect weighing of this compound, inaccurate volume measurement, or use of contaminated water.Review the buffer preparation protocol. Ensure the analytical balance and volumetric flasks are calibrated. Use high-purity, deionized, and CO2-free water.
Temperature Effects: The pKa of this compound is temperature-dependent. A change in temperature will alter the pH of the buffer.Calibrate your pH meter at the temperature at which the buffer will be used. If the experiment involves temperature changes, consider the temperature coefficient of the buffer's pKa.
Microbial Contamination: Growth of microorganisms can alter the pH of the buffer.[1]For long-term storage, consider sterile filtering the buffer solution (0.22 µm filter) and storing it at 2-8°C. For critical applications like cell culture, autoclaving may be an option, but its effect on this compound stability should be validated.[1]
Absorption of Atmospheric CO2: Carbon dioxide from the air can dissolve in the buffer, forming carbonic acid and lowering the pH.Prepare the buffer fresh and store it in a tightly sealed container. For sensitive applications, consider preparing and handling the buffer under an inert atmosphere (e.g., nitrogen).
Interaction with Experimental Components: Addition of acidic or basic samples or reagents can exceed the buffer's capacity.Ensure the concentration of the this compound buffer is sufficient for the experimental conditions. A typical concentration range is 25-100 mM.[2]
Issue 2: Precipitation or Cloudiness in the Buffer Solution

Symptoms:

  • Visible particulate matter or a hazy appearance in the this compound buffer solution.

Possible Causes & Solutions:

CauseSolution
Metal Ion Chelation: this compound can form insoluble complexes with certain metal ions.[3]If your experiment involves divalent or trivalent metal ions, consider using a non-chelating buffer. If this compound is necessary, determine the critical concentration of the metal ion that causes precipitation.
Low Solubility: this compound has limited solubility in some organic solvents.[3]If your experiment requires the use of co-solvents, verify the solubility of this compound in the final mixture.
Contamination: Introduction of contaminants during preparation or storage.Use clean glassware and high-purity reagents. Filter the buffer solution if necessary.
Temperature Effects: Changes in temperature can affect the solubility of buffer components.Ensure the buffer is stored at a constant, appropriate temperature.
Issue 3: Inconsistent or Unreliable Experimental Results

Symptoms:

  • Poor reproducibility of assays.

  • Loss of protein or enzyme activity.

  • Unexpected changes in reaction kinetics.

Possible Causes & Solutions:

CauseSolution
Buffer Degradation: The this compound molecule may have degraded due to factors like oxidation or photodegradation, leading to a loss of buffering capacity or the formation of interfering byproducts.Prepare fresh buffer solutions regularly. Protect the buffer from light and heat. For long-term studies, a stability-indicating analytical method should be used to monitor buffer integrity.
Metal Ion Chelation: Depletion of essential metal ions by this compound can inhibit metalloenzyme activity.If your system contains metal-dependent enzymes, choose a buffer with low metal-binding affinity.
Interference with Assay Components: this compound may interact with other components in your assay, affecting the outcome.Run appropriate controls, including a "buffer-only" control, to identify any potential interference.

Frequently Asked Questions (FAQs)

Q1: What is the effective pH range for this compound buffer?

A1: this compound has an effective buffering range of pH 7.0 to 8.2, making it suitable for a variety of biochemical and biological applications that require a near-neutral pH.[3]

Q2: How should I store this compound powder and prepared buffer solutions?

A2: this compound powder should be stored in a tightly sealed container at room temperature in a dry and dark place. Prepared this compound buffer solutions should be stored at 2-8°C to minimize the risk of microbial growth and degradation.[4] For long-term storage, sterile filtration is recommended.[1]

Q3: Can I autoclave this compound buffer solutions?

A3: While autoclaving can be an effective method for sterilization, its impact on the stability of this compound has not been extensively reported. High temperatures can potentially lead to the degradation of the buffer. If autoclaving is necessary, it is crucial to validate the performance of the autoclaved buffer by re-measuring the pH and assessing its performance in your specific application.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not well-documented in the literature, potential degradation can occur through:

  • Oxidative degradation: The tertiary amine group in this compound could be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can degrade buffer components.[5]

  • Thermal degradation: High temperatures can accelerate the degradation of the molecule.

Q5: How can I detect this compound degradation?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, can be developed to detect and quantify the degradation of this compound. This method would separate the intact this compound from its potential degradation products.

Q6: this compound is known to chelate metal ions. Which ions should I be concerned about?

A6: this compound can form complexes with various metal ions, particularly divalent and trivalent cations.[3] If your experiment is sensitive to the concentration of specific metal ions (e.g., Ca2+, Mg2+, Zn2+, Cu2+), it is advisable to use a non-chelating buffer or to carefully control the concentration of metal ions in your system.

Experimental Protocols

Protocol 1: General Preparation of a 0.1 M this compound Buffer Solution (pH 7.6)
  • Materials:

    • This compound (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid)

    • 1 M NaOH solution

    • High-purity, deionized water

    • Calibrated pH meter and electrode

    • Volumetric flask

    • Stir plate and stir bar

  • Procedure:

    • Weigh out the appropriate amount of this compound powder to achieve a final concentration of 0.1 M in the desired volume. For 1 L of buffer, this would be 24.33 g of this compound (MW: 243.28 g/mol ).

    • Add the this compound powder to a beaker containing approximately 80% of the final volume of deionized water.

    • Stir the solution until the this compound powder is completely dissolved.

    • Place the beaker on a stir plate and immerse the calibrated pH electrode into the solution.

    • Slowly add the 1 M NaOH solution dropwise while monitoring the pH. Continue adding NaOH until the pH reaches 7.6.

    • Transfer the solution to a volumetric flask.

    • Add deionized water to bring the solution to the final desired volume.

    • Mix the solution thoroughly.

    • Verify the final pH of the buffer solution.

Protocol 2: Forced Degradation Study of this compound Buffer

This protocol outlines a general procedure to assess the stability of a this compound buffer solution under various stress conditions.

  • Materials:

    • Prepared 0.1 M this compound buffer (pH 7.6)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H2O2)

    • Light chamber with controlled UV and visible light output

    • Oven for thermal stress testing

    • HPLC system with UV detector

  • Procedure:

    • Acid Hydrolysis: Add HCl to the this compound buffer to achieve a final concentration of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add NaOH to the this compound buffer to achieve a final concentration of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidation: Add H2O2 to the this compound buffer to achieve a final concentration of 3% H2O2. Incubate at room temperature for a defined period, protected from light.

    • Photodegradation: Expose the this compound buffer to controlled light conditions (e.g., ICH Q1B guidelines) for a defined period.

    • Thermal Degradation: Place the this compound buffer in an oven at an elevated temperature (e.g., 60°C) for a defined period.

    • Analysis: At specified time points, withdraw samples from each stress condition. Analyze the samples using a developed and validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.

Visualizations

DIPSO_Troubleshooting_Workflow start Start: Experiencing Issue with this compound Buffer issue Identify the Primary Symptom start->issue ph_shift Unexpected pH Shift issue->ph_shift pH related precipitation Precipitation / Cloudiness issue->precipitation Visual change inconsistent_results Inconsistent Results issue->inconsistent_results Performance related check_prep Verify Preparation Protocol & Reagents ph_shift->check_prep check_metal Review for Presence of Metal Ions precipitation->check_metal check_degradation Consider Buffer Degradation (Age, Storage) inconsistent_results->check_degradation check_temp Check Temperature Control & pH Meter Calibration check_prep->check_temp check_contamination Assess for Microbial Contamination check_temp->check_contamination check_co2 Evaluate CO2 Absorption check_contamination->check_co2 end Issue Resolved / Cause Identified check_co2->end check_solubility Confirm Solubility in Experimental Medium check_metal->check_solubility check_storage Inspect Storage Conditions check_solubility->check_storage check_storage->end check_chelation Assess for Metal Ion Chelation Effects check_degradation->check_chelation check_interference Investigate Potential Assay Interference check_chelation->check_interference check_interference->end

Caption: Troubleshooting workflow for this compound buffer issues.

DIPSO_Degradation_Pathways This compound This compound Buffer Solution stressors Stress Factors This compound->stressors heat Heat stressors->heat light Light (UV/Vis) stressors->light oxidants Oxidizing Agents stressors->oxidants metal_ions Metal Ions stressors->metal_ions degradation Potential Degradation Pathways heat->degradation light->degradation oxidants->degradation metal_ions->degradation thermal_deg Thermal Degradation degradation->thermal_deg photo_deg Photodegradation degradation->photo_deg oxidative_deg Oxidative Degradation degradation->oxidative_deg complexation Metal Complexation degradation->complexation products Resulting Issues thermal_deg->products photo_deg->products oxidative_deg->products complexation->products loss_buffering Loss of Buffering Capacity products->loss_buffering byproducts Formation of Interfering Byproducts products->byproducts precipitation_deg Precipitation products->precipitation_deg

Caption: Potential degradation pathways for this compound buffer.

References

pH shift in DIPSO buffer during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the pH shift of DIPSO (3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid) buffer during long-term storage. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound buffer solutions?

A1: To ensure the stability of your this compound buffer solution, it is recommended to store it at room temperature, sealed tightly in a dry and dark place.[1]

Q2: What is the optimal pH range for this compound buffer?

A2: this compound buffer is most effective in the pH range of 7.0 to 8.2.[2]

Q3: Can I autoclave this compound buffer solutions?

Q4: Does the pH of this compound buffer change with temperature?

A4: Yes, the pH of zwitterionic buffers like this compound is temperature-dependent. As the temperature of the solution changes, the pKa of the buffer can shift, leading to a change in the overall pH. It is crucial to measure and adjust the pH of the buffer at the temperature at which it will be used.

Q5: Are there any known incompatibilities with this compound buffer?

A5: this compound may not be suitable for use in the presence of certain metal ions, as it can form complexes that may affect experimental results.

Troubleshooting Guide

Issue: My stored this compound buffer has a different pH than when I first prepared it.

Possible Causes and Solutions:

  • Temperature Effects: The pH of your buffer will vary with temperature. Ensure you are measuring the pH at a consistent temperature, preferably the temperature at which the experiment will be conducted. If you prepare the buffer at room temperature but use it at a different temperature (e.g., 4°C or 37°C), the pH will be different.

  • Absorption of Carbon Dioxide: If the buffer container is not sealed tightly, atmospheric carbon dioxide (CO2) can dissolve into the solution, forming carbonic acid and lowering the pH. This is particularly a concern for alkaline buffer solutions. Always ensure your buffer containers are securely sealed when not in use.

  • Chemical Degradation: Over extended periods, the chemical components of the buffer may degrade, leading to a shift in pH. While specific degradation pathways for this compound are not well-documented in readily available literature, general degradation of similar buffers can be accelerated by elevated temperatures and exposure to light. If you suspect degradation, it is best to prepare a fresh batch of buffer.

  • Microbial Contamination: Microbial growth in the buffer solution can alter its chemical composition and, consequently, its pH. To prevent contamination, prepare the buffer with sterile water and consider sterile filtering the final solution. Store the buffer in a clean, sealed container.

Quantitative Data Summary

While specific quantitative data for the long-term pH shift of this compound buffer is not extensively published, the following table illustrates the conceptual effect of temperature on the pH of zwitterionic buffers. The exact pH change for this compound will depend on its specific pKa and temperature coefficient.

Storage ConditionPotential pH Shift DirectionRationale
Increased Temperature DecreaseThe pKa of many zwitterionic buffers decreases with increasing temperature, leading to a more acidic solution.
Decreased Temperature IncreaseThe pKa of many zwitterionic buffers increases with decreasing temperature, leading to a more alkaline solution.
Exposure to Air (CO2) DecreaseDissolved CO2 forms carbonic acid, which lowers the pH of the solution, especially in alkaline buffers.

Experimental Protocols

Protocol for Long-Term pH Stability Monitoring of this compound Buffer

This protocol provides a framework for users to conduct their own long-term stability studies on this compound buffer.

1. Materials:

  • This compound buffer powder

  • High-purity, deionized, and sterile water

  • Calibrated pH meter with a temperature probe

  • Sterile storage containers (e.g., polypropylene or glass bottles)

  • Parafilm or other sealing material

  • 0.22 µm sterile filter (optional)

2. Buffer Preparation:

  • Prepare a stock solution of this compound buffer at the desired concentration (e.g., 1 M) using high-purity, sterile water.

  • Adjust the pH of the buffer to the desired value at a defined temperature (e.g., 25°C) using a calibrated pH meter.

  • If desired, sterile-filter the buffer solution using a 0.22 µm filter into sterile storage containers.

  • Aliquot the buffer into multiple, smaller, tightly sealed containers to minimize contamination and CO2 absorption from repeated openings of a single large bottle.

3. Storage Conditions:

  • Store the aliquots under different conditions to be tested (e.g., room temperature in the dark, 4°C, and an accelerated condition like 40°C).

4. pH Measurement and Data Logging:

  • At regular intervals (e.g., weekly for the first month, then monthly), remove one aliquot from each storage condition.

  • Allow the buffer to equilibrate to the temperature at which the initial pH was set.

  • Calibrate the pH meter before each set of measurements.

  • Measure and record the pH and temperature of the buffer solution.

  • Record the data in a table similar to the one below.

Sample Data Logging Table:

DateStorage ConditionTemperature (°C)Measured pH
2025-10-28Room Temp (Dark)25.07.60
2025-10-284°C25.07.60
2025-11-04Room Temp (Dark)25.17.59
2025-11-044°C25.07.61

Visualizations

DIPSO_pH_Stability cluster_factors Factors Influencing pH Stability cluster_effects Potential Effects cluster_outcome Outcome Temp Temperature Fluctuation pKa_Shift pKa Shift Temp->pKa_Shift CO2 CO2 Absorption Carbonic_Acid Carbonic Acid Formation CO2->Carbonic_Acid Light Light Exposure Degradation Chemical Degradation Light->Degradation Contamination Microbial Contamination Metabolites Acidic/Basic Metabolites Contamination->Metabolites pH_Shift pH Shift pKa_Shift->pH_Shift Carbonic_Acid->pH_Shift Degradation->pH_Shift Metabolites->pH_Shift

Caption: Factors influencing this compound buffer pH stability.

References

Technical Support Center: Minimizing Background Noise with DIPSO in Sensitive Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing DIPSO (3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid) to minimize background noise and enhance signal-to-noise ratios in sensitive assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sensitive assays?

This compound is a zwitterionic biological buffer, a type of "Good's" buffer, effective in the pH range of 7.0-8.2.[1] Its zwitterionic nature, meaning it carries both a positive and a negative charge, makes it useful in sensitive assays as it can help to minimize non-specific binding of assay components to surfaces, a common cause of high background.[2] Additionally, this compound has been noted to exhibit surfactant-like properties at certain concentrations, which can further aid in reducing hydrophobic interactions that contribute to background noise.[3]

Q2: How can this compound help reduce background noise in my assay?

High background in sensitive assays, such as ELISAs or enzymatic assays, can be caused by non-specific binding of antibodies, enzymes, or other reagents to the assay plate or other surfaces. The zwitterionic properties of this compound may create a microenvironment that discourages these non-specific interactions. Furthermore, its potential surfactant activity at concentrations around 10 mM can help to block hydrophobic sites on surfaces, further preventing the binding of assay components that can lead to false signals.[3]

Q3: What is the optimal concentration of this compound to use?

The optimal concentration of this compound will vary depending on the specific assay system. It is crucial to perform an optimization experiment to determine the ideal concentration that minimizes background without negatively impacting the specific signal. A typical starting point for optimization is a concentration range of 10-50 mM.

Q4: Can I substitute my current buffer with this compound directly?

While this compound can be a valuable tool, it is not a universal replacement for all buffers. It is important to consider the specific requirements of your assay, including the optimal pH for enzyme activity or antibody-antigen binding. This compound is most effective in the pH range of 7.0-8.2.[1] A direct substitution should be validated by running controls with both your original buffer and the this compound-containing buffer to compare signal-to-noise ratios.

Q5: Are there any known interferences with this compound?

Like other "Good's" buffers containing a piperazine ring, this compound can interact with certain metal ions. If your assay is sensitive to or dependent on specific metal ion concentrations, it is advisable to test for any potential interference from this compound.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High Background Signal Non-specific binding of assay components to the microplate wells or other surfaces.Incorporate this compound into your assay buffer (e.g., wash buffer, antibody dilution buffer) at a concentration range of 10-50 mM. Optimize the concentration to find the best signal-to-noise ratio.
Hydrophobic interactions causing non-specific binding.Utilize the surfactant-like properties of this compound by testing concentrations around 10 mM.[3]
Low Specific Signal The pH of the this compound buffer is not optimal for your enzyme or antibody activity.Ensure the final pH of your this compound-containing buffer is within the optimal range for your assay components. Adjust the pH as necessary.
This compound concentration is too high, leading to inhibition of the reaction.Perform a concentration optimization experiment to find a balance between background reduction and maintaining a strong specific signal.
High Variability Between Replicates Inconsistent buffering capacity or pH shifts during the assay.Ensure the this compound buffer is properly prepared and the pH is accurately set. The buffering capacity of this compound is strongest between pH 7.0 and 8.2.[1]

Data Presentation

Physicochemical Properties of this compound

PropertyValueReference
pKa at 25°C 7.52 - 7.6[1]
Effective pH Range 7.0 - 8.2[1]
Molecular Weight 243.28 g/mol
Appearance White crystalline powder[1]
Solubility in Water Soluble
Surfactant Activity Observed at 10 mM[3]

Experimental Protocols

Protocol for Optimizing this compound Concentration to Reduce Background in an ELISA Assay

This protocol provides a general framework for determining the optimal concentration of this compound to improve the signal-to-noise ratio in an ELISA.

1. Materials:

  • This compound buffer substance
  • Your standard ELISA assay components (coating antigen/antibody, detection antibody, enzyme conjugate, substrate)
  • Microplate reader
  • Standard ELISA wash buffer (e.g., PBS with 0.05% Tween-20)
  • Coating buffer
  • Blocking buffer
  • Sample diluent

2. Preparation of this compound-containing Buffers:

  • Prepare a 1 M stock solution of this compound in deionized water.
  • Prepare a series of working wash buffers and/or antibody/sample diluent buffers containing different concentrations of this compound (e.g., 0 mM, 10 mM, 25 mM, 50 mM).
  • Adjust the pH of each buffer to the optimal pH for your assay (within the 7.0-8.2 range).

3. Experimental Procedure:

  • Coat a 96-well microplate with the capture antibody or antigen as per your standard protocol.
  • Wash the plate with your standard wash buffer.
  • Block the plate using your standard blocking buffer.
  • Prepare your standards and samples.
  • On the same plate, set up different experimental groups, each using one of the prepared this compound-containing buffers (or your standard buffer as a control) for the subsequent steps (e.g., sample/standard dilution, antibody dilution, and washes).
  • Add your standards and samples to the appropriate wells.
  • Incubate as per your standard protocol.
  • Wash the plate with the corresponding this compound-containing wash buffer for each experimental group.
  • Add the detection antibody diluted in the corresponding this compound-containing buffer.
  • Incubate as per your standard protocol.
  • Wash the plate with the corresponding this compound-containing wash buffer.
  • Add the enzyme conjugate diluted in the corresponding this compound-containing buffer.
  • Incubate as per your standard protocol.
  • Wash the plate with the corresponding this compound-containing wash buffer.
  • Add the substrate and develop the signal.
  • Stop the reaction and read the absorbance on a microplate reader.

4. Data Analysis:

  • For each this compound concentration, calculate the average background signal (from wells with no analyte).
  • Calculate the average signal for a known concentration of your analyte.
  • Determine the signal-to-noise ratio (Signal / Background) for each this compound concentration.
  • The optimal this compound concentration is the one that provides the highest signal-to-noise ratio.

Mandatory Visualizations

Caption: Chemical structure of this compound.

Background_Reduction_Mechanism Proposed Mechanism of Background Reduction by this compound cluster_AssaySurface Assay Surface (e.g., Microplate Well) cluster_Solution Assay Solution Assay Surface This compound This compound Molecule (Zwitterionic) This compound->Assay Surface Reduces non-specific binding due to zwitterionic nature and potential surfactant activity Nonspecific_Protein Non-specific Protein/ Antibody Nonspecific_Protein->Assay Surface Binds to surface, causing high background

Caption: Proposed mechanism of this compound in reducing background noise.

DIPSO_Optimization_Workflow Experimental Workflow for this compound Optimization Start Start: High Background in Sensitive Assay Prepare_Buffers Prepare Buffers with Varying this compound Concentrations (0, 10, 25, 50 mM) Start->Prepare_Buffers Run_Assay Run Assay in Parallel with Different Buffers Prepare_Buffers->Run_Assay Measure_Signal Measure Signal and Background for Each Condition Run_Assay->Measure_Signal Calculate_SN Calculate Signal-to-Noise (S/N) Ratio for Each Concentration Measure_Signal->Calculate_SN Analyze Analyze Results and Determine Optimal this compound Concentration Calculate_SN->Analyze Implement Implement Optimal this compound Concentration in Standard Protocol Analyze->Implement

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree Troubleshooting High Background with this compound Start High Background Observed Is_DIPSO_Used Is this compound already in the buffer? Start->Is_DIPSO_Used Optimize_Conc Optimize this compound Concentration (10-50 mM) Is_DIPSO_Used->Optimize_Conc Yes Introduce_this compound Introduce this compound into Assay Buffers (10-25 mM) Is_DIPSO_Used->Introduce_this compound No Check_pH Verify Buffer pH is Optimal for Assay Optimize_Conc->Check_pH Consider_Other_Factors Investigate Other Causes: - Blocking efficiency - Antibody concentration - Wash steps Check_pH->Consider_Other_Factors Introduce_this compound->Check_pH

Caption: Decision tree for troubleshooting high background.

References

Validation & Comparative

A Comparative Guide to DIPSO and HEPES Buffers in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of in vitro research, maintaining a stable physiological pH is paramount for the success of cell-based assays. The choice of buffering agent can significantly impact cellular health, metabolism, and ultimately, the reliability of experimental results. This guide provides a comprehensive comparison of two common zwitterionic buffers, DIPSO and HEPES, to assist researchers, scientists, and drug development professionals in selecting the appropriate buffer for their specific cell culture and assay needs.

At a Glance: Key Differences Between this compound and HEPES

FeatureThis compound (3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid)HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
Useful pH Range 7.0 - 8.26.8 - 8.2
pKa at 25°C 7.67.5
Metal Ion Interaction Forms complexes with and precipitates divalent cations (e.g., Ca²⁺, Mg²⁺)[1]Negligible metal ion binding
Common Use in Cell Culture Limited due to precipitation with essential metal ionsWidely used in a variety of cell culture media[2]
Reported Cytotoxicity Data in cell-based assays is not readily available.Can be cytotoxic at high concentrations (>40-50 mM) and can produce hydrogen peroxide when exposed to light in the presence of riboflavin[3][4]
Impact on Cellular Processes Limited data available.Can affect lysosomal function, inflammatory signaling, and cellular osmolarity[5]

HEPES Buffer: The Industry Standard

HEPES is a widely adopted "Good's buffer" in biological research, lauded for its ability to maintain a stable pH in cell culture media, especially during extended periods of manipulation outside of a CO₂ incubator.[2] Its pKa of approximately 7.5 provides excellent buffering capacity within the physiological pH range of 6.8 to 8.2.[6]

Advantages of HEPES:
  • Effective pH Control: Reliably maintains physiological pH, crucial for cell viability and experimental reproducibility.[2]

  • Chemical Stability: It is chemically and enzymatically stable, ensuring it does not interfere with most biochemical reactions.[2]

  • Low Metal Ion Binding: HEPES shows negligible binding to most metal ions, preventing interference with enzymatic reactions that require these ions.

Disadvantages and Considerations for HEPES:
  • Phototoxicity: In the presence of riboflavin (a common component of cell culture media), HEPES can be exposed to ambient light to produce hydrogen peroxide, a cytotoxic compound.[3] It is therefore recommended to keep HEPES-containing solutions in the dark.

  • Effects on Cellular Function: Studies have shown that HEPES can impact cellular processes. It may alter osmolarity at high concentrations, interact with proteins, and affect lysosomal-autophagic machinery and inflammatory signaling.[5]

  • Concentration-Dependent Cytotoxicity: While generally considered non-toxic at typical working concentrations (10-25 mM), higher concentrations of HEPES (above 40-50 mM) can negatively affect cell viability and proliferation.[4]

Buffering Mechanism of Zwitterionic Buffers like HEPES and this compound

Zwitterionic buffers, such as HEPES and this compound, contain both acidic and basic groups. This allows them to buffer against both acid and base additions, maintaining a stable pH.

Buffering Mechanism of a Zwitterionic Buffer cluster_acid Addition of Acid (H+) cluster_base Addition of Base (OH-) Buffer_Acid Zwitterionic Buffer (Basic Form) Accepts H+ Protonated_Buffer Protonated Buffer Buffer_Acid->Protonated_Buffer H+ Equilibrium Maintains pH Stability Buffer_Base Zwitterionic Buffer (Acidic Form) Donates H+ Deprotonated_Buffer Deprotonated Buffer + H2O Buffer_Base->Deprotonated_Buffer OH-

Buffering action of zwitterionic compounds.

This compound Buffer: A More Niche Application

This compound is another zwitterionic buffer with a useful pH range of 7.0 to 8.2.[1] While it finds applications in other biochemical techniques like electrophoresis, its use in cell-based assays is significantly limited by a critical drawback.[1]

The Major Limitation of this compound in Cell Culture:

The primary reason for the infrequent use of this compound in cell culture is its propensity to form complexes with and precipitate divalent metal cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺).[1] These ions are essential components of most cell culture media, playing critical roles in cell adhesion, signaling, and overall cellular function. The precipitation of these ions would deplete the medium of these vital components, adversely affecting cell growth and metabolism.[1] This fundamental incompatibility makes this compound unsuitable for the vast majority of cell-based assays.

Due to this significant limitation, there is a notable lack of published experimental data comparing the performance of this compound to HEPES in cell viability, proliferation, or cytotoxicity assays.

Experimental Data: A Note on the Lack of Direct Comparison

A thorough review of the scientific literature reveals a scarcity of studies directly comparing the performance of this compound and HEPES in cell-based assays. The available data predominantly focuses on HEPES due to its widespread use.

One study investigating the neuroprotective potential of a compound against amyloid-induced cytotoxicity in SH-SY5Y cells utilized a buffer containing 25 mM HEPES for their MTT assay. In this study, the control cells (treated with the vehicle, DMSO) were considered to have 100% viability. The cells treated with the cytotoxic amyloid peptides alone showed a significant reduction in viability (less than 75%). The addition of the neuroprotective compound in the presence of HEPES buffer led to a recovery of cell viability to approximately 91-95%.[7][8] This demonstrates the compatibility of HEPES with this type of cytotoxicity assay.

Unfortunately, similar quantitative data for this compound in a cell-based assay context could not be located in the reviewed literature.

Experimental Protocol: A General MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:
  • Cells of interest

  • 96-well flat-bottom plates

  • Complete cell culture medium (potentially containing HEPES)

  • Test compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4mM HCl, 0.1% NP-40 in isopropanol)

  • Microplate reader

Procedure:
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include appropriate controls (e.g., vehicle control, positive control for cytotoxicity). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10-20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

General Workflow for a Cell Viability Assay

General Workflow of a Cell Viability Assay Start Start: Seed Cells in 96-well Plate Incubate_Attach Incubate (24h) for Cell Attachment Start->Incubate_Attach Treat Treat Cells with Test Compound Incubate_Attach->Treat Incubate_Treat Incubate for Exposure Period Treat->Incubate_Treat Add_Reagent Add Viability Reagent (e.g., MTT) Incubate_Treat->Add_Reagent Incubate_Reagent Incubate for Reaction Add_Reagent->Incubate_Reagent Measure Measure Signal (e.g., Absorbance) Incubate_Reagent->Measure Analyze Analyze Data and Determine Cell Viability Measure->Analyze

A typical workflow for a cell viability assay.

Conclusion and Recommendations

Based on the available evidence, HEPES is the superior and recommended buffer for the vast majority of cell-based assays . Its robust buffering capacity in the physiological pH range, chemical stability, and compatibility with essential media components make it a reliable choice. However, researchers should be mindful of its potential for phototoxicity and its effects on certain cellular pathways, using it at the lowest effective concentration and protecting it from light.

This compound, due to its significant drawback of precipitating divalent cations essential for cell survival, is not a suitable alternative to HEPES for most cell culture applications. The lack of performance data in cell-based assays further underscores its limited utility in this context. While it may have applications in other areas of biochemistry, its use in live-cell experiments should be approached with extreme caution and is generally not recommended.

For researchers and drug development professionals, the selection of a well-characterized and widely validated buffer like HEPES is crucial for ensuring the integrity and reproducibility of their cell-based assay data.

References

A Comparative Guide to Tris-HCl and DIPSO Buffers for Protein Purification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of buffer is a critical decision in designing a robust protein purification workflow. The buffer system maintains a stable pH, which is paramount for protein solubility, structural integrity, and biological activity. This guide provides an objective comparison of two commonly used buffers, Tris-HCl and 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid (DIPSO), to aid in the selection process for optimal protein purification outcomes.

Overview of Tris-HCl and this compound

Tris-HCl is a widely utilized buffer in biochemistry and molecular biology due to its broad buffering range and cost-effectiveness.[1] It is an amine-based buffer that is effective in the neutral to alkaline pH range, making it suitable for a variety of protein purification applications, including ion-exchange chromatography and affinity chromatography.[1][2]

This compound is a zwitterionic buffer, also known as a "Good's" buffer, which is valued for its ability to maintain a stable pH.[3] Like Tris-HCl, it has a useful buffering range in the neutral pH zone.[3][4] Zwitterionic buffers are often favored as they are less likely to interact with proteins and other biological molecules.

Performance Comparison: Tris-HCl vs. This compound

While direct head-to-head comparative studies quantifying protein yield, purity, and stability in Tris-HCl versus this compound are not extensively available in published literature, a comparison can be drawn from their chemical properties and general performance in common protein purification techniques.

ParameterTris-HClThis compoundKey Considerations
Effective pH Range 7.0 - 9.0[5]7.0 - 8.2[3][4]Both buffers are well-suited for maintaining physiological pH, which is often crucial for protein stability.
Buffering Mechanism Amine-basedZwitterionicZwitterionic buffers like this compound may offer an advantage by minimizing non-specific interactions with the target protein.
Temperature Dependence The pH of Tris buffers is highly dependent on temperature.[5]The solubility of this compound does not change significantly with temperature.This is a critical factor to consider, especially when purification steps are performed at different temperatures (e.g., 4°C vs. room temperature).
Metal Ion Interaction Generally low interaction.Can form complexes with some metal ions.Caution should be exercised when working with metalloproteins or in the presence of divalent cations.
Cost Relatively low cost.[1]Generally more expensive than Tris-HCl.For large-scale purifications, the cost of the buffer can be a significant factor.
UV Absorbance Low absorbance at 280 nm.Low absorbance at 280 nm.Both are suitable for spectrophotometric protein concentration determination.

Experimental Protocols: A Representative Workflow

Below are generalized protocols for a standard protein purification workflow using either Tris-HCl or this compound. These protocols are intended as a starting point and should be optimized for the specific protein of interest.

I. Buffer Preparation

Tris-HCl Buffer (50 mM, pH 7.5)

  • Dissolve 6.057 g of Tris base in 800 mL of purified water.

  • Adjust the pH to 7.5 by slowly adding concentrated HCl.

  • Bring the final volume to 1 L with purified water.

  • Filter the buffer through a 0.22 µm filter.

This compound Buffer (50 mM, pH 7.6)

  • Dissolve 12.16 g of this compound in 800 mL of purified water.

  • Adjust the pH to 7.6 by slowly adding NaOH.

  • Bring the final volume to 1 L with purified water.

  • Filter the buffer through a 0.22 µm filter.

II. Protein Extraction and Clarification
  • Resuspend cell pellet in 20 mL of the chosen lysis buffer (either 50 mM Tris-HCl, pH 7.5 or 50 mM this compound, pH 7.6) containing 150 mM NaCl, protease inhibitors, and lysozyme.

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension to ensure complete lysis.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble protein fraction.

III. Affinity Chromatography (His-tagged protein example)
  • Equilibrate a Ni-NTA column with 5 column volumes of binding buffer (50 mM Tris-HCl or this compound, pH 7.5-7.6, 300 mM NaCl, 10 mM imidazole).

  • Load the clarified supernatant onto the column.

  • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl or this compound, pH 7.5-7.6, 300 mM NaCl, 20 mM imidazole).

  • Elute the protein with elution buffer (50 mM Tris-HCl or this compound, pH 7.5-7.6, 300 mM NaCl, 250 mM imidazole).

  • Collect fractions and analyze for protein content.

Visualizing the Workflow and Decision-Making Process

To aid in visualizing the experimental process and the logical steps involved in buffer selection, the following diagrams are provided.

ProteinPurificationWorkflow cluster_0 Upstream Processing cluster_1 Protein Extraction cluster_2 Purification cluster_3 Downstream Processing CellCulture Cell Culture/ Expression CellHarvest Cell Harvest CellCulture->CellHarvest Lysis Cell Lysis (in selected buffer) CellHarvest->Lysis Resuspend Clarification Clarification (Centrifugation) Lysis->Clarification Chromatography Chromatography (e.g., Affinity, IEX) Clarification->Chromatography Load Elution Elution Chromatography->Elution Analysis Purity/Yield Analysis Elution->Analysis Collect Fractions Storage Protein Storage Analysis->Storage

Figure 1. A generalized workflow for protein purification.

BufferSelection Start Start: Buffer Selection ProteinProperties Consider Protein Properties (pI, stability) Start->ProteinProperties DesiredpH Determine Desired pH Range ProteinProperties->DesiredpH Tris_this compound Tris-HCl or this compound Suitable? DesiredpH->Tris_this compound Cost Cost a Major Constraint? Tris_this compound->Cost Yes TempSensitivity Temperature Sensitivity a Concern? Cost->TempSensitivity No SelectTris Select Tris-HCl Cost->SelectTris Yes TempSensitivity->SelectTris No Selectthis compound Select this compound TempSensitivity->Selectthis compound Yes Optimize Optimize Buffer Conditions SelectTris->Optimize Selectthis compound->Optimize

Figure 2. Decision tree for buffer selection in protein purification.

Conclusion

Both Tris-HCl and this compound are effective buffers for a wide range of protein purification applications. The choice between them often comes down to a balance of experimental requirements and budget. Tris-HCl is a reliable and economical choice for many standard protocols. This compound, while more expensive, may offer advantages in situations where maintaining a highly stable pH across temperature changes is critical and where minimizing potential buffer-protein interactions is a priority. For any new protein purification endeavor, it is recommended to perform small-scale pilot experiments to empirically determine the optimal buffer system that maximizes protein yield, purity, and stability.

References

A Comparative Guide to DIPSO Buffering Capacity in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological assays, maintaining a stable pH is paramount to achieving accurate and reproducible results. The choice of buffering agent can significantly impact experimental outcomes, influencing everything from enzyme kinetics to cell viability. This guide provides a comprehensive comparison of 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid (DIPSO), a zwitterionic "Good's" buffer, with other commonly used biological buffers. We will delve into its buffering capacity, present a detailed protocol for its validation, and explore its application in the context of a pH-sensitive signaling pathway.

Performance Comparison of Common Biological Buffers

The selection of an appropriate biological buffer is guided by several key parameters, most notably its pKa at a given temperature, which dictates its effective pH buffering range. Ideally, the buffer's pKa should be close to the desired experimental pH. Below is a table summarizing the key properties of this compound and other frequently used "Good's" buffers.

BufferpKa at 25°CUseful pH RangeMolecular Weight ( g/mol )Notes
This compound 7.67.0 - 8.2243.28Zwitterionic; may chelate some metal ions.[1][2][3]
HEPES 7.56.8 - 8.2238.30Widely used in cell culture; can produce hydrogen peroxide when exposed to light.
MOPS 7.26.5 - 7.9209.26Suitable for many biological systems; should not be autoclaved with sugars.
PIPES 6.86.1 - 7.5302.37Forms radicals and is not suitable for redox studies.
Tris 8.17.5 - 9.0121.14Temperature-dependent pKa; can be toxic to some cells.

Experimental Validation of Buffering Capacity

To empirically determine and compare the buffering capacity of this compound or any other biological buffer, a titration experiment is the gold standard. The buffering capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or base.

Experimental Protocol: Titration for Buffering Capacity Determination

Objective: To determine the buffering capacity of a this compound solution by titration with a strong acid and a strong base.

Materials:

  • This compound powder

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burettes (2)

  • Beakers and graduated cylinders

Procedure:

  • Buffer Preparation: Prepare a 0.1 M solution of this compound in deionized water. Adjust the initial pH to the midpoint of its buffering range (approximately pH 7.6) using a small amount of NaOH or HCl.

  • Titration Setup:

    • Place 100 mL of the 0.1 M this compound buffer solution into a 250 mL beaker with a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

    • Fill one burette with 0.1 M HCl and another with 0.1 M NaOH.

  • Acid Titration:

    • Record the initial pH of the buffer solution.

    • Add 0.1 M HCl in small increments (e.g., 0.5 mL).

    • After each addition, allow the solution to stabilize and record the pH.

    • Continue adding HCl until the pH drops significantly outside the buffering range (e.g., below pH 6.0).

  • Base Titration:

    • Using a fresh 100 mL of the 0.1 M this compound buffer, repeat the titration process using 0.1 M NaOH.

    • Add NaOH in small increments, recording the pH after each addition until the pH rises significantly above the buffering range (e.g., above pH 9.0).

  • Data Analysis:

    • Plot the pH of the solution (y-axis) against the volume of acid or base added (x-axis) to generate a titration curve.

    • The buffering region will be the relatively flat portion of the curve.

    • Calculate the buffering capacity (β) at different points using the formula: β = ΔB / ΔpH where ΔB is the moles of acid or base added per liter and ΔpH is the change in pH.

Visualizing Experimental and Biological Processes

To better understand the experimental workflow and the biological context where buffer choice is critical, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_buffer Prepare 0.1M this compound Buffer adjust_ph Adjust pH to 7.6 prep_buffer->adjust_ph start_titration Start Titration adjust_ph->start_titration add_hcl Add 0.1M HCl in increments start_titration->add_hcl add_naoh Add 0.1M NaOH in increments start_titration->add_naoh record_ph_hcl Record pH add_hcl->record_ph_hcl plot_curve Plot Titration Curve record_ph_hcl->plot_curve record_ph_naoh Record pH add_naoh->record_ph_naoh record_ph_naoh->plot_curve calc_beta Calculate Buffering Capacity (β) plot_curve->calc_beta

Caption: Experimental workflow for determining buffering capacity.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade involved in cellular processes like proliferation, differentiation, and apoptosis. The activity of many enzymes within this pathway is highly pH-dependent.

mapk_pathway cluster_input Stimulus cluster_cascade MAPK Cascade cluster_output Cellular Response cluster_ph pH Influence stimulus Extracellular Stimulus (e.g., Growth Factor, Stress) mapkkk MAPKKK (e.g., Raf) stimulus->mapkkk mapkk MAPKK (e.g., MEK) mapkkk->mapkk P mapk MAPK (e.g., ERK) mapkk->mapk P response Transcription Factors, Other Proteins mapk->response ph Intracellular pH ph->mapkkk ph->mapkk ph->mapk

Caption: pH influence on the MAPK signaling pathway.

Conclusion

This compound is a valuable buffering agent for a wide range of biological assays, particularly those requiring a stable pH in the neutral to slightly alkaline range. Its zwitterionic nature makes it less likely to interfere with biological processes compared to some other buffers. However, researchers should be mindful of its potential to chelate certain metal ions, which could be a factor in specific experimental systems. The provided experimental protocol offers a robust method for validating the buffering capacity of this compound and comparing it to other buffers, ensuring the selection of the most appropriate reagent for maintaining pH stability and generating reliable experimental data. Understanding the influence of pH on critical biological processes, such as the MAPK signaling pathway, further underscores the importance of careful buffer selection in research and development.

References

Performance of DIPSO in High Ionic Strength Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) buffer in high ionic strength conditions against other commonly used biological buffers. The information presented herein is supported by available experimental data and theoretical principles to assist researchers in selecting the most appropriate buffering agent for their specific needs, particularly in applications where elevated salt concentrations are a factor.

Introduction to this compound and High Ionic Strength Buffering

This compound is a zwitterionic biological buffer, one of the series of "Good's" buffers, valued for its buffering range of 7.0 to 8.2, making it suitable for a variety of biochemical and biological applications.[1] High ionic strength solutions, often containing significant concentrations of salts like sodium chloride, are common in various experimental setups, including chromatography, electrophoresis, and enzyme assays.[1][2] The presence of high salt concentrations can significantly impact the performance of a buffer by altering its acid dissociation constant (pKa), which in turn affects the pH of the solution. Therefore, understanding how a buffer behaves in high ionic strength environments is crucial for maintaining experimental accuracy and reproducibility.

Comparison of this compound with Alternative Buffers

While direct comparative studies of this compound against other buffers across a wide range of high ionic strengths are limited, we can synthesize available data and theoretical considerations to provide a useful comparison. The following table summarizes the key properties of this compound and other common biological buffers, including available data on their performance in high ionic strength conditions.

BufferpKa at 25°C (low ionic strength)Useful pH RangepKa at High Ionic StrengthComments
This compound 7.67.0 - 8.2pH of 7.74 at I = 0.16 mol·kg⁻¹ (with NaCl)[3]Zwitterionic nature may offer some stability in high salt.
HEPES 7.56.8 - 8.2pKa increases with ionic strength.Widely used, but can generate reactive oxygen species in the presence of light and riboflavin.
MOPS 7.26.5 - 7.9pKa can be affected by ionic strength.Should not be autoclaved in the presence of glucose.
Tris 8.17.2 - 9.0pKa increases with ionic strength.[4]pKa is highly temperature-dependent.

Note: The effect of ionic strength on pKa is a complex phenomenon influenced by the charge and size of the buffer and salt ions in the solution.[2] For zwitterionic buffers like this compound, the change in pKa with increasing ionic strength is generally less pronounced compared to non-zwitterionic buffers.

Experimental Data on this compound in High Ionic Strength

A key study by Roy et al. provides valuable experimental data on the behavior of this compound in the presence of sodium chloride. The research reports the pH of various this compound buffer solutions, including those with added NaCl to achieve an ionic strength of 0.16 mol·kg⁻¹.[3]

Table 1: pH of this compound Buffer Solutions at 25°C [3]

Molality of this compound (mol·kg⁻¹)Molality of Nathis compound (mol·kg⁻¹)Molality of NaCl (mol·kg⁻¹)Ionic Strength (I) (mol·kg⁻¹)Conventional paH
0.080.080.080.167.740
0.060.060.100.167.741
0.040.040.120.167.742
0.020.020.140.167.744

This data indicates that at a physiologically relevant ionic strength, the pH of a this compound buffer is slightly higher than its pKa at low ionic strength, demonstrating the impact of high salt concentration on its buffering properties.

Experimental Protocols

Determining the pKa of a buffer under high ionic strength conditions is essential for accurate experimental design. The following are generalized protocols for potentiometric titration and spectrophotometric analysis, which are common methods for pKa determination.

Potentiometric Titration for pKa Determination in High Ionic Strength Solution

This method involves titrating a solution of the buffer with a strong acid or base while monitoring the pH. The pKa is determined from the inflection point of the titration curve.

Materials:

  • Buffer substance (e.g., this compound)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized strong base (e.g., 0.1 M NaOH)

  • Inert salt for adjusting ionic strength (e.g., NaCl)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the buffer at a known concentration (e.g., 0.1 M).

  • Prepare a series of buffer solutions with the desired high ionic strength by adding a calculated amount of the inert salt (e.g., NaCl).

  • Calibrate the pH meter using standard pH buffers.

  • Pipette a known volume of the high ionic strength buffer solution into a beaker.

  • Titrate the solution with the standardized strong acid or base, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • Determine the pKa by identifying the pH at the half-equivalence point of the titration.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_buffer Prepare Buffer Solution add_salt Add Salt for High Ionic Strength prep_buffer->add_salt calibrate_ph Calibrate pH Meter add_salt->calibrate_ph titrate Titrate with Strong Acid/Base calibrate_ph->titrate record_ph Record pH titrate->record_ph plot_curve Plot Titration Curve record_ph->plot_curve determine_pka Determine pKa plot_curve->determine_pka

Potentiometric Titration Workflow
Spectrophotometric pKa Determination in High Ionic Strength Solution

This method is suitable for buffers that exhibit a change in UV-Vis absorbance upon protonation/deprotonation.

Materials:

  • Buffer substance with a chromophore

  • A series of standard buffers of known pH and high ionic strength

  • UV-Vis spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the buffer to be tested.

  • Prepare a series of solutions by diluting the buffer stock into the standard high ionic strength buffers of known pH.

  • Measure the absorbance spectrum of each solution across a relevant wavelength range.

  • Identify the wavelength of maximum absorbance difference between the acidic and basic forms of the buffer.

  • Plot absorbance at this wavelength versus pH .

  • Determine the pKa from the inflection point of the resulting sigmoid curve.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Buffer Stock prep_series Prepare Solutions in High Salt Buffers prep_stock->prep_series measure_spectra Measure Absorbance Spectra prep_series->measure_spectra id_lambda_max Identify Wavelength of Max Difference measure_spectra->id_lambda_max plot_abs_ph Plot Absorbance vs. pH id_lambda_max->plot_abs_ph determine_pka Determine pKa plot_abs_ph->determine_pka

Spectrophotometric pKa Determination Workflow

Theoretical Considerations: Predicting pKa Shifts in High Ionic Strength

The change in a buffer's pKa with ionic strength can be estimated using the Debye-Hückel or Davies equations. These equations relate the activity coefficients of the buffer species to the ionic strength of the solution.[2]

Debye-Hückel Equation (for I < 0.1 M):

pKa ≈ pKa⁰ + (A * (2z - 1) * √I) / (1 + B * √I)

Davies Equation (for I up to 0.5 M):

pKa ≈ pKa⁰ + A * (2z - 1) * [ (√I / (1 + √I)) - 0.3 * I ]

Where:

  • pKa⁰ is the thermodynamic pKa at zero ionic strength.

  • A and B are constants dependent on the solvent and temperature.

  • z is the charge of the acidic form of the buffer.

  • I is the ionic strength of the solution.

These equations can provide a theoretical estimation of the pKa shift and aid in the selection of an appropriate buffer for high-salt conditions when experimental data is unavailable.

G cluster_equation Debye-Hückel / Davies Equation pKa0 pKa at Zero Ionic Strength (pKa⁰) equation pKa ≈ pKa⁰ + f(I, z) pKa0->equation ionic_strength Ionic Strength (I) ionic_strength->equation charge Charge of Acidic Form (z) charge->equation pKa_high_I Predicted pKa at High Ionic Strength equation->pKa_high_I

Theoretical pKa Prediction Logic

Conclusion

This compound remains a viable buffering agent in high ionic strength conditions, with its zwitterionic nature potentially offering greater pKa stability compared to non-zwitterionic buffers. The available experimental data for this compound at an ionic strength of 0.16 mol·kg⁻¹ provides a valuable reference point for researchers. When extensive experimental data is lacking for a specific high-salt condition, theoretical models can offer a useful estimation of pKa shifts. For critical applications, it is recommended to experimentally determine the pKa of the chosen buffer under the specific high ionic strength conditions of the experiment using the protocols outlined in this guide. This will ensure the highest level of accuracy and reproducibility in your research.

References

A Comparative Guide: DIPSO vs. Phosphate Buffers in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological research and drug development, the choice of a buffering system is a critical decision that can significantly impact experimental outcomes. While traditional phosphate buffers have long been a staple in laboratories, zwitterionic buffers, such as DIPSO (3-(N,N-Bis(2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid), offer distinct advantages in various applications. This guide provides an objective comparison of this compound and phosphate buffers, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal buffer for their specific needs.

Key Performance Characteristics: A Side-by-Side Comparison

The selection of a suitable buffer is contingent on several key physicochemical properties. The following table summarizes the quantitative data for this compound and phosphate buffers, highlighting their respective strengths and limitations.

PropertyThis compoundPhosphate BufferRationale and Implications for Researchers
Useful pH Range 7.0 - 8.2[1]5.8 - 8.0 (pKa2)[2]Both buffers are effective in the physiologically relevant neutral pH range. This compound's range extends slightly higher, which can be advantageous for specific enzyme assays or cell culture conditions.
pKa at 25°C 7.55[3]7.21 (pKa2)The pKa of a buffer should be close to the desired experimental pH for optimal buffering capacity.
pKa Temperature Dependence (dpKa/°C) -0.015[3]-0.0028[3]This compound exhibits a more significant change in pKa with temperature. This necessitates careful pH adjustment at the intended experimental temperature. Phosphate buffer offers greater pH stability across a range of temperatures.
Metal Ion Chelation Can form complexes with some metal ions[4]Strong precipitation with divalent cations (e.g., Ca²⁺, Mg²⁺)[3][5]Phosphate buffers are notorious for precipitating essential divalent cations, which can be detrimental in cell culture and for metalloenzymes. While this compound can also chelate some metals, it is generally considered a better alternative in the presence of divalent cations.
Enzyme Inhibition Generally considered biologically inert.Can act as an enzyme inhibitor or a competitive substrate, particularly for phosphatases and kinases.[6]Researchers studying enzymes, especially those involved in phosphorylation/dephosphorylation, should exercise caution when using phosphate buffers. This compound and other "Good's buffers" are designed to be non-inhibitory.[4][7]
Cellular Interaction Low cell membrane permeability.[7]Phosphate is a key component of intracellular signaling pathways and can influence cellular processes.[8][9][10][11][12]The inert nature of this compound makes it a preferable choice when the buffer is not intended to interact with cellular signaling. The physiological role of phosphate can be a confounding variable in cell-based assays.

Experimental Protocols for Comparative Analysis

To empower researchers to make data-driven decisions, this section provides detailed methodologies for key experiments to compare the performance of this compound and phosphate buffers in your specific experimental context.

Cell Viability Assay (MTT Assay)

This protocol allows for the quantitative assessment of the cytotoxic effects of the chosen buffer on a cell line of interest.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound buffer (e.g., 20 mM in serum-free medium, pH adjusted to 7.4 at 37°C)

  • Phosphate buffer (e.g., 20 mM in serum-free medium, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Remove the culture medium and wash the cells once with PBS.

  • Add 100 µL of the respective buffer solutions (this compound or phosphate) or serum-free medium (as a control) to the wells.

  • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Enzyme Activity Assay (e.g., Alkaline Phosphatase)

This protocol provides a framework for comparing the effect of this compound and phosphate buffers on the kinetics of a model enzyme.

Materials:

  • Alkaline Phosphatase (e.g., from calf intestine)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • This compound buffer (e.g., 100 mM, pH 8.0)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Stop solution (e.g., 3 M NaOH)

  • Spectrophotometer

Procedure:

  • Prepare a series of substrate (pNPP) dilutions in both this compound and phosphate buffers.

  • In separate tubes, add a constant amount of alkaline phosphatase to each substrate dilution in both buffer systems.

  • Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Calculate the initial reaction velocities for each substrate concentration in both buffers.

  • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the enzyme in each buffer by plotting the initial velocities against substrate concentrations.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The choice of buffer can have a profound impact on cellular signaling. Phosphate, being a key intracellular signaling molecule, can activate specific pathways, potentially interfering with experimental observations.

Signaling_Pathway cluster_phosphate Phosphate Buffer cluster_this compound This compound Buffer Extracellular Pi Extracellular Pi PiT-1 PiT-1 Extracellular Pi->PiT-1 activates Raf/MEK/ERK Pathway Raf/MEK/ERK Pathway PiT-1->Raf/MEK/ERK Pathway activates Gene Expression Gene Expression Raf/MEK/ERK Pathway->Gene Expression regulates This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane low permeability Intracellular Signaling Intracellular Signaling

Caption: Phosphate can activate the ERK signaling pathway, while this compound's low permeability minimizes interference.

To facilitate a systematic comparison of these buffers, a structured experimental workflow is essential.

Experimental_Workflow Experiment Experiment Buffer Preparation Buffer Preparation Experiment->Buffer Preparation This compound This compound Buffer Preparation->this compound Phosphate Phosphate Buffer Preparation->Phosphate Assay Assay This compound->Assay Phosphate->Assay Cell Viability Cell Viability Assay->Cell Viability Enzyme Kinetics Enzyme Kinetics Assay->Enzyme Kinetics Chromatography Chromatography Assay->Chromatography Data Analysis Data Analysis Cell Viability->Data Analysis Enzyme Kinetics->Data Analysis Chromatography->Data Analysis Comparison Comparison Data Analysis->Comparison

Caption: A workflow for comparing this compound and phosphate buffers in various assays.

Conclusion: Making an Informed Choice

The decision between this compound and phosphate buffers is not a matter of one being universally superior to the other, but rather a question of which is more appropriate for a given application.

Choose this compound when:

  • Your experiment is sensitive to the presence of divalent cations.

  • You are working with enzymes, particularly phosphatases or kinases, where phosphate could act as an inhibitor.

  • You need to minimize the buffer's interaction with cellular signaling pathways.

  • Your experimental system requires a pH at the higher end of the neutral range.

Consider Phosphate Buffer when:

  • Your experiment requires high pH stability across a range of temperatures.

  • Your system is not sensitive to the presence of phosphate ions or the precipitation of divalent cations.

  • Cost is a primary consideration, as phosphate buffers are generally more economical.

By carefully considering the specific requirements of your research and utilizing the comparative data and protocols provided in this guide, you can make an informed decision that enhances the reliability and validity of your experimental findings.

References

comparative analysis of Good's buffers for specific applications

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of cellular biology, biochemistry, and drug development, maintaining a stable pH is paramount to experimental success. Good's buffers, a suite of zwitterionic buffering agents developed by Dr. Norman Good and his colleagues, have become indispensable tools for researchers due to their compatibility with biological systems.[1][2] This guide provides a comparative analysis of common Good's buffers for specific applications, supported by experimental data, to aid researchers in selecting the optimal buffer for their needs.

Key Characteristics of Good's Buffers

Good's buffers were designed to meet a specific set of criteria that make them ideal for biological research.[2] These characteristics include:

  • pKa Value between 6.0 and 8.0: This range is crucial as most biological reactions occur at a near-neutral pH.[2]

  • High Water Solubility: Ensures that the buffer can be easily dissolved and utilized in aqueous experimental systems.[2]

  • Low Cell Membrane Permeability: Prevents the buffer from entering cells and causing unwanted side effects.[2]

  • Minimal Metal Ion Chelation: Reduces the interference of the buffer with enzymatic reactions that require metal ions as cofactors.[2][3]

  • High Chemical Stability: The buffers are resistant to enzymatic and non-enzymatic degradation.[2]

  • Low UV and Visible Light Absorbance: Avoids interference with spectrophotometric assays.[2]

  • Minimal Temperature and Concentration Effects: The pKa of these buffers shows minimal change with fluctuations in temperature and concentration.[2]

Buffer Selection Workflow

The selection of an appropriate Good's buffer is a critical step in experimental design. The following workflow can guide researchers in making an informed decision.

G A Define Experimental pH B Select Buffers with pKa within +/- 1 of Experimental pH A->B C Consider Application-Specific Requirements B->C D Review Literature for Buffer Compatibility C->D E Test Selected Buffers in a Pilot Experiment D->E F Select Optimal Buffer E->F

Caption: A logical workflow for selecting the appropriate Good's buffer.

Comparative Analysis for Specific Applications

The choice of a Good's buffer can significantly impact experimental outcomes. Below is a comparative analysis of commonly used buffers in various applications.

Cell Culture

The primary concern in cell culture is maintaining a stable pH without inducing cytotoxicity. HEPES is a widely used buffer in cell culture media due to its excellent buffering capacity at physiological pH and general lack of toxicity.[4] However, not all Good's buffers are equally suitable for all cell types or concentrations.

Experimental Data: Keratinocyte Viability in Different Buffers

A study comparing the effects of HEPES and MOPS on keratinocyte cell viability found that the choice of buffer had a dramatic impact on the outcome.[1][5]

Buffer (in RPMI medium)Cell Viability (%)Observation
HEPES (25 mM)100%No observable cell death.[1]
MOPS~20%Approximately 80% cell death.[1]

This data clearly indicates that while both are Good's buffers, MOPS can be toxic to keratinocyte cells at concentrations where HEPES is not, highlighting the importance of empirical testing.[1]

Protein Stability and Aggregation

Maintaining the native conformation and preventing aggregation of proteins is crucial in many biochemical and pharmaceutical applications. The choice of buffer can influence protein stability by modulating electrostatic interactions on the protein surface.[6][7][8]

Experimental Data: Stability of Hen Egg-White Lysozyme (HEWL) in Different Buffers

The stability of HEWL was assessed by measuring its cloud point temperature (Tcloud) in various buffers. A higher Tcloud indicates greater protein stability.[6][7]

Buffer (0.1 M, pH 7.0)Cloud Point Temperature (Tcloud) (°C)Relative Stability
Cacodylate~45Highest
HEPES~40High
MOPS~38Moderate
Phosphate~35Lowest

These results demonstrate that even at the same pH and ionic strength, the specific buffer chemistry can have a significant impact on protein stability.[6][7]

Enzyme Assays

In enzyme kinetics, it is critical that the buffer does not interfere with the enzyme's activity. Some buffers can inhibit certain enzymes. For example, phosphate buffers are known to inhibit kinases.[1]

Experimental Protocol: Comparative Analysis of Good's Buffers for an Enzyme Assay

This protocol outlines a method for comparing the effects of different Good's buffers on the activity of a model enzyme, β-galactosidase.

Objective: To determine the optimal Good's buffer for a β-galactosidase enzyme assay by comparing the enzyme's kinetic parameters (Vmax and Km) in different buffer systems.

Materials:

  • β-galactosidase enzyme

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) substrate

  • Good's buffers to be tested (e.g., HEPES, MOPS, PIPES)

  • Sodium phosphate buffer (as a control)

  • Spectrophotometer

Experimental Workflow:

G cluster_0 Buffer Preparation cluster_1 Enzyme Assay cluster_2 Data Analysis A Prepare 1M stock solutions of each buffer B Adjust pH of each stock to 7.4 A->B C Prepare reaction mixtures with varying substrate concentrations in each buffer B->C D Initiate reaction by adding enzyme C->D E Measure absorbance at 420 nm over time D->E F Calculate initial reaction velocities (V0) E->F G Plot V0 vs. [Substrate] for each buffer F->G H Determine Vmax and Km using Michaelis-Menten kinetics G->H I Compare kinetic parameters to select optimal buffer H->I

Caption: Workflow for comparing the effect of different Good's buffers on enzyme kinetics.

Procedure:

  • Buffer Preparation:

    • Prepare 1 M stock solutions of HEPES, MOPS, and PIPES.

    • Adjust the pH of each stock solution to 7.4 with NaOH.

    • Prepare working buffer solutions of 50 mM for each Good's buffer.

  • Enzyme Assay:

    • For each buffer system, prepare a series of dilutions of the ONPG substrate.

    • In a 96-well plate, add the appropriate buffer and substrate dilution to each well.

    • Initiate the reaction by adding a constant amount of β-galactosidase to each well.

    • Immediately place the plate in a spectrophotometer and measure the absorbance at 420 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration in each buffer by determining the initial slope of the absorbance versus time plot.

    • For each buffer, plot V₀ against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Vmax (maximum reaction velocity) and Km (Michaelis constant) for the enzyme in each buffer.

    • Compare the Vmax and Km values across the different buffers. The buffer that yields the highest Vmax and an appropriate Km would be considered optimal for this enzyme assay.

Conclusion

The selection of a Good's buffer is a critical decision in experimental design that can significantly influence the results. While these buffers share many favorable characteristics, their performance can vary depending on the specific application and biological system under investigation. As demonstrated by the comparative data on cell viability and protein stability, what works well in one context may be detrimental in another. Therefore, it is highly recommended that researchers consult the literature and perform pilot experiments to validate the chosen buffer for their specific experimental conditions. This empirical approach will ensure the reliability and reproducibility of their findings.

References

Cross-Validation of Experimental Results: A Guide to Understanding Buffer Effects

Author: BenchChem Technical Support Team. Date: November 2025

The choice of buffer is a critical, yet often overlooked, variable in experimental design that can significantly impact the reproducibility and interpretation of results. For researchers, scientists, and drug development professionals, understanding how different buffer systems influence protein behavior is paramount for generating reliable and comparable data. This guide provides an objective comparison of experimental outcomes in different buffers, supported by experimental data, detailed protocols, and visual workflows to facilitate robust cross-validation.

Data Presentation: The Impact of Buffer Selection on Experimental Outcomes

The composition of a buffer, including its pH, ionic strength, and the chemical nature of the buffering agent, can alter a protein's structure, stability, and activity.[1] The following tables summarize quantitative data from studies comparing the effects of different buffers on key biochemical assays.

Table 1: Comparative Analysis of Enzyme Kinetic Parameters in Different Buffers

Different buffering agents can directly influence enzyme activity. For metalloenzymes, chelating buffers like Tris-HCl can affect the availability of essential metal ions, thereby altering kinetic parameters. In contrast, non-metalloenzymes may show more consistent results across different buffer systems.

Buffer SystemEnzyme TypeK_m_ (mM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (mM⁻¹s⁻¹)
HEPES Metalloenzyme (BLC23O)0.54 ± 0.020.23 ± 0.0010.43 ± 0.01
Tris-HCl Metalloenzyme (BLC23O)0.81 ± 0.040.33 ± 0.0020.41 ± 0.02
Sodium Phosphate Metalloenzyme (BLC23O)0.24 ± 0.010.08 ± 0.0010.33 ± 0.01
HEPES Non-metalloenzyme (Trypsin)3.14 ± 0.141.51 ± 0.020.48 ± 0.01
Tris-HCl Non-metalloenzyme (Trypsin)3.07 ± 0.161.47 ± 0.020.48 ± 0.02
Sodium Phosphate Non-metalloenzyme (Trypsin)2.91 ± 0.021.53 ± 0.010.52 ± 0.00

Data adapted from a study on the influence of reaction buffers on enzyme activities. The study demonstrated that while the kinetic parameters of the metalloenzyme BLC23O varied significantly between buffers, the non-metalloenzyme trypsin yielded comparable results.

Table 2: Influence of Buffer on Protein Thermal Stability

A protein's thermal stability, often measured by its melting temperature (T_m_), can be significantly affected by the buffer composition. Some buffers may have a stabilizing effect, while others can lower the thermal stability of a protein. For example, phosphate buffers have been observed to reduce the thermal stability of some proteins like lysozyme.[2]

Buffer System (50 mM)pHProteinMelting Temperature (T_m_) (°C)
Sodium Phosphate 7.0Recombinant Protein X58.2
HEPES 7.0Recombinant Protein X62.5
Tris-HCl 7.0Recombinant Protein X61.8
Sodium Citrate 6.0Monoclonal Antibody (IgG4)Higher Stability (Lower acidic variants)[3]
Citrate Phosphate 6.0Monoclonal Antibody (IgG4)Lower Stability (Higher acidic variants)[3]

This table presents illustrative data based on findings that different buffers can impact the thermal stability of proteins. For instance, a study showed that a given protein is significantly more stable in sodium phosphate buffer compared to Tris, HEPES, and other buffers at the same pH.[1] Another study concluded that sodium citrate buffer was superior to citrate phosphate buffer in maintaining IgG4 stability.[3]

Table 3: Effect of Buffer Conditions on Protein Binding Affinity (Illustrative)

Surface Plasmon Resonance (SPR) is a sensitive technique for measuring binding kinetics, but the results can be influenced by the running buffer. The pH of the buffer, in relation to the isoelectric point (pI) of the analyte, is critical for minimizing non-specific binding.[4] Differences in pH and ionic strength between buffers like PBS and Tris can impact the measured binding affinity.[5]

Running BufferpHAnalyte (Protein A)Ligand (Protein B)Dissociation Constant (K_D_) (nM)
PBS 7.4Antibody (pI ~8.0)Antigen10.2
MES 6.0Antibody (pI ~8.0)Antigen25.6 (with non-specific binding)
Tris-HCl 7.5KinaseInhibitor5.4
HEPES 7.5KinaseInhibitor6.1

This table provides an illustrative comparison based on principles of SPR experiments. For an antibody with a pI of ~8.0, a running buffer with a pH of 7.4 (like PBS) results in minimal non-specific binding, whereas a buffer with a pH of 6.0 can lead to significant non-specific interactions, affecting the apparent binding affinity.[4] Many standard buffers like HEPES, Tris, or PBS can be used in SPR.[6]

Experimental Protocols

To ensure that observed differences are due to biological interactions rather than buffer-induced artifacts, it is crucial to employ standardized and rigorous experimental protocols.

Protocol 1: Protein Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

DSC measures the heat required to denature a protein as the temperature increases, providing a direct measure of its thermal stability (T_m_).

  • Sample Preparation :

    • Prepare the protein of interest at a final concentration of 1 mg/mL in each of the buffers to be tested (e.g., Sodium Phosphate, HEPES, Tris-HCl) at the same pH and ionic strength.

    • Prepare corresponding buffer blanks for each buffer system.

  • Instrument Setup :

    • Calibrate the DSC instrument according to the manufacturer's instructions.

    • Set the temperature scan rate (e.g., 1°C/min) and the temperature range (e.g., 25°C to 95°C).

  • Data Acquisition :

    • Load the protein sample into the sample cell and the corresponding buffer blank into the reference cell.[2]

    • Initiate the temperature scan and record the differential power required to heat the sample and reference cells.

  • Data Analysis :

    • Subtract the buffer-buffer baseline from the protein-buffer scan to obtain the protein denaturation thermogram.

    • Fit the thermogram to a suitable model to determine the melting temperature (T_m_), which is the peak of the transition.

    • Compare the T_m_ values obtained in the different buffers.

Protocol 2: Quantitative Protein-Protein Interaction Analysis using Pull-Down Assay

This assay measures the binding affinity between a "bait" protein immobilized on beads and a "prey" protein in solution.

  • Reagent Preparation :

    • Immobilize the "bait" protein on beads (e.g., GST-tagged bait on glutathione beads).

    • Prepare a dilution series of the "prey" protein in each of the binding buffers to be tested. It is important to perform all comparative experiments in the same buffer.[3]

  • Binding Reaction :

    • Add a constant amount of the bait-bound beads to each tube.

    • Add the increasing concentrations of the prey protein to the respective tubes.

    • Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Separation and Washing :

    • Pellet the beads by centrifugation.

    • Carefully remove the supernatant (unbound fraction).

    • Wash the beads with the corresponding binding buffer to remove non-specifically bound proteins.

  • Analysis :

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and visualize by staining (e.g., Coomassie Blue).

    • Quantify the band intensity of the bound prey protein using densitometry.

  • Data Fitting :

    • Plot the amount of bound prey protein as a function of the prey protein concentration.

    • Fit the data to a binding isotherm (e.g., one-site binding model) to determine the dissociation constant (K_D_).[3]

Protocol 3: Kinase Activity Assay

This protocol outlines a general method for comparing kinase activity across different buffers.

  • Master Mix Preparation :

    • For each buffer system, prepare a master mix containing the reaction buffer, a universal kinase substrate, and ATP.

  • Reaction Initiation :

    • Aliquot the master mix into a 96-well plate.

    • Add the kinase to each well to initiate the reaction.

    • Include negative controls without the kinase.

  • Incubation :

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set period (e.g., 30 minutes).

  • Reaction Termination and Detection :

    • Stop the reaction (e.g., by adding a solution containing EDTA).

    • Add a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP (e.g., using a luminescence-based assay).

  • Data Analysis :

    • Measure the signal using a plate reader.

    • Calculate the kinase activity, often as the amount of product formed per unit of time.

    • Compare the activity levels across the different buffer systems.

Visualizing the Impact of Buffers

Diagrams can help conceptualize how different buffers can lead to varied experimental results.

Experimental Workflow for Buffer Cross-Validation

G cluster_planning Phase 1: Planning and Screening cluster_analysis Phase 2: In-depth Analysis cluster_conclusion Phase 3: Synthesis and Conclusion cluster_reporting Phase 4: Reporting start Define Experimental Question select_buffers Select Buffers for Comparison (e.g., Phosphate, Tris, HEPES) start->select_buffers initial_screen Initial Stability Screen (e.g., Differential Scanning Fluorimetry) select_buffers->initial_screen activity_assay Enzyme Activity Assay initial_screen->activity_assay binding_assay Binding Affinity Assay (e.g., SPR, ITC) initial_screen->binding_assay stability_assay Detailed Stability Assay (e.g., DSC, Aggregation) initial_screen->stability_assay analyze_data Analyze and Compare Datasets activity_assay->analyze_data binding_assay->analyze_data stability_assay->analyze_data conclusion Draw Conclusions on Buffer Effects analyze_data->conclusion report Report Buffer-Specific Findings conclusion->report

Caption: Workflow for cross-validating experimental results across different buffers.

Influence of Buffer Components on a Signaling Pathway

G Receptor Receptor Kinase Kinase (Metalloenzyme) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Effector Effector Protein Substrate->Effector Binds to Response Cellular Response Effector->Response Initiates Buffer1 Buffer A (e.g., HEPES) Buffer2 Buffer B (e.g., Tris - a metal chelator) Buffer2->Kinase Inhibits activity by chelating metal cofactors Buffer3 Buffer C (e.g., Phosphate) Buffer3->Substrate Alters conformation and reduces binding affinity

Caption: Hypothetical signaling pathway illustrating points of buffer interference.

Logical Relationships of Buffer Properties and Experimental Outcomes

G cluster_buffer Buffer Attributes cluster_protein Affected Properties cluster_outcomes Measured Readouts BufferSystem Buffer System ProteinProperties Protein Properties BufferSystem->ProteinProperties ExperimentalOutcomes Experimental Outcomes ProteinProperties->ExperimentalOutcomes pH pH SurfaceCharge Surface Charge pH->SurfaceCharge IonicStrength Ionic Strength IonicStrength->SurfaceCharge BufferSpecies Buffer Species (e.g., Phosphate, Tris) Conformation Conformation BufferSpecies->Conformation HydrationShell Hydration Shell BufferSpecies->HydrationShell BindingAffinity Binding Affinity SurfaceCharge->BindingAffinity EnzymeActivity Enzyme Activity Conformation->EnzymeActivity Stability Stability / Aggregation Conformation->Stability HydrationShell->Stability

Caption: Logical flow of how buffer properties influence experimental results.

References

A Comparative Guide to DIPSO Buffer: Applications and Limitations in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable biological buffer is a critical step that can significantly impact experimental outcomes. Among the plethora of options, 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) has emerged as a versatile zwitterionic buffer. This guide provides a comprehensive literature review of this compound's applications and limitations, offering a comparative analysis supported by available data to aid in informed buffer selection.

Physicochemical Properties of this compound

This compound belongs to the family of "Good's buffers," developed to provide stable pH environments for biochemical and biological research. It is a white crystalline powder with good water solubility. The key physicochemical properties of this compound are summarized below.

PropertyValueReference
Chemical FormulaC₇H₁₇NO₆S[1]
Molecular Weight243.28 g/mol [1]
pKa at 25°C7.6[2]
Useful pH Range7.0 - 8.2[3][4]

Applications of this compound Buffer

This compound has found utility in a variety of biological applications, primarily attributed to its buffering capacity in the neutral to slightly alkaline pH range, which is relevant for many physiological processes.

Cell Culture

This compound has been explored as a component in cell culture media, particularly in the context of assisted reproductive technologies (ART). Its pKa of 7.35 at 37°C makes it suitable for maintaining the pH of media used for gamete and embryo manipulation.[5] Studies have shown that a 20 mM concentration of this compound had no adverse effects on the spontaneous maturation of mouse oocytes to metaphase II.[5] Furthermore, this compound can be used in combination with other buffers like HEPES and MOPS to create more stable, multi-buffered media systems.[6] This approach allows for a broader buffering range over various temperatures while potentially reducing the cytotoxicity associated with higher concentrations of a single buffer.[6]

However, quantitative data directly comparing the efficacy of this compound with other buffers on the viability and development of a wide range of cell lines is limited in the readily available literature. One study on the impact of four different buffers on Caco-2 and K562 cancer cell lines did not include this compound in its comparison, highlighting a gap in the current knowledge base.[7]

Electrophoresis

This compound serves as an effective buffer in electrophoretic techniques for the separation of proteins and nucleic acids. Its primary role is to maintain a stable pH during the electrophoretic run, which is crucial for the consistent migration of biomolecules. Fluctuations in pH can alter the charge of these molecules, leading to inaccurate separation and analysis. This compound's buffering range of 7.0-8.2 is well-suited for many electrophoresis applications.

While general protocols for protein electrophoresis, such as SDS-PAGE and native PAGE, are widely available, specific, detailed protocols optimized for this compound are not as common. Researchers typically adapt standard protocols by substituting the conventional buffer (e.g., Tris-glycine) with a this compound-based buffer at a similar concentration and pH.

Experimental Workflow for Protein Electrophoresis

G cluster_prep Sample & Gel Preparation cluster_run Electrophoresis cluster_analysis Analysis Sample Protein Sample Laemmli Laemmli Buffer Sample->Laemmli Mix Heat Heat Denaturation (SDS-PAGE) Laemmli->Heat Loading Load Samples into Gel Wells Heat->Loading Gel Polyacrylamide Gel Casting Gel->Loading Running_Buffer This compound Running Buffer Loading->Running_Buffer Immerse Power Apply Electric Field Running_Buffer->Power Staining Stain Gel (e.g., Coomassie Blue) Power->Staining Separation Imaging Image and Analyze Gel Staining->Imaging

Caption: A generalized workflow for protein electrophoresis, adaptable for use with this compound buffer.

Chromatography

In protein separation and purification via chromatography, maintaining a stable pH is essential to control the charge of the proteins and the stationary phase, thereby ensuring efficient and reproducible separation.[5] this compound can be employed in techniques like ion-exchange chromatography to maintain a constant pH, which facilitates the specific binding and elution of proteins from the column.[5]

Logical Flow for Buffer Selection in Ion-Exchange Chromatography

G Determine_pI Determine Protein's Isoelectric Point (pI) Choose_Resin Choose Anion or Cation Exchange Resin Determine_pI->Choose_Resin Select_pH Select Operating pH (pH > pI for Anion Exchange pH < pI for Cation Exchange) Choose_Resin->Select_pH Buffer_Choice Choose Buffer with pKa near Operating pH (e.g., this compound for pH 7.0-8.2) Select_pH->Buffer_Choice Optimize_Conc Optimize Buffer Concentration and Ionic Strength Buffer_Choice->Optimize_Conc Run_Chromatography Perform Chromatography Optimize_Conc->Run_Chromatography

Caption: Decision-making process for selecting a buffer in ion-exchange chromatography.

Limitations of this compound Buffer

Despite its utility, this compound possesses certain limitations that researchers must consider.

Interaction with Metal Ions

A significant drawback of this compound is its potential to form complexes with various metal ions.[5] This can be problematic in biological systems where metal ions are essential cofactors for enzymes or are required for maintaining cellular structures. The formation of these complexes can lead to the precipitation of metal ions, thereby affecting normal cellular processes.[5] For instance, in cell culture media requiring specific metal cations, the use of this compound could deplete these essential ions.[5]

Limited pH Range

While the pH buffering range of 7.0-8.2 is suitable for many biological experiments, it is not appropriate for studies requiring more acidic or alkaline conditions.[5] For experiments outside of this range, other buffers with more suitable pKa values should be selected.

Surfactant Activity

At a concentration of 10 mM, this compound has been reported to exhibit surfactant activity.[4] This property could potentially interfere with cellular membranes or the native conformation of proteins, and should be taken into account when designing experiments.

Comparative Analysis with Other Buffers

The choice of buffer often involves a trade-off between various factors such as buffering capacity, potential for interaction with the biological system, and cost.

BufferpKa at 25°CUseful pH RangeKey AdvantagesKey Limitations
This compound 7.67.0 - 8.2Good buffering capacity in the neutral to slightly alkaline range.Interacts with metal ions; limited pH range.[5]
HEPES 7.56.8 - 8.2Minimal interaction with metal ions; widely used in cell culture.More expensive than some other buffers.
Tris 8.17.5 - 9.0Inexpensive and widely available.pH is temperature-dependent; can interfere with some biological processes.
Phosphate 7.26.5 - 7.5Physiologically relevant and inexpensive.Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺); can inhibit some enzymes.

Conclusion

This compound is a valuable biological buffer for applications requiring a stable pH in the neutral to slightly alkaline range, such as cell culture, electrophoresis, and chromatography. Its primary limitation is its propensity to interact with metal ions, which necessitates careful consideration of the experimental system. When selecting a buffer, researchers should weigh the advantages and disadvantages of this compound against other common biological buffers to ensure the integrity and reproducibility of their experimental results. Further research providing quantitative comparative data on the performance of this compound in various applications would be beneficial to the scientific community.

References

A Researcher's Guide to Selecting the Optimal Biological Buffer for Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of enzyme activity assays is paramount. The choice of biological buffer is a critical, yet often overlooked, factor that can significantly impact experimental outcomes. This guide provides an objective comparison of common biological buffers, supported by experimental data, to facilitate informed decision-making in your research.

The stability and activity of enzymes are exquisitely sensitive to their chemical environment. A suitable buffer system maintains a stable pH, mimicking the physiological conditions necessary for optimal enzyme function. However, the buffer itself can interact with the enzyme or other assay components, leading to either inhibition or artificial enhancement of activity. This guide will delve into the key considerations for buffer selection, present comparative data on enzyme performance in various buffers, and provide detailed experimental protocols.

Key Considerations for Buffer Selection

Choosing the right buffer is a multi-faceted decision that requires a thorough understanding of the enzyme's properties and the specifics of the assay. The ideal buffer should possess the following qualities:

  • pKa within the Optimal pH Range of the Enzyme: The buffer's pKa should be close to the desired pH of the assay to ensure maximum buffering capacity.[1]

  • Inertness: The buffer should not interact with the enzyme, substrate, or any cofactors. For instance, phosphate buffers can inhibit some kinases, while Tris buffers can chelate metal ions, affecting metalloenzyme activity.[2]

  • Minimal Temperature Dependence: The pH of some buffers, like Tris, can be sensitive to temperature fluctuations. For temperature-sensitive assays, buffers like HEPES or MOPS are often preferred due to their lower temperature-dependent pH shifts.[1][3][4]

  • Appropriate Ionic Strength: The ionic strength of the buffer can influence enzyme conformation and activity. It is crucial to balance ionic strength to maintain enzyme stability without causing undesirable changes.[4]

  • Transparency in the Assay's Wavelength Range: For spectrophotometric assays, the buffer should not absorb light at the wavelength used for measurement.

Comparative Performance of Common Biological Buffers

To illustrate the impact of buffer selection on enzyme kinetics, this section presents a summary of experimental data from published research. The following tables showcase the performance of different buffers on the activity of a metalloenzyme (BLC23O), a non-metalloenzyme (trypsin), polyester hydrolases (LCC and TfCut2), lysozyme, and pepsin.

Table 1: Comparison of Kinetic Parameters for BLC23O (a Metalloenzyme) in Different Buffers
BufferpHK_m (mM)k_cat (s⁻¹)k_cat/K_m (mM⁻¹s⁻¹)
HEPES7.60.54 ± 0.020.45 ± 0.010.84 ± 0.02
Tris-HCl7.40.83 ± 0.030.33 ± 0.0020.40 ± 0.01
Sodium Phosphate7.20.24 ± 0.010.15 ± 0.0010.63 ± 0.02

Data sourced from:[2]

Table 2: Comparison of Kinetic Parameters for Trypsin (a Non-Metalloenzyme) in Different Buffers
BufferpHK_m (mM)k_cat (s⁻¹)k_cat/K_m (mM⁻¹s⁻¹)
HEPES8.03.14 ± 0.141.51 ± 0.030.48 ± 0.02
Tris-HCl8.03.07 ± 0.161.47 ± 0.030.48 ± 0.02
Sodium Phosphate8.02.91 ± 0.021.53 ± 0.010.52 ± 0.01

Data sourced from:[2]

Table 3: Effect of Buffer Type and Concentration on the Hydrolysis of PET Films by Polyester Hydrolases
EnzymeBufferBuffer Concentration (M)Relative Hydrolysis Rate (%)
LCCTris-HCl0.2100
LCCTris-HCl1.0<10
LCCMOPS0.2~90
LCCMOPS1.0<10
LCCSodium Phosphate0.1 - 1.0~100
TfCut2Tris-HCl0.1100
TfCut2Tris-HCl1.0~20
TfCut2MOPS0.1 - 1.0Low
TfCut2Sodium Phosphate0.110
TfCut2Sodium Phosphate1.0100

Data adapted from:[5]

Table 4: Influence of Buffer Type on the Activity of Lysozyme and Pepsin
EnzymeBufferpHRelative Activity (%)
LysozymeSodium Acetate3.7 - 5.0Varies with pH, optimal around 5.0
LysozymePhosphate6.0 - 7.0Active, but may be affected by ionic strength
LysozymeGlycine-NaOH7.6 - 8.9Lower activity
PepsinGlycine-HCl1.0 - 2.6Optimal activity around pH 2.2
PepsinSodium Acetate4.5 - 5.5Significantly reduced activity
PepsinSodium Phosphate7.0 - 8.0Inactive
PepsinTris-HCl9.8Inactive

Qualitative data synthesized from:[6][7][8][9][10][11][12]

Experimental Protocols

This section provides a generalized workflow for selecting an optimal buffer and a basic protocol for a spectrophotometric enzyme assay.

Workflow for Optimal Buffer Selection

The process of selecting the best buffer for your enzyme assay can be streamlined by following a systematic approach.

Buffer_Selection_Workflow cluster_prep Preparation cluster_selection Buffer Selection cluster_testing Experimental Validation cluster_optimization Optimization A Determine Enzyme's Optimal pH Range C Select Candidate Buffers with pKa near Optimal pH A->C B Identify Potential Interfering Substances B->C D Consider Temperature and Ionic Strength Requirements C->D E Perform Preliminary Enzyme Activity Assays D->E F Compare Enzyme Kinetics in Different Buffers E->F G Assess Enzyme Stability over Time F->G H Optimize Buffer Concentration G->H I Select Final Buffer and Conditions H->I

Caption: A stepwise workflow for selecting and optimizing a biological buffer for enzyme activity assays.

General Protocol for a Spectrophotometric Enzyme Assay

This protocol outlines the basic steps for measuring enzyme activity by monitoring the change in absorbance over time.

Materials:

  • Spectrophotometer

  • Cuvettes or microplate reader

  • Purified enzyme

  • Substrate solution

  • Selected buffer solution

  • Other necessary cofactors or reagents

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and buffer at the desired concentrations.

  • Assay Mixture Preparation: In a cuvette or microplate well, combine the buffer, substrate, and any other necessary components (e.g., cofactors). The final component to be added should be the enzyme to initiate the reaction.

  • Spectrophotometer Setup: Set the spectrophotometer to the wavelength at which the product absorbs light (or the substrate, if monitoring its disappearance). Equilibrate the instrument to the desired assay temperature.

  • Reaction Initiation: Add the enzyme to the assay mixture and mix quickly.

  • Data Acquisition: Immediately start recording the absorbance at regular time intervals for a set duration.

  • Data Analysis: Plot the absorbance values against time. The initial linear portion of the curve represents the initial reaction velocity. Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product (or substrate).

Signaling Pathway Example: Lactate Dehydrogenase in Glycolysis

Lactate dehydrogenase (LDH) plays a crucial role in anaerobic glycolysis, a key metabolic pathway for energy production, particularly in cancer cells (the Warburg effect). The choice of buffer is critical when studying enzymes like LDH, as their activity is tightly regulated by the cellular environment.

Glycolysis_LDH_Pathway cluster_glycolysis Glycolysis cluster_regulation Regulation cluster_ldh Lactate Fermentation Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP G3P_DHAP G3P / DHAP F16BP->G3P_DHAP BPG 1,3-BPG G3P_DHAP->BPG PG3 3-PG BPG->PG3 PG2 2-PG PG3->PG2 PEP PEP PG2->PEP Pyruvate Pyruvate PEP->Pyruvate LDHA LDHA Lactate Lactate Pyruvate->Lactate NADH -> NAD+ HIF1a HIF-1α HIF1a->LDHA Upregulates cMyc c-Myc cMyc->LDHA Upregulates FOXM1 FOXM1 FOXM1->LDHA Upregulates Lactate->Pyruvate NAD+ -> NADH

Caption: The role of Lactate Dehydrogenase A (LDHA) in the glycolytic pathway and its transcriptional upregulation.

Conclusion

References

Safety Operating Guide

1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Safe Disposal of 1-Propanesulfonic Acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-

Proper disposal of 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- is crucial for maintaining laboratory safety and environmental compliance. While this compound may not be classified as hazardous under GHS criteria in all reports, it is prudent to handle it with care, recognizing that one report indicates it may cause skin irritation.[1] Adherence to established protocols for chemical waste management is essential.

Chemical and Physical Properties

For safe handling and disposal, it is important to be aware of the chemical and physical properties of the substance.

PropertyValue
Molecular FormulaC7H17NO6S
Molecular Weight243.28 g/mol
AppearanceWhite solid
Melting Point226 °C
pKa8.1 - 8.55

Disposal Protocol

The following step-by-step procedure should be followed for the disposal of 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-.

1. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

2. Waste Collection and Storage

  • Segregation: Do not mix 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

  • Container: Collect the waste in a clean, dry, and properly sealed container that is compatible with the chemical. Ensure the container is tightly closed to prevent leaks or spills.

  • Labeling: Clearly label the waste container with the full chemical name: "1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-", and any other required hazard information.

3. Disposal Procedure

Waste material must be disposed of in accordance with national and local regulations.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to obtain specific guidance on the disposal of this chemical. They will be familiar with local and national regulations.

  • Licensed Waste Disposal Service: Arrange for the collection and disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.

  • Do Not Dispose in General Waste or Drains: This chemical should not be disposed of in the general trash or poured down the drain.

4. Accidental Spills

In the event of a spill:

  • Evacuate and Ventilate: If necessary, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, sweep up the material. For liquid spills, absorb the material with an inert absorbent.

  • Collection: Place the contained material into a suitable, labeled container for disposal as chemical waste.[2]

  • Decontamination: Clean the spill area thoroughly.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-.

G start Start: Disposal of 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste in a Designated, Compatible Container ppe->segregate label Label Container with Chemical Name and Hazards segregate->label store Store Securely in a Designated Waste Area label->store contact_ehs Contact Institutional Environmental Health & Safety (EHS) store->contact_ehs follow_guidance Follow EHS Guidance for Licensed Waste Disposal contact_ehs->follow_guidance end End: Proper Disposal follow_guidance->end

Caption: Disposal workflow for 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-.

References

Essential Safety and Operational Guide for 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- (CAS: 69568-93-6). The following protocols are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

While 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, a cautious approach is recommended due to some reports of skin irritation potential.[1] Adherence to standard laboratory safety protocols is essential.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or GogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection GlovesNitrile gloves are recommended for handling.
Body Protection Laboratory CoatStandard lab coat to prevent skin contact.

Operational Plans

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling
  • Ventilation: Use in a well-ventilated area to minimize inhalation of any dust.

  • Avoid Contact: Take measures to prevent contact with skin and eyes.[1]

  • Hygiene: Wash hands thoroughly after handling the substance.

Storage
  • Container: Keep the container tightly closed.

  • Conditions: Store in a cool, dry place.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.[1]

Emergency Procedures: Spills

In the event of a spill, follow these step-by-step instructions.

Spill Cleanup Protocol
  • Restrict Access: Cordon off the spill area to prevent exposure.

  • Don PPE: Ensure you are wearing the appropriate personal protective equipment (safety goggles, nitrile gloves, lab coat).

  • Containment: For a solid spill, carefully sweep up the material. For a solution, use an inert absorbent material to contain the spill.

  • Collection: Place the swept or absorbed material into a clearly labeled, sealed container for disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the sealed container and any contaminated cleaning materials according to your institution's and local regulations.

Disposal Plan

Dispose of 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- and its containers in accordance with all applicable local, state, and federal regulations. For non-hazardous chemical waste, it is often permissible to dispose of it in the regular laboratory waste stream, but always confirm with your institution's Environmental Health and Safety (EHS) department.

Safe Handling Workflow

start Start: Prepare for Handling ppe 1. Don Personal Protective Equipment (Goggles, Nitrile Gloves, Lab Coat) start->ppe handling 2. Handle in a Well-Ventilated Area Avoid contact with skin and eyes ppe->handling spill_check Spill Occurs? handling->spill_check cleanup 3. Follow Spill Cleanup Protocol (Contain, Collect, Decontaminate) spill_check->cleanup Yes storage 4. Store Properly (Cool, Dry, Tightly Closed) spill_check->storage No cleanup->storage disposal 5. Dispose of Waste (Follow Local Regulations) storage->disposal end End: Procedure Complete disposal->end

Caption: Workflow for the safe handling of 1-Propanesulfonic acid.

References

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